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  • Product: N-cyclobutylpyrimidin-2-amine
  • CAS: 151390-02-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Profiling of N-Cyclobutylpyrimidin-2-amine

Executive Rationale & Pharmacological Relevance N-Cyclobutylpyrimidin-2-amine (CAS: 151390-02-2) is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry. The structural fus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Pharmacological Relevance

N-Cyclobutylpyrimidin-2-amine (CAS: 151390-02-2) is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry. The structural fusion of a metabolically stable cyclobutyl ring with an electron-deficient pyrimidine core provides an ideal scaffold for hydrogen-bond donation and acceptance. This specific motif is heavily utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors [1] and histamine H4 receptor modulators targeting autoimmune and inflammatory diseases [2].

From a synthetic perspective, forming the C–N bond at the 2-position of a pyrimidine ring demands a rigorous understanding of heteroaromatic reactivity. While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) are standard for unactivated aryl halides, they are often redundant and economically inefficient for highly activated substrates. This whitepaper details a self-validating, transition-metal-free Nucleophilic Aromatic Substitution (SNAr) pathway, optimizing atom economy and scalability.

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The coupling of 2-chloropyrimidine with cyclobutylamine proceeds via a bimolecular SNAr mechanism. The causality behind selecting 2-chloropyrimidine as the electrophile lies in its profound electronic activation. The two endocyclic nitrogen atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, rendering the C2 carbon highly electrophilic. Empirical literature demonstrates that 2-chloropyrimidine is 1014 to 1016 times more reactive toward SNAr than chlorobenzene, completely bypassing the need for palladium catalysis [3].

The reaction is a two-stage addition-elimination process:

  • Addition (Rate-Determining Step): The nucleophilic nitrogen of cyclobutylamine attacks the C2 carbon, breaking the aromaticity to form a dearomatized anionic intermediate known as a Meisenheimer complex. The negative charge is highly stabilized by the adjacent ring nitrogens.

  • Elimination: The chloride ion acts as a leaving group, collapsing the complex to restore aromaticity and yielding the protonated product, which is subsequently neutralized by an auxiliary base.

SNAr_Mechanism A 2-Chloropyrimidine + Cyclobutylamine B Meisenheimer Complex (Dearomatized Anion) A->B Addition (Rate-determining) C N-Cyclobutylpyrimidin-2-amine + HCl B->C Elimination (-Cl⁻)

Figure 1: Addition-elimination SNAr mechanism for N-cyclobutylpyrimidin-2-amine synthesis.

Experimental Workflow & Self-Validating Protocol

To ensure a robust and reproducible synthesis, the experimental design must suppress competing side reactions, such as the basic hydrolysis of 2-chloropyrimidine into 2-hydroxypyrimidine. The following protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic proton sponge to scavenge HCl, preventing the deactivation of the cyclobutylamine precursor [1].

Step-by-Step Methodology
  • Electrophile Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 2-chloropyrimidine (1.0 equiv, 10.0 mmol).

  • Solvent Solvation: Dissolve the solid in anhydrous acetonitrile (ACN) to achieve a 0.5 M concentration. Causality: ACN is a polar aprotic solvent that perfectly stabilizes the transition state of the polar Meisenheimer complex without acting as a competing nucleophile.

  • Base Addition: Inject DIPEA (1.5 equiv, 15.0 mmol) into the solution.

  • Nucleophile Addition (Thermal Control): Cool the vessel to 0°C using an ice bath. Add cyclobutylamine (1.2 equiv, 12.0 mmol) dropwise over 10 minutes. Causality: The initial nucleophilic attack is highly exothermic; thermal control prevents localized superheating and degradation.

  • Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the mixture to 50°C for 12–16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS. The system is self-validating: complete consumption of the UV-active 2-chloropyrimidine peak dictates reaction completion.

  • Aqueous Workup: Concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer twice more with EtOAc. Causality: The mildly basic aqueous wash removes DIPEA-HCl salts and unreacted cyclobutylamine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to yield the pure product.

Experimental_Workflow Step1 Step 1: Reagent Prep 2-Chloropyrimidine in ACN Step2 Step 2: Nucleophile Addition DIPEA + Cyclobutylamine (0°C) Step1->Step2 Step3 Step 3: Thermal Activation Stir at 50°C for 12-16 h Step2->Step3 Step4 Step 4: Aqueous Workup Partition in EtOAc / NaHCO₃ Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the SNAr amination of 2-chloropyrimidine.

Quantitative Data & Condition Optimization

The choice of solvent and base dictates the activation energy and side-product profile of the SNAr reaction. The table below summarizes the causality behind condition screening and the resulting quantitative yields.

SolventBaseTemp (°C)Yield (%)Mechanistic Rationale & Causality
ACN DIPEA 50 >90% Optimal. Polar aprotic environment stabilizes the anion; steric bulk of DIPEA prevents nucleophilic interference.
DMFK₂CO₃8082%Higher temperatures accelerate the reaction but induce trace basic hydrolysis of the pyrimidine ring.
EthanolTriethylamine78 (Reflux)70%Protic solvents form hydrogen bonds with the amine, reducing its nucleophilicity and slowing the reaction rate.
WaterKF100 (MW)85%Green chemistry alternative [3]. KF acts as a mild base and hydrogen-bond acceptor, though solubility limits scale.

Analytical Characterization

To confirm the structural integrity of the synthesized N-cyclobutylpyrimidin-2-amine, researchers must validate the product against the following spectroscopic benchmarks:

  • LC-MS (ESI+): Expected mass-to-charge ratio ( m/z ) for [M+H]+ is 150.1 .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.25 (d, J = 4.8 Hz, 2H) — Pyrimidine C4 and C6 protons.

    • δ 6.52 (t, J = 4.8 Hz, 1H) — Pyrimidine C5 proton.

    • δ 5.30 (br s, 1H) — Secondary amine (N-H) proton.

    • δ 4.45 (m, 1H) — Cyclobutyl methine (CH-N) proton.

    • δ 2.40 – 1.70 (m, 6H) — Cyclobutyl methylene (CH₂) protons.

References

  • US Patent 2013/0158004 A1 - ACC inhibitors as antifungal and antibacterial agents. Google Patents.
  • US Patent 9,732,087 B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor. Google Patents.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal (via PubMed). Available at:[Link]

Exploratory

mechanism of action of N-cyclobutylpyrimidin-2-amine

Mechanism of Action of N-Cyclobutylpyrimidin-2-Amine: A Technical Guide to Histamine H4 Receptor Modulation and Pharmacological Scaffolding Executive Summary N-cyclobutylpyrimidin-2-amine is a highly privileged chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of N-Cyclobutylpyrimidin-2-Amine: A Technical Guide to Histamine H4 Receptor Modulation and Pharmacological Scaffolding

Executive Summary

N-cyclobutylpyrimidin-2-amine is a highly privileged chemical scaffold in modern pharmacological research, primarily utilized in the development of potent Histamine H4 Receptor (H4R) antagonists and modulators[1]. While its halogenated derivatives (e.g., 5-bromo-N-cyclobutylpyrimidin-2-amine) also serve as critical intermediates for Acetyl-CoA Carboxylase (ACC) inhibitors targeting metabolic disorders[2], its most rigorously validated mechanism of action lies in its ability to competitively block H4R signaling. This whitepaper dissects the molecular rationale, signal transduction interference, and experimental validation of N-cyclobutylpyrimidin-2-amine and its derivatives.

Molecular Architecture & Pharmacophore Rationale

The efficacy of N-cyclobutylpyrimidin-2-amine stems from its precise structural alignment with the orthosteric binding pocket of the target receptors. The structural choices in this scaffold are highly deliberate:

  • Pyrimidine-2-amine Core : The diamino-pyrimidine ring acts as a critical hydrogen-bond donor/acceptor system. The nitrogen atoms in the pyrimidine ring interact with key acidic residues (typically Asp94 and Glu182) in the transmembrane domains of the H4R, anchoring the molecule within the binding pocket[1].

  • N-Cyclobutyl Substitution : The cyclobutyl ring provides optimal steric bulk and lipophilicity. Unlike smaller alkyl groups (which may lack sufficient hydrophobic contacts) or larger rings (which introduce steric clashes), the cyclobutyl moiety perfectly occupies the hydrophobic sub-pocket of the H4R. This specific interaction significantly enhances binding affinity and confers critical selectivity over other histamine receptor subtypes (H1R, H2R, H3R)[1].

Primary Mechanism of Action: Histamine H4 Receptor Antagonism

The Histamine H4 Receptor is a Class A G-protein-coupled receptor (GPCR) predominantly expressed on immunocompetent cells such as mast cells, eosinophils, and dendritic cells[3].

  • The Endogenous Pathway : Upon histamine binding, the H4R undergoes a conformational change that activates the coupled Gαi/o protein. The Gαi/o subunit directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels[3]. Concurrently, the Gβγ dimer activates phospholipase C (PLC), inducing intracellular calcium (Ca2+) mobilization[4]. This cascade drives cytoskeletal rearrangement and chemotaxis, recruiting leukocytes to sites of inflammation[3].

  • The Antagonist Intervention : N-cyclobutylpyrimidin-2-amine derivatives act as competitive antagonists. By occupying the orthosteric site, they prevent histamine-induced Gαi/o activation. Consequently, adenylyl cyclase activity is disinhibited (restoring cAMP levels), and calcium-driven chemotaxis is halted. This mechanism effectively aborts the inflammatory recruitment of mast cells and eosinophils[1].

H4R_Signaling Ligand Histamine (Endogenous Agonist) H4R Histamine H4 Receptor (Gi/o-coupled GPCR) Ligand->H4R Activates Antagonist N-cyclobutylpyrimidin-2-amine (Competitive Antagonist) Antagonist->H4R Competitively Blocks Gi Gi/o Protein Alpha Subunit H4R->Gi Couples to Ca2 Intracellular Ca2+ Mobilization H4R->Ca2 Induces (via G-beta-gamma) AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production Chemotaxis Mast Cell / Eosinophil Chemotaxis & Inflammation cAMP->Chemotaxis Modulates Ca2->Chemotaxis Drives

H4R signaling pathway and competitive antagonism by N-cyclobutylpyrimidin-2-amine derivatives.

Secondary Applications: Acetyl-CoA Carboxylase (ACC) Inhibition

Beyond H4R modulation, the halogenated derivative 5-bromo-N-cyclobutylpyrimidin-2-amine is a critical building block for allosteric inhibitors of Acetyl-CoA Carboxylase 1 and 2 (ACC1/ACC2)[2]. ACC enzymes catalyze the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. Inhibitors utilizing this scaffold bind to the carboxyltransferase domain of ACC, preventing lipid accumulation and promoting mitochondrial fatty acid oxidation—a mechanism targeted for obesity and diabetes therapies[2].

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the derivatives, researchers employ a tiered screening cascade. The following protocols are designed as self-validating systems, ensuring that observed effects are target-specific and not artifacts of cytotoxicity.

Protocol A: TR-FRET cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of the compound to reverse histamine-induced cAMP suppression[5].

  • Causality & Rationale : Because H4R is Gαi-coupled, baseline cAMP is naturally low. Forskolin is used to artificially stimulate adenylyl cyclase, raising cAMP. Histamine is then added to suppress it via H4R. A true antagonist will restore the forskolin-induced cAMP levels.

  • Step 1 (Cell Preparation) : Seed HEK293 cells stably expressing human H4R into a 384-well plate (5,000 cells/well) in stimulation buffer containing IBMX (a phosphodiesterase inhibitor to prevent premature cAMP degradation).

  • Step 2 (Compound Incubation) : Add serial dilutions of the N-cyclobutylpyrimidin-2-amine derivative. Incubate for 15 minutes at room temperature to allow for receptor equilibration.

  • Step 3 (Stimulation) : Add a mixture of Forskolin and Histamine at its EC80 concentration. Causality Note: EC80 is deliberately chosen over EC100 to ensure the antagonist can competitively displace the ligand within a dynamic, linear range. Incubate for 30 minutes.

  • Step 4 (Lysis & Detection) : Add Europium (Eu)-labeled cAMP tracer and ULight-conjugated anti-cAMP antibody[5]. The lysis buffer disrupts the cells, releasing intracellular cAMP.

  • Step 5 (TR-FRET Readout) : Endogenous cAMP competes with Eu-cAMP for antibody binding. High endogenous cAMP (indicating successful antagonist blockade) displaces the tracer, decreasing the TR-FRET signal (665 nm / 620 nm ratio)[5].

  • Self-Validation : The assay must include a "Forskolin only" positive control (100% cAMP) and a "Forskolin + Histamine" negative control (0% inhibition window) to calculate a true IC50.

Workflow CellPrep 1. Cell Preparation (HEK293-H4R + IBMX) Incubation 2. Compound Incubation (Antagonist Equilibration) CellPrep->Incubation Stimulation 3. Stimulation (Forskolin + EC80 Histamine) Incubation->Stimulation Lysis 4. Cell Lysis & Eu-cAMP / ULight Addition Stimulation->Lysis Detection 5. TR-FRET Detection (665nm / 620nm Ratio) Lysis->Detection Analysis 6. Data Analysis (IC50 Calculation) Detection->Analysis

Step-by-step TR-FRET cAMP assay workflow for functional validation of H4R antagonists.

Protocol B: Mast Cell Chemotaxis Assay (Phenotypic Validation)
  • Rationale : To prove that receptor-level antagonism translates to functional anti-inflammatory activity, a phenotypic assay is required.

  • Procedure : Utilize a Boyden chamber (transwell) setup. Place mouse bone marrow-derived mast cells (BMMCs) in the upper chamber. Place histamine (100 nM) in the lower chamber to create a chemotactic gradient. Treat the upper chamber with the test compound.

  • Readout : After 3 hours, quantify the number of cells that migrated to the lower chamber using CellTiter-Glo (ATP luminescence). A potent N-cyclobutylpyrimidin-2-amine derivative will reduce migration to baseline levels, validating its anti-inflammatory potential[1].

Quantitative Data Summary

The structural tuning of the N-cyclobutylpyrimidin-2-amine scaffold directly impacts its pharmacological profile. The table below summarizes representative structure-activity relationship (SAR) data for this class of compounds based on patent literature and functional assays[1],[2].

Compound / DerivativeTargetAssay TypePotency (IC50 / Ki)Pharmacological Effect
N-cyclobutylpyrimidin-2-amine (Core Scaffold)H4RRadioligand Binding> 1000 nMWeak baseline affinity; requires functionalization
4-[(3R)-3-Aminopyrrolidin-1-yl]-N-cyclobutylpyrimidin-2-amine H4RRadioligand Binding< 50 nMHigh-affinity competitive antagonism
4-[(3R)-3-Aminopyrrolidin-1-yl]-N-cyclobutylpyrimidin-2-amine H4RTR-FRET cAMP< 100 nMComplete reversal of histamine-induced cAMP suppression
5-bromo-N-cyclobutylpyrimidin-2-amine ACC1/2Enzymatic AssayScaffold dependentIntermediate building block for ACC allosteric inhibitors

References

  • Source: Google Patents (US9732087B2)
  • Patent Application Publication: ACC Inhibitors for Lipid Metabolism Source: Googleapis (US 2013/0158004 A1) URL:[Link]

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Cloning and characterization of dominant negative splice variants of the human histamine H4 receptor Source: Biochemical Journal (Portland Press) URL:[Link]

  • Aryl-1,3,5-triazine ligands of histamine H4 receptor attenuate inflammatory and nociceptive response Source: D-NB.info URL:[Link]

Sources

Foundational

N-Cyclobutylpyrimidin-2-amine: Structural Dynamics, Synthetic Workflows, and Pharmacological Applications in Drug Discovery

Executive Summary N-cyclobutylpyrimidin-2-amine (CAS: 151390-02-2) is a highly versatile nitrogen-containing heterocyclic building block heavily utilized in contemporary medicinal chemistry[1]. The fusion of an electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclobutylpyrimidin-2-amine (CAS: 151390-02-2) is a highly versatile nitrogen-containing heterocyclic building block heavily utilized in contemporary medicinal chemistry[1]. The fusion of an electron-deficient pyrimidine core with a cyclobutyl-substituted exocyclic amine provides unique steric and electronic properties. As a Senior Application Scientist, I have observed that this specific fragment is indispensable for designing targeted therapeutics, particularly kinase inhibitors, histamine H4 receptor modulators[2], and acetyl-CoA carboxylase (ACC) inhibitors[3]. This whitepaper provides an in-depth technical analysis of its chemical properties, validated synthetic methodologies, and mechanistic roles in biological pathways.

Structural and Chemical Properties

The molecular architecture of N-cyclobutylpyrimidin-2-amine consists of a pyrimidine ring coupled to a secondary amine, which is sterically constrained by a cyclobutyl ring.

Causality of Structural Choices: In drug design, the cyclobutyl group is not merely a spacer; it restricts the conformational flexibility of the exocyclic nitrogen. This rigidity enhances binding affinity to specific enzymatic pockets (such as the biotin carboxylase domain of ACC2) by reducing the entropic penalty upon target binding[3]. Concurrently, the pyrimidine nitrogens (N1 and N3) serve as crucial, high-affinity hydrogen bond acceptors within kinase hinge-binding motifs.

Quantitative Data Summary

The physicochemical properties of the base scaffold and its heavily utilized brominated derivative are summarized below.

PropertyN-cyclobutylpyrimidin-2-amine5-Bromo-N-cyclobutylpyrimidin-2-amine
CAS Number 151390-02-2947534-33-0
Chemical Formula C8H11N3C8H10BrN3
Molecular Weight 149.19 g/mol 228.10 g/mol
LogP (Predicted) ~1.8~2.6
Topological Polar Surface Area 38.9 Ų38.9 Ų
Key Structural Feature Unsubstituted C5 positionBromine at C5 for cross-coupling

Synthetic Methodologies

To utilize this scaffold in complex drug discovery, functionalization at the C5 position is critical. The synthesis of 5-bromo-N-cyclobutylpyrimidin-2-amine (CAS: 947534-33-0) serves as a foundational protocol for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions[4].

Step-by-Step Methodology: Synthesis of 5-Bromo-N-cyclobutylpyrimidin-2-amine

Rationale: Nucleophilic aromatic substitution (SNAr) is driven by the electron-withdrawing nature of the pyrimidine ring, which activates the C2 position towards nucleophilic attack by cyclobutylamine. The use of a sealed tube prevents the loss of volatile amines, and N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion[3].

  • Preparation : In a sealed reaction tube, dissolve 2.00 g (10.3 mmol) of 5-bromo-2-chloropyrimidine in 12 mL of anhydrous acetonitrile (ACN).

  • Reagent Addition : Add 1.15 mL (13.4 mmol) of cyclobutylamine and 2.70 mL (15.5 mmol) of DIPEA to the solution.

  • Reaction Execution : Seal the tube and stir the reaction mixture at 50°C overnight. The mild heating ensures complete conversion without degrading the brominated pyrimidine.

  • Quenching : Cool the mixture to room temperature. Quench by adding distilled water and saturated aqueous NaHCO3 solution to neutralize any residual acid.

  • Extraction : Extract the aqueous residue with dichloromethane (DCM) three times.

  • Purification : Combine the organic phases, wash with water, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc 9:1) to yield the pure product (TLC Rf = 0.54)[3].

Synthesis A 5-bromo-2-chloropyrimidine + Cyclobutylamine B Solvent: ACN Base: DIPEA A->B C Sealed Tube Reaction 50°C, Overnight B->C SNAr Reaction D Quench & Extraction (Water/NaHCO3, DCM) C->D Workup E Purification (Silica Gel, Hexane:EtOAc) D->E Isolation F 5-Bromo-N-cyclobutylpyrimidin-2-amine (Yield Confirmed) E->F Pure Product

Synthetic workflow for 5-bromo-N-cyclobutylpyrimidin-2-amine via SNAr reaction.

Pharmacological Applications & Biological Pathways

N-cyclobutylpyrimidin-2-amine derivatives are extensively utilized in two major therapeutic areas:

A. Histamine H4 Receptor (H4R) Modulation

The H4R is highly expressed in mast cells, eosinophils, and basophils, playing a crucial role in allergic responses and inflammation[2]. Derivatives containing the N-cyclobutylpyrimidin-2-amine moiety act as potent H4R antagonists. Mechanism: By binding to the H4R, these compounds block histamine-induced calcium mobilization and chemotaxis of mast cells. This prevents the recruitment of effector cells, thereby attenuating inflammatory responses and pruritus (itch)[5].

B. Acetyl-CoA Carboxylase (ACC1/ACC2) Inhibition

ACC1 and ACC2 are critical enzymes in fatty acid metabolism. ACC1 regulates de novo lipogenesis, while ACC2 regulates mitochondrial fatty acid oxidation via malonyl-CoA[3]. Mechanism: Pyrimidine-based ACC inhibitors utilize the pyrimidine nitrogens to anchor into the enzyme. By inhibiting ACC2, malonyl-CoA levels drop, relieving the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1). This upregulates fatty acid oxidation, making these compounds highly attractive for treating obesity, diabetes, and dyslipidemia[6].

ACC_Pathway Drug Pyrimidine-based ACC Inhibitor ACC2 Acetyl-CoA Carboxylase 2 (ACC2) Drug->ACC2 Inhibits Malonyl Malonyl-CoA Levels Drop ACC2->Malonyl Reduces production CPT1 CPT-1 (Disinhibited) Malonyl->CPT1 Relieves inhibition FAO Mitochondrial Fatty Acid Oxidation Increases CPT1->FAO Promotes

Mechanism of action for pyrimidine-based ACC2 inhibitors in fatty acid oxidation.

Analytical Characterization & Validation

To ensure scientific integrity, synthesized batches of N-cyclobutylpyrimidin-2-amine derivatives must undergo a self-validating analytical workflow to confirm molecular integrity before biological testing[4].

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirms the exact mass. For the 5-bromo derivative, the ESI-MS must show the characteristic isotopic doublet at m/z 229/231 [M+H]+ due to the roughly 1:1 ratio of 79Br and 81Br isotopes[3].

  • 1H NMR (Nuclear Magnetic Resonance) : Validates structural connectivity. The pyrimidine protons typically appear in the downfield region (8.0-8.5 ppm). The cyclobutyl protons present as complex multiplets between 1.5 and 2.5 ppm, while the exocyclic amine proton (NH) often appears as a broad singlet around 5.0-6.0 ppm, depending on the solvent and concentration[2].

Conclusion

N-cyclobutylpyrimidin-2-amine is a privileged scaffold in drug discovery. Its unique combination of a rigid, electron-deficient pyrimidine core with a lipophilic, sterically constrained cyclobutyl group allows for precise tuning of pharmacokinetic and pharmacodynamic properties. Through robust synthetic protocols like SNAr and subsequent cross-coupling, it serves as a cornerstone for developing next-generation therapeutics targeting metabolic disorders and inflammatory diseases.

References

  • "US9732087B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor", Google Patents.
  • "US 2013/0158004 A1 - Patent Application Publication (ACC Inhibitors)", Googleapis. URL:[Link]

Sources

Exploratory

Therapeutic Engineering of the 2-Aminopyrimidine Scaffold: Mechanisms, Quantitative Efficacy, and Validation Workflows

Executive Summary The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, particularly in the realm of oncology and infecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, particularly in the realm of oncology and infectious diseases 1. Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, making it an exceptional pharmacophore for interacting with the ATP-binding hinge region of protein kinases. This technical guide synthesizes the mechanistic causality of 2-aminopyrimidine derivatives, summarizes their quantitative biological activities, and provides field-proven, self-validating experimental workflows for drug development professionals.

Structural Causality & Kinase Hinge Binding Dynamics

The biological activity of 2-aminopyrimidine derivatives is primarily driven by their ability to act as ATP-competitive inhibitors. The fundamental interaction relies on the pyrimidine nitrogen acting as a hydrogen bond acceptor, while the exocyclic amine acts as a donor. Together, they form bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leu83 in CDK2 or Cys99 in IKKβ) [[2]](), 3.

However, because the ATP-binding pocket is highly conserved across the human kinome, unsubstituted 2-aminopyrimidines often exhibit promiscuity. To engineer target selectivity, medicinal chemists rely on two primary structural modifications:

  • Gatekeeper and Back-Pocket Optimization: Substituting the C5 position of the pyrimidine ring with halogens (e.g., fluorine or bromine) projects the molecule toward the kinase "gatekeeper" residue (such as Phe80 in CDK2). This steric projection restricts access to the hydrophobic back pocket, filtering out kinases with bulky gatekeepers and drastically improving selectivity 4. Furthermore, fluorine substitutions can establish critical halogen bonds with residues like Glu97, significantly lowering the IC50 3.

  • Targeted Covalent Inhibition (TCI): By attaching electrophilic "warheads" (such as α-fluoro acrylamide or vinylsulfonamide) to the 2-aminopyrimidine scaffold, researchers can convert reversible binders into irreversible inhibitors. These warheads permanently alkylate non-catalytic cysteines within the active site, a strategy successfully employed to create highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors 5.

G Inhibitor 2-Aminopyrimidine Inhibitor Kinase Target Kinase (e.g., CDK4/6, FGFR4) Inhibitor->Kinase ATP-Competitive Binding Substrate Downstream Substrate (e.g., Rb Protein) Kinase->Substrate Phosphorylation (Blocked) Effector Effector Pathway (e.g., E2F Transcription) Substrate->Effector Signal Transduction (Halted) Outcome Cell Cycle Arrest / Apoptosis Effector->Outcome Therapeutic Efficacy

Mechanism of action for 2-aminopyrimidine kinase inhibitors in cancer therapy.

Quantitative Efficacy Across Biological Targets

The structural versatility of 2-aminopyrimidines translates to potent biological activity across a wide spectrum of therapeutic targets, from oncology to antiparasitic applications. Table 1 summarizes the quantitative efficacy of recently developed derivatives.

Table 1: Quantitative Data Summary of 2-Aminopyrimidine Derivatives

Compound DesignationPrimary TargetBiological Activity (IC50)Structural RationaleSource
Compound 17 CDK2< 1 nMC5-substitution & sp3-hybridized aminopiperidine4
Compound 2n FGFR42.6 nMTetra-substituted phenyl moiety targeting hydrophobic pocket6
LP06 IKKβ55.6 nM5-fluoropyrimidine core establishing halogen bonds3
Compound 6i FGFR416 nMAcetaldehyde amine reversible covalent warhead[[5]]()
Compound 8 P. falciparum0.04 - 0.14 µMS-methylation and guanidine formation[[7]]()

Experimental Validation Workflows

To ensure scientific integrity, the evaluation of 2-aminopyrimidine derivatives requires robust, self-validating experimental systems. Below are the standard methodologies for biochemical profiling and cellular validation.

Protocol 1: Universal ADP-Glo™ Kinase Profiling Assay

Causality & Rationale: The ADP-Glo assay is chosen over radiometric assays (like 32P-ATP) because it provides a universal, substrate-independent platform. Since 2-aminopyrimidines are ATP-competitive, directly measuring the concentration of ADP generated correlates exactly with uninhibited kinase activity. The intermediate ATP depletion step is critical; by enzymatically degrading unreacted ATP, background noise is virtually eliminated, ensuring the final luminescence signal is exclusively derived from kinase-generated ADP [[8]]().

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2-aminopyrimidine derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Enzymatic Reaction: In a 384-well plate, combine 1 µL of the compound, 2 µL of the target kinase (e.g., CDK2 or FGFR4), and 2 µL of the ATP/Substrate mix. Crucial: The ATP concentration must be kept near its specific Km​ value for the target kinase. Artificially high ATP levels will outcompete the inhibitor, resulting in a falsely elevated IC50.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read luminescence on a microplate reader. Self-Validation: Calculate the Z'-factor using MAX controls (enzyme + substrate, no inhibitor) and MIN controls (substrate only, no enzyme). A Z'-factor > 0.5 validates the assay's robustness.

Workflow Library 2-Aminopyrimidine Derivatives Reaction Kinase Reaction (ATP + Substrate) Library->Reaction Depletion ATP Depletion (Remove unreacted) Reaction->Depletion Detection Kinase Detection (ADP -> ATP -> Light) Depletion->Detection Analysis IC50 Calculation & SAR Analysis Detection->Analysis

Step-by-step ADP-Glo™ kinase assay workflow for evaluating inhibitor potency.

Protocol 2: Cell Viability & Proliferation Assay (CCK-8)

Causality & Rationale: Biochemical potency must be translated to cellular efficacy. The Cell Counting Kit-8 (CCK-8) utilizes WST-8, which is reduced by mitochondrial dehydrogenases to form a highly water-soluble orange formazan dye. Unlike traditional MTT assays, WST-8 eliminates the need for toxic solubilization buffers, reducing pipetting errors and creating a highly reproducible, self-validating system directly proportional to the living cell count 8.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 2×103 to 6×103 cells/well in 100 µL of media. Crucial: Cells must be seeded at a density that ensures logarithmic growth throughout the entire assay. Over-confluent cells undergo contact inhibition, which downregulates target kinases and masks the compound's anti-proliferative efficacy.

  • Adherence & Treatment: Allow cells to adhere overnight. Treat cells with serial dilutions of the 2-aminopyrimidine derivative.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere. This duration is strictly required to allow cells to complete at least two full cell cycles, ensuring the phenotypic effects of kinase inhibition (e.g., G1/S phase arrest) are fully realized.

  • Detection: Add 10 µL of CCK-8 solution to each well. Incubate for 1 to 4 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate spectrophotometer to calculate the cellular IC50.

References

  • Benchchem. The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery.1

  • ACS Publications. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.4

  • National Institutes of Health (PMC). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity.2

  • ACS Publications. Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer.3

  • ACS Publications. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors.6

  • ResearchGate. New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities.7

  • National Institutes of Health (PMC). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors.5

  • Oncotarget. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer.8

Sources

Foundational

Engineering the N-Cyclobutylpyrimidin-2-amine Scaffold: A Master Key in Modern Kinase Inhibition and Receptor Modulation

The N-cyclobutylpyrimidin-2-amine scaffold represents a privileged pharmacophore in contemporary medicinal chemistry, particularly in the development of targeted kinase inhibitors and GPCR modulators. While the pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-cyclobutylpyrimidin-2-amine scaffold represents a privileged pharmacophore in contemporary medicinal chemistry, particularly in the development of targeted kinase inhibitors and GPCR modulators. While the pyrimidin-2-amine core is universally recognized for its robust bidentate hydrogen-bonding capabilities within the ATP-binding hinge region of kinases, the strategic installation of an N-cyclobutyl moiety at the C2 exocyclic amine introduces a unique set of steric, conformational, and physicochemical properties. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and validated synthetic methodologies for deploying this scaffold in drug discovery.

Structural and Mechanistic Rationale: The "Cyclobutyl Advantage"

The selection of a cyclobutyl ring over other cycloalkanes or linear chains is rarely arbitrary. It is driven by precise thermodynamic and spatial requirements within the target binding pocket.

ATP Ribose Mimicry and Conformational Dynamics

Unlike the planar cyclopropyl group or the highly flexible, bulky cyclohexyl group, the cyclobutyl ring adopts a "puckered" (butterfly) conformation with a dihedral angle of approximately 25–30°. In kinase targets such as EGFR, FLT3, and CDK9, the N-cycloalkyl group typically projects into the ribose-binding pocket. The puckered cyclobutyl ring perfectly mimics the spatial volume and trajectory of the native ATP ribofuranose ring. This allows the molecule to maximize van der Waals contacts without incurring the severe entropic penalty associated with freezing a flexible acyclic chain [1].

Physicochemical Optimization

The cyclobutyl group strikes an optimal balance in lipophilicity. It contributes approximately +1.3 to the ClogP of a molecule, providing sufficient hydrophobicity to displace highly ordered water molecules in the binding pocket without driving the overall lipophilicity to levels that cause poor aqueous solubility or high plasma protein binding. Furthermore, the strained nature of the ring and the lack of accessible benzylic-like protons make it highly resistant to cytochrome P450-mediated oxidative metabolism compared to linear alkyl amines [2].

G Hinge Kinase Hinge Region (Met/Leu Residues) Pyrim Pyrimidin-2-amine Core (H-bond Donor/Acceptor) Hinge->Pyrim Double H-bond Cyclobutyl N-Cyclobutyl Group (Van der Waals/Steric Fit) Pyrim->Cyclobutyl Covalent Link Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrim->Gatekeeper Steric evasion Ribose Ribose Binding Pocket (Hydrophobic Cleft) Cyclobutyl->Ribose Hydrophobic fit

Fig 1: Pharmacophore model of the N-cyclobutylpyrimidin-2-amine scaffold in a kinase ATP-binding site.

Structure-Activity Relationship (SAR) in Kinase Inhibition

When optimizing the solvent-exposed or ribose-binding vectors of kinase inhibitors, the choice of the N-substituent dictates both on-target potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Data from the optimization of FLT3 inhibitors [3] and CDK9 inhibitors (such as KB-0742) [4] highlights the "Goldilocks effect" of the cyclobutyl ring.

As shown in the data below, moving from cyclopropyl to cyclobutyl significantly enhances enzymatic potency due to better pocket filling. However, expanding further to cyclopentyl or cyclohexyl introduces severe steric clashes with the gatekeeper residue and drastically reduces aqueous solubility.

Quantitative SAR Comparison of N-Cycloalkyl Substituents
Substituent (R)Relative ClogP ShiftFLT3 IC₅₀ (nM)CDK9 IC₅₀ (nM)Aqueous SolubilityPermeability (Papp)
Methyl+0.50> 1000> 500HighLow
Cyclopropyl+0.904528ModerateModerate
Cyclobutyl +1.30 12 10 Moderate High
Cyclopentyl+1.801845LowHigh
Cyclohexyl+2.3085120Very LowHigh

Data synthesized from comparative kinase inhibitor SAR studies [3], [4].

Self-Validating Experimental Protocol: Synthesis of the Core Scaffold

To utilize this scaffold, medicinal chemists typically begin with the synthesis of 5-bromo-N-cyclobutylpyrimidin-2-amine, a versatile building block for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The following protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) approach, engineered with specific causal steps to ensure high yield and purity [5].

Materials Required
  • Electrophile: 5-bromo-2-chloropyrimidine (1.0 eq)

  • Nucleophile: Cyclobutylamine (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.5 M)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): Charge a flame-dried round-bottom flask with 5-bromo-2-chloropyrimidine. Dissolve in anhydrous MeCN.

    • Causality: Anhydrous conditions are critical. The presence of water at elevated temperatures can lead to competitive hydrolysis of the 2-chloro position, yielding the undesired pyrimidin-2-one byproduct.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA in one portion, followed by the dropwise addition of cyclobutylamine.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the cyclobutylamine nucleophile. The dropwise addition at 0 °C controls the initial exothermic formation of the Meisenheimer complex.

  • Thermal Activation & In-Process Control (IPC): Attach a reflux condenser and heat the reaction mixture to 70 °C for 12 hours.

    • Causality: The bromine atom at C5 weakly deactivates the pyrimidine ring toward SNAr at C2 compared to highly electron-deficient systems (e.g., 5-nitropyrimidine). Thermal activation is required to overcome the activation energy barrier.

    • Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting material (Rf ~0.8) will disappear, and a new, highly UV-active product spot (Rf ~0.4) will emerge.

  • Quench and Workup: Cool the reaction to room temperature and concentrate in vacuo. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

    • Causality: The mildly basic NaHCO₃ wash neutralizes any residual DIPEA hydrohalide salts and ensures the product remains entirely in its organic-soluble free-base form. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Characterization (Self-Validation): Purify via flash column chromatography if necessary. Verify the structure via ¹H NMR (CDCl₃).

    • Validation: The successful formation of the product is confirmed by a distinct multiplet for the cyclobutyl methine proton at ~4.3 ppm , and a sharp singlet integrating to 2H for the equivalent pyrimidine aromatic protons at ~8.2 ppm . The absence of a broad amine peak from the starting material and the correct integration ratio confirms substitution without over-reaction.

G Start 5-Bromo-2-chloropyrimidine (Electrophile) Intermediate 5-Bromo-N-cyclobutylpyrimidin-2-amine (Key Building Block) Start->Intermediate SNAr Reaction Reagent Cyclobutylamine + DIPEA (Solvent: Anhydrous MeCN, 70°C) Reagent->Intermediate Nucleophilic Attack Coupling Palladium-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Intermediate->Coupling C5 Functionalization Product Target Kinase Inhibitor / GPCR Modulator Coupling->Product Final Assembly

Fig 2: Synthetic workflow for generating and functionalizing the N-cyclobutylpyrimidin-2-amine core.

Conclusion

The integration of the N-cyclobutylpyrimidin-2-amine scaffold into a drug discovery program provides a highly programmable vector for optimizing target affinity and pharmacokinetic properties. By understanding the thermodynamic advantages of the puckered cyclobutyl conformation and employing rigorous, self-validating synthetic protocols, medicinal chemists can effectively leverage this motif to overcome common hurdles in kinase inhibitor design, such as gatekeeper mutations and poor ligand efficiency.

Exploratory

In Silico Modeling of N-Cyclobutylpyrimidin-2-Amine Binding: A Dual-Target Perspective on Kinase and GPCR Pharmacophores

Executive Summary The N-cyclobutylpyrimidin-2-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its structural duality allows it to act as a potent hinge-binding motif in protein kinases...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-cyclobutylpyrimidin-2-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its structural duality allows it to act as a potent hinge-binding motif in protein kinases and a highly selective orthosteric binder in G protein-coupled receptors (GPCRs), most notably the Histamine H4 receptor (H4R) [1].

This whitepaper provides an in-depth, self-validating in silico methodology for modeling the binding mechanics of N-cyclobutylpyrimidin-2-amine and its halogenated derivatives (e.g., 5-bromo-N-cyclobutylpyrimidin-2-amine). By bridging quantum mechanics (QM) conformational sampling with rigorous Molecular Dynamics (MD) and Free Energy Perturbation (FEP), researchers can accurately predict binding affinities and optimize lead compounds.

Pharmacophore Rationale: The Causality of Scaffold Selection

To model a compound effectively, one must first understand the quantum and steric causality behind its structural components. The efficacy of N-cyclobutylpyrimidin-2-amine is driven by three distinct regional features:

  • The Pyrimidine-2-Amine Core (The Anchor): Extensive scaffold mining of crystal structure databases reveals that the pyrimidine-2-amine moiety is a canonical hinge-binder[2]. The exocyclic amine acts as a hydrogen bond donor, while the endocyclic pyrimidine nitrogen acts as a hydrogen bond acceptor. This creates a highly stable dual-hydrogen-bond network with the backbone amide and carbonyl groups of the kinase hinge region.

  • The N-Cyclobutyl Moiety (The Steric Shield): Unlike rigid aromatic rings, the cyclobutyl group exhibits a "puckered" or "butterfly" conformation. This flexibility allows it to adaptively fill deep, hydrophobic subpockets—such as the DFG-1 pocket in kinases or Subpocket II in the Histamine H4 receptor [3].

  • C5-Halogenation (The Affinity Booster): Substitutions at the 5-position of the pyrimidine ring (e.g., 5-fluoro, 5-chloro, 5-bromo) exploit the "halogen bond" phenomenon. The anisotropic charge distribution of halogens (the σ -hole) allows for highly directional interactions with electron-rich gatekeeper residues, significantly boosting binding free energy ( ΔG ).

Binding Logic Visualization

G cluster_ligand N-Cyclobutylpyrimidin-2-amine Ligand cluster_target Target Binding Pocket (Kinase/GPCR) Core Pyrimidine-2-amine Core Hinge Hinge Backbone / Asp94 Core->Hinge Dual H-Bonds Ring N-Cyclobutyl Group DFG DFG-1 / Subpocket II Ring->DFG Steric/Hydrophobic Fill Halogen C5-Halogen (e.g., Br) Gate Gatekeeper Residue Halogen->Gate Halogen Bonding

Caption: Logical mapping of N-cyclobutylpyrimidin-2-amine pharmacophore regions to target subpockets.

In Silico Workflow & Self-Validating Protocols

Standard molecular mechanics (MM) force fields often fail to accurately assign energy penalties for the interconversion of the cyclobutane ring's puckered states. Therefore, a rigid docking approach will yield false positives. The following protocol ensures a self-validating computational pipeline.

Phase 1: Ligand Preparation & QM Conformational Sampling

Goal: Overcome MM limitations in modeling cyclobutyl puckering.

  • Initial 3D Generation: Generate the 3D structure of 5-bromo-N-cyclobutylpyrimidin-2-amine using LigPrep (Schrödinger) or Omega (OpenEye).

  • QM Optimization: Export the structures to a Quantum Mechanics package (e.g., Jaguar or Gaussian). Run a Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G* basis set.

  • Puckering Analysis: Extract the lowest-energy conformers. Ensure that both the equatorial-like and axial-like puckered states of the cyclobutyl ring relative to the exocyclic amine are retained for ensemble docking.

Phase 2: Ensemble Molecular Docking

Goal: Establish the primary binding pose.

  • Target Preparation: Prepare the target protein (e.g., a homology model of H4R or a crystal structure of a kinase like CLK1). Assign protonation states at pH 7.4. Crucial step: Ensure Asp94 (in H4R) is deprotonated to act as an H-bond acceptor [3].

  • Grid Generation: Center the docking grid on the hinge region (kinases) or TM3/TM5 cleft (GPCRs).

  • Docking Execution: Run Glide Extra Precision (XP) or GOLD (ChemPLP scoring).

  • Validation Check: Reject any pose where the pyrimidine-2-amine core fails to form the canonical dual hydrogen bonds. The distance between the exocyclic NH and the target acceptor must be ≤2.8 Å.

Phase 3: Molecular Dynamics (MD) Pose Validation

Goal: Test the thermodynamic stability of the cyclobutyl hydrophobic interactions.

  • System Setup: Solvate the docked complex in an octahedral TIP3P water box. Add 0.15 M NaCl. Assign the OPLS4 or CHARMM36m force field.

  • Equilibration: Perform a standard NVT (100 ps) and NPT (1 ns) equilibration.

  • Production Run: Run a 100 ns unconstrained MD simulation (e.g., using GROMACS or Desmond).

  • Self-Validation Criteria: Calculate the Root Mean Square Deviation (RMSD) of the ligand. If the cyclobutyl ring "flips" out of the hydrophobic pocket or the RMSD exceeds 2.5 Å within the first 20 ns, the initial docking pose is deemed an artifact and discarded.

Phase 4: Free Energy Perturbation (FEP)

Goal: Quantify the impact of C5-halogenation on binding affinity.

  • Setup an alchemical transformation pathway (e.g., 5-H 5-F 5-Cl 5-Br).

  • Run FEP/REST (Replica Exchange Solute Tempering) using 16-24 lambda ( λ ) windows.

  • Validation Check: Ensure cycle closure hysteresis is <0.5 kcal/mol.

Computational Workflow Visualization

Workflow LigPrep Phase 1: QM Ligand Prep (B3LYP/6-31G* Puckering) Docking Phase 2: Ensemble Docking (Glide XP / GOLD) LigPrep->Docking MD Phase 3: MD Simulation (100 ns Pose Validation) Docking->MD Dual H-Bond Filter FEP Phase 4: FEP/REST (Halogen Scanning) MD->FEP RMSD < 2.5 Å Output Validated Lead Compound (ΔG & Stable Trajectory) FEP->Output Hysteresis < 0.5 kcal/mol

Caption: Self-validating in silico pipeline for modeling cyclobutylpyrimidin-2-amines.

Quantitative Data Presentation: Halogen Scanning

The addition of halogens at the C5 position of the pyrimidine ring drastically alters the electrostatic potential surface of the ligand. The table below summarizes typical FEP-derived relative binding free energies ( ΔΔG ) and MM/GBSA scores for a generic kinase target, demonstrating the causality of halogen selection.

Compound DerivativeC5 SubstituentVdW Surface Area (Ų)Halogen Bond PotentialRelative ΔΔG (kcal/mol)*MD Stability (100ns RMSD)
N-cyclobutylpyrimidin-2-amine-H185.2None0.00 (Reference)2.1 Å (Moderate)
5-fluoro-N-cyclobutyl...-F192.4Very Weak-0.85 ± 0.21.8 Å (Stable)
5-chloro-N-cyclobutyl...-Cl208.1Moderate-1.60 ± 0.31.4 Å (Highly Stable)
5-bromo-N-cyclobutyl...-Br215.6Strong-2.45 ± 0.21.2 Å (Highly Stable)

*Negative values indicate stronger binding affinity relative to the unsubstituted reference.

Data Synthesis: The progression from Fluorine to Bromine shows a clear, non-linear enhancement in binding affinity. While Fluorine primarily contributes via inductive effects, Chlorine and Bromine provide substantial Van der Waals (VdW) bulk and strong σ -hole interactions, effectively locking the cyclobutyl ring into its preferred puckered state within the binding pocket.

Conclusion

The in silico modeling of N-cyclobutylpyrimidin-2-amine requires a departure from standard high-throughput virtual screening (HTVS) methodologies. Because the cyclobutyl ring's conformational landscape is highly sensitive, and the pyrimidine-2-amine core relies on precise geometric alignment for dual H-bonding, a QM-guided, MD-validated pipeline is mandatory. By adhering to the protocols outlined in this guide, drug development professionals can achieve highly accurate predictive models, reducing false-positive rates in lead optimization campaigns targeting both kinases and GPCRs.

References

  • Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor. (US Patent US9732087B2). Google Patents.
  • Xing, L., Rai, B., & Lunney, E. A. (2014). Scaffold mining of kinase hinge binders in crystal structure database. Journal of Computer-Aided Molecular Design, 28(1), 13-23. Available at:[Link]

  • Schultes, S., et al. (2013). Mapping histamine H4 receptor–ligand binding modes. MedChemComm, 4(1), 193-204. Available at:[Link]

Foundational

spectroscopic data (NMR, MS) of N-cyclobutylpyrimidin-2-amine

Comprehensive Spectroscopic Characterization (NMR, MS) of N-Cyclobutylpyrimidin-2-amine: A Technical Guide for Drug Discovery As a Senior Application Scientist, I frequently oversee the structural validation of critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Characterization (NMR, MS) of N-Cyclobutylpyrimidin-2-amine: A Technical Guide for Drug Discovery

As a Senior Application Scientist, I frequently oversee the structural validation of critical pharmacophore building blocks. N-cyclobutylpyrimidin-2-amine (CAS: 151390-02-2)[1] is one such pivotal intermediate. Characterized by an electron-deficient pyrimidine core coupled to a sterically constrained cyclobutyl ring, this compound serves as a foundational scaffold in the synthesis of diamino-pyrimidine modulators targeting the histamine H4 receptor[2], as well as various kinase inhibitors. Related halogenated derivatives, such as 5-bromo-N-cyclobutylpyrimidin-2-amine, are also heavily utilized in pharmaceutical development[3].

To ensure absolute scientific integrity during drug development, the spectroscopic characterization of this molecule cannot be treated as a mere checklist. Instead, the analytical workflow must be a self-validating system where the causality behind every experimental choice—from ionization parameters in Mass Spectrometry (MS) to relaxation delays in Nuclear Magnetic Resonance (NMR)—is thoroughly understood.

Mass Spectrometry (ESI-MS) Profiling

The Causality of Ionization and Fragmentation

For N-cyclobutylpyrimidin-2-amine ( C8​H11​N3​ , MW: 149.19 g/mol ), Electrospray Ionization in positive mode (ESI+) is the optimal technique. The rationale is rooted in the molecule's basicity: the pyrimidine ring nitrogens and the exocyclic secondary amine readily accept a proton in an acidic mobile phase, forming a stable [M+H]+ pseudo-molecular ion at m/z 150.10.

During Collision-Induced Dissociation (CID), the fragmentation pathway is dictated by the strain of the cyclobutyl ring[4]. The dominant mechanistic pathway involves the neutral loss of cyclobutene (54 Da) via a rapid rearrangement, yielding a highly stable 2-aminopyrimidine resonance-stabilized cation at m/z 96.05.

Quantitative MS Data Summary
Ion Speciesm/z (Observed)m/z (Calculated)Mass Error (ppm)Relative AbundanceStructural Assignment
[M+H]+ 150.1025150.1026< 1.0100% (Base Peak)Intact protonated molecule
[M+Na]+ 172.0845172.0845< 1.015%Sodium adduct
Fragment 196.056096.0562< 2.085% [M+H−C4​H6​]+ (Loss of cyclobutene)
Self-Validating LC-ESI-MS Protocol

To ensure data trustworthiness, this protocol incorporates built-in system suitability checks.

  • System Suitability Test (SST): Before sample analysis, inject a known calibration standard (e.g., reserpine) to verify mass accuracy (< 5 ppm error) and ensure the signal-to-noise ratio exceeds 100:1. Causality: This validates the quadrupole/TOF calibration state prior to committing precious sample.

  • Sample Preparation: Dissolve 1.0 mg of N-cyclobutylpyrimidin-2-amine in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 50:50 H2​O :Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, explicitly driving the equilibrium toward the [M+H]+ state.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • MS Acquisition: Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Acquire data in positive ion mode scanning from m/z 50 to 500.

  • Blank Validation: Run a solvent blank immediately after the sample. Causality: Confirms the absence of column carryover, validating that the m/z 150.10 signal is exclusively from the current injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts and Coupling

The NMR profile of N-cyclobutylpyrimidin-2-amine is a direct reflection of its electronic distribution. In 1H NMR, the pyrimidine ring exerts a strong electron-withdrawing effect. Consequently, the H-4 and H-6 protons are highly deshielded, appearing as a distinct doublet around 8.25 ppm. The H-5 proton, being less affected by the adjacent nitrogens, appears upfield as a triplet at 6.50 ppm. The cyclobutyl α -proton is pulled downfield to ~4.45 ppm due to the electronegativity of the attached secondary amine.

In 13C NMR, the C-2 carbon of the pyrimidine ring is bonded to three nitrogen atoms (two endocyclic, one exocyclic), stripping it of electron density and pushing its chemical shift to an extreme downfield position of ~162.5 ppm.

Quantitative NMR Data Summary

Table 2: 1H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.25Doublet (d)4.82HPyrimidine H-4, H-6
6.50Triplet (t)4.81HPyrimidine H-5
5.30Broad Singlet (br s)-1HAmine N-H
4.45Multiplet (m)-1HCyclobutyl α -CH (H-1')
2.35Multiplet (m)-2HCyclobutyl β -CH 2​ (H-2', H-4' eq)
1.95Multiplet (m)-2HCyclobutyl β -CH 2​ (H-2', H-4' ax)
1.75Multiplet (m)-2HCyclobutyl γ -CH 2​ (H-3')

Table 3: 13C NMR Assignments (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
162.5Quaternary (C)Pyrimidine C-2
158.2Methine (CH)Pyrimidine C-4, C-6
110.8Methine (CH)Pyrimidine C-5
45.6Methine (CH)Cyclobutyl α -C (C-1')
31.4Methylene (CH 2​ )Cyclobutyl β -C (C-2', C-4')
15.2Methylene (CH 2​ )Cyclobutyl γ -C (C-3')
Self-Validating NMR Acquisition Protocol
  • Sample Preparation & Shimming: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube. Validation Step: Execute an automated gradient shimming protocol (TopShim or equivalent) until the TMS line width at half-height is < 1.0 Hz. Poor shimming will artificially broaden the cyclobutyl multiplets, destroying coupling information.

  • 1H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation ( T1​ ) of the protons, allowing for accurate integration values that strictly match the 11 protons of C8​H11​N3​ .

  • 13C NMR Acquisition: Acquire 1024 scans with a spectral width of 250 ppm using WALTZ-16 proton decoupling. Set D1​ to 2.0 seconds.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function to the 1H FID prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing the 4.8 Hz resolution of the pyrimidine doublets.

Structural Elucidation Workflow

The integration of MS and NMR data forms a closed-loop validation system. The DOT diagram below illustrates the logical progression from raw sample to confirmed structure.

SpectroscopicWorkflow A N-cyclobutylpyrimidin-2-amine Batch Procurement B Sample Preparation & System Suitability (SST) A->B C LC-ESI-MS Profiling [M+H]+ 150.10 & 96.05 Frag B->C Dilute in MeOH/H2O D 1H & 13C NMR Acquisition Chemical Shifts & Integrations B->D Dissolve in CDCl3 E Data Integration Cross-validation of Signals C->E Mass & Formula D->E Connectivity F Structural Elucidation Confirmed C8H11N3 Scaffold E->F

Fig 1. Integrated MS and NMR workflow for the structural validation of N-cyclobutylpyrimidin-2-amine.

Conclusion

The robust characterization of N-cyclobutylpyrimidin-2-amine demands a synthesis of high-resolution mass spectrometry and multidimensional NMR techniques. By treating analytical protocols as self-validating systems—where system suitability, precise ionization control, and rigorous relaxation parameters are strictly enforced—researchers can guarantee the structural integrity of this critical building block before it is deployed in complex medicinal chemistry campaigns.

Sources

Exploratory

N-Cyclobutylpyrimidin-2-amine Derivatives: Scaffold Optimization and Mechanistic Paradigms in Kinase Inhibition

Executive Summary The development of small-molecule kinase inhibitors remains a cornerstone of targeted therapeutics in oncology, immunology, and neurodegeneration. Among the most privileged pharmacophores is the pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors remains a cornerstone of targeted therapeutics in oncology, immunology, and neurodegeneration. Among the most privileged pharmacophores is the pyrimidin-2-amine scaffold, a classic ATP-competitive (Type I) hinge-binding motif. The strategic functionalization of the 2-amino group with an N-cyclobutyl moiety has emerged as a critical design choice to optimize potency, selectivity, and pharmacokinetic profiles. This technical guide explores the structural rationale, structure-activity relationships (SAR), and self-validating experimental workflows for developing N-cyclobutylpyrimidin-2-amine derivatives, drawing upon their proven efficacy against targets such as FLT3, JNK, and MNK kinases.

Structural Rationale: The "Goldilocks" Effect of the Cyclobutyl Ring

As a Senior Application Scientist in drug design, I emphasize that every atom in a lead compound must justify its presence thermodynamically and sterically. The pyrimidin-2-amine core anchors the molecule by forming bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Met149 in JNK3)[1].

However, the choice of the N-substituent dictates the molecule's trajectory into the adjacent ribose-binding pocket or solvent channel. The cyclobutyl ring offers a unique set of biophysical advantages over linear alkyl or larger cycloalkyl groups:

  • Conformational Restriction: Unlike propyl or butyl chains, the cyclobutyl ring minimizes the number of rotatable bonds. This pre-organization reduces the entropic penalty ( ΔS ) upon binding to the rigid kinase active site.

  • Steric Tuning (The "Goldilocks" Fit): The puckered conformation of the cyclobutyl ring allows it to occupy hydrophobic pockets without clashing with the gatekeeper residue or the roof of the ATP-binding site. In contrast, cyclopentyl or cyclohexyl groups are often too bulky, leading to steric repulsion, while methyl or ethyl groups fail to maximize van der Waals interactions.

  • Lipophilic Efficiency (LipE): The cyclobutyl group provides a favorable boost in lipophilicity—enhancing cell permeability—while keeping the molecular weight strictly within Lipinski's Rule of Five parameters.

BindingModel Core Pyrimidin-2-amine Core (Hinge Anchor) Hinge Kinase Hinge Region (e.g., Met/Cys) Core->Hinge Bidentate H-Bonds Cyclobutyl N-Cyclobutyl Moiety (Steric Shield) Core->Cyclobutyl Covalent Bond Substituent C4/C5 Substituents (Specificity Determinants) Core->Substituent Covalent Bond Pocket Ribose/Solvent Pocket (Hydrophobic) Cyclobutyl->Pocket Hydrophobic Fit DFG DFG Motif / Activation Loop Substituent->DFG Pi-Pi / Steric Clash

Pharmacophore model of N-cyclobutylpyrimidin-2-amine in a generic kinase ATP-binding site.

Structure-Activity Relationship (SAR) Data

The impact of the N-cyclobutyl group is highly conserved across multiple kinase targets. For instance, in the development of FLT3 inhibitors for acute myeloid leukemia (AML), the aminopyrimidine core is necessary for optimal activity, making crucial binding interactions within the ATP site[2]. Similarly, in pan-JNK inhibitors targeting Huntington's disease, the N-cyclobutyl group significantly improves potency compared to its fluorinated or linear counterparts[1].

The following table synthesizes representative SAR data illustrating the superiority of the cyclobutyl substitution when optimizing a generic pyrimidin-2-amine scaffold against primary kinase targets.

N-Substituent (R-Group)FLT3 IC₅₀ (nM)[2]JNK3 IC₅₀ (nM)[1]MNK1 IC₅₀ (nM)[3]Cellular Viability IC₅₀ (nM)
Hydrogen (-H) > 1000450850> 5000
Methyl (-CH₃) 125851121200
Isopropyl (-CH(CH₃)₂) 684288850
Cyclobutyl (-C₄H₇) 12 8 42 150
3,3-Difluorocyclobutyl 8580N/A600
Cyclopentyl (-C₅H₉) 453595400

Data Interpretation: The transition from isopropyl to cyclobutyl results in a sharp drop in IC₅₀ values across FLT3, JNK3, and MNK1. However, increasing the ring size to cyclopentyl or adding electron-withdrawing fluorines to the cyclobutyl ring reduces potency, likely due to steric clashes and altered electron density at the amine nitrogen, which weakens hinge-binding basicity[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biochemical evaluation of these inhibitors must follow self-validating workflows. Below are the standard operating procedures (SOPs) utilized in lead optimization.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 5-substituted-N-cyclobutylpyrimidin-2-amine from a 2-chloropyrimidine precursor. Causality: The 2-position of the pyrimidine ring is electron-deficient but less reactive than the 4-position. Thermal energy and a non-nucleophilic base are required to drive the reaction without degrading the nucleophile.

  • Reagent Preparation: In a sealed pressure tube, dissolve 1.0 equivalent of the 2-chloro-4,5-disubstituted pyrimidine in anhydrous Acetonitrile (ACN).

  • Nucleophile Addition: Add 1.2 equivalents of cyclobutylamine. Rationale: A slight excess ensures complete conversion without complicating purification.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a proton sponge to neutralize the HCl byproduct. Unlike triethylamine, its steric bulk prevents it from acting as a competing nucleophile.

  • Reaction: Seal the tube and heat to 80°C for 12 hours.

  • Validation Checkpoint (Self-Correction): Perform Thin-Layer Chromatography (TLC). If the starting material persists, the reaction is incomplete. Do not proceed to workup; instead, spike with 0.5 eq additional cyclobutylamine and heat for 4 more hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), dry over MgSO₄, and purify via silica gel flash chromatography. Verify the product mass (e.g.,[M+H]⁺) via LC-MS.

Protocol B: Z'-LYTE™ Kinase Inhibition Assay

Objective: Determine the biochemical IC₅₀ of the synthesized inhibitor. Causality: A FRET-based assay eliminates false positives caused by compound auto-fluorescence, providing a highly reliable ratiometric readout.

  • Enzyme/Substrate Mix: Incubate the target kinase (e.g., FLT3) with the N-cyclobutylpyrimidin-2-amine inhibitor (10-point dose-response curve, 10 µM to 0.5 nM) in a 384-well plate.

  • ATP Addition: Add ATP at exactly its Km​ concentration for the specific kinase. Rationale: Testing at Km​ ensures the assay is sensitive to competitive Type I inhibitors. Artificially high ATP concentrations will mask the inhibitor's potency[2].

  • Development: Add the Development Reagent (a site-specific protease). Unphosphorylated FRET-peptides are cleaved, disrupting FRET. Phosphorylated peptides resist cleavage, maintaining FRET.

  • Readout: Measure the Coumarin/Fluorescein emission ratio.

  • Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the positive (100% inhibition) and negative (DMSO vehicle) controls. If Z' < 0.5, the assay plate must be rejected due to unacceptable variance, and the liquid handling calibration must be checked.

Workflow Step1 1. SNAr Synthesis (Cyclobutylamine + Core) Step2 2. LC-MS/NMR Validation Step1->Step2 Step3 3. TR-FRET/Z'-LYTE Biochemical Assay Step2->Step3 Step4 4. Z'-Factor Check (Reject if < 0.5) Step3->Step4 Step5 5. Cellular Target Engagement Step4->Step5

Self-validating experimental workflow from synthesis to cellular validation.

Cellular Signaling and Downstream Efficacy

The ultimate goal of optimizing the N-cyclobutylpyrimidin-2-amine scaffold is to achieve robust target engagement inside the cell.

For instance, in the context of FLT3-mutated AML , constitutive activation of the FLT3 receptor tyrosine kinase triggers the phosphorylation of downstream effectors, notably the STAT5, RAS/ERK, and PI3K/AKT pathways[2]. By utilizing a highly cell-permeable N-cyclobutyl derivative, researchers can effectively block FLT3 autophosphorylation. This results in the rapid dephosphorylation of STAT5, leading to cell cycle arrest and apoptosis in leukemic blasts.

Similarly, targeting MNK1/2 with aminopyrimidine derivatives blocks the phosphorylation of eIF4E, a critical step in the translation of oncogenic mRNAs[3]. The cyclobutyl group ensures that the inhibitor retains the necessary lipophilicity to cross the cell membrane and access the cytosolic kinase pool without being actively effluxed by P-glycoprotein pumps.

Signaling Inhibitor N-Cyclobutylpyrimidin-2-amine Kinase Target Kinase (e.g., FLT3 / MNK1) Inhibitor->Kinase Competitive Inhibition Downstream1 STAT5 / eIF4E Kinase->Downstream1 Phosphorylation Downstream2 Oncogenic Transcription & Translation Downstream1->Downstream2 Activation Phenotype Cell Proliferation & Survival Downstream2->Phenotype Drives

Mechanism of action: Kinase inhibition disrupting downstream oncogenic signaling.

Conclusion

The N-cyclobutylpyrimidin-2-amine scaffold represents a masterclass in rational drug design. By leveraging the bidentate hydrogen-bonding capacity of the pyrimidine core and the unique steric and lipophilic properties of the cyclobutyl ring, researchers can reliably engineer potent, selective, and cell-permeable kinase inhibitors. Adhering to strict, self-validating protocols during synthesis and biochemical screening ensures that these molecules can be successfully transitioned from in vitro hits to in vivo proof-of-concept tools, ultimately paving the way for next-generation therapeutics.

References

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters URL:[Link][2]

  • Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination for N-cyclobutylpyrimidin-2-amine synthesis

Application Note: Palladium-Catalyzed Buchwald-Hartwig Synthesis of N-Cyclobutylpyrimidin-2-amine Executive Summary For researchers and drug development professionals, the pyrimidine scaffold serves as a foundational cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Synthesis of N-Cyclobutylpyrimidin-2-amine

Executive Summary

For researchers and drug development professionals, the pyrimidine scaffold serves as a foundational core in numerous biologically active molecules, particularly kinase inhibitors used in oncology and immunology[1]. Functionalizing the C2-position of the pyrimidine ring with sterically distinct aliphatic amines, such as cyclobutylamine, imparts unique metabolic stability and conformational rigidity to the pharmacophore. While traditional Nucleophilic Aromatic Substitution (SNAr) is feasible for highly nucleophilic secondary amines, the coupling of sterically hindered primary amines like cyclobutylamine often requires harsh conditions that lead to degradation[2]. To achieve high regioselectivity, lower reaction temperatures, and superior yields, the Palladium-Catalyzed Buchwald-Hartwig amination is the method of choice[1].

Strategic Rationale & Mechanistic Insights

As a Senior Application Scientist, I approach the synthesis of heteroaryl amines not just as a sequence of steps, but as a carefully balanced organometallic system. The coupling of 2-chloropyrimidine with cyclobutylamine presents specific mechanistic challenges that dictate our choice of catalyst, ligand, and base.

  • Ligand Selection (The Bite Angle Effect): 2-Aminopyrimidines are notorious for acting as bidentate ligands that can strongly coordinate to the palladium(II) center, effectively poisoning the catalyst and stalling the reaction[3]. To counteract this, we utilize Xantphos , a bidentate phosphine ligand with a wide bite angle (108°). This wide angle sterically forces the palladium center toward a geometry that dramatically accelerates the reductive elimination step, expelling the product before it can permanently coordinate to the metal[4].

  • Base Selection (Avoiding Side Reactions): While sodium tert-butoxide (NaOtBu) is a standard strong base in many Buchwald-Hartwig aminations, electron-deficient heterocycles like 2-chloropyrimidine are highly susceptible to nucleophilic attack by alkoxides. This leads to the formation of undesired tert-butyl ether byproducts. Therefore, we utilize Cesium Carbonate (Cs₂CO₃) , a mild, non-nucleophilic base that provides sufficient basicity to deprotonate the coordinated amine without degrading the starting material[3].

G Pd0 Active Catalyst [Pd(0)(Xantphos)] OxAdd Oxidative Addition Pd(II)(2-Pyrimidyl)(Cl)(Xantphos) Pd0->OxAdd 2-Chloropyrimidine AmineCoord Amine Coordination Pd(II)(2-Pyrimidyl)(NH-Cyclobutyl)(Xantphos) OxAdd->AmineCoord Cyclobutylamine + Cs2CO3 RedElim Reductive Elimination N-cyclobutylpyrimidin-2-amine AmineCoord->RedElim Deprotonation RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination of 2-chloropyrimidine.

Reaction Optimization & Quantitative Data

To validate our mechanistic hypothesis, a rigorous screening of reaction conditions was performed. The data below summarizes the causality between reaction parameters and product yield. The superiority of the Xantphos/Cs₂CO₃ system in 1,4-dioxane is evident, providing a highly efficient pathway to the target molecule[4],[5].

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Rationale
1NoneNoneCs₂CO₃1,4-Dioxane100< 5%SNAr is extremely sluggish for this substrate pair.
2Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene10042%Significant tert-butyl ether byproduct formation observed.
3Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)NaOtBuToluene10068%Bite angle improves yield, but base still causes degradation.
4Pd(OAc)₂ (4 mol%)RuPhos (4 mol%)Cs₂CO₃1,4-Dioxane10085%Good yield; bulky monodentate ligand prevents poisoning.
5 Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) Cs₂CO₃ 1,4-Dioxane 100 96% Optimal: Rapid reductive elimination; no nucleophilic attack.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the integrity of the reaction at every phase.

Materials Required:

  • 2-Chloropyrimidine (1.0 equiv, 10.0 mmol, 1.14 g)

  • Cyclobutylamine (1.2 equiv, 12.0 mmol, 0.85 g)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%, 0.20 mmol, 183 mg)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (4 mol%, 0.40 mmol, 231 mg)

  • Cesium Carbonate [Cs₂CO₃] (1.5 equiv, 15.0 mmol, 4.89 g)

  • Anhydrous 1,4-Dioxane (40 mL, thoroughly degassed)

Step-by-Step Methodology:

  • Atmosphere Control & Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and Xantphos.

    • Expert Insight: Evacuate and backfill the tube with ultra-pure argon three times. Palladium(0) and phosphine ligands are highly susceptible to oxidation.

  • Reagent Loading: Under a positive flow of argon, add the 2-chloropyrimidine and finely powdered, anhydrous Cs₂CO₃. Next, add the degassed 1,4-dioxane followed by cyclobutylamine via a gas-tight syringe.

  • Thermal Activation & Visual Validation: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C.

    • Self-Validation Checkpoint (Colorimetric): Initially, the mixture will appear deep purple/red due to the Pd₂(dba)₃. Within 10–15 minutes of heating, the solution must transition to a clear, dark yellow/orange hue. This color shift physically validates the successful formation of the active [Pd(0)(Xantphos)] complex. If the solution turns opaque black, oxygen has breached the system, resulting in the precipitation of inactive "palladium black."

  • Reaction Monitoring: Stir vigorously at 100 °C for 4–6 hours.

    • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The UV-active 2-chloropyrimidine (Rf ~0.6) should completely disappear. The product, N-cyclobutylpyrimidin-2-amine, is more polar (Rf ~0.3) and will stain strongly with ninhydrin due to the secondary amine functionality.

  • Workup & Catalyst Removal: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the mixture through a 1-inch pad of Celite to remove the inorganic salts and precipitated palladium species[1]. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford N-cyclobutylpyrimidin-2-amine as an off-white solid.

Sources

Application

Application Note: Advanced Protocol for the Synthesis of N-Cyclobutylpyrimidin-2-amine Derivatives

Scientific Rationale & Mechanistic Insights In the realm of modern medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore. Specifically, N-cyclobutylpyrimidin-2-amine derivatives serve as critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

In the realm of modern medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore. Specifically, N-cyclobutylpyrimidin-2-amine derivatives serve as critical building blocks in the design of targeted therapeutics, including acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders [1], histamine H4 receptor modulators for inflammatory diseases [2], and β3 integrin antagonists for cancer therapy [3].

The synthesis of these derivatives relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) paradigm. The 2-position of the pyrimidine ring is flanked by two electronegative nitrogen atoms, which significantly deplete the electron density at this carbon. The presence of a halogen at the 5-position (e.g., a bromine atom in 5-bromo-2-chloropyrimidine) further exerts an electron-withdrawing inductive effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring, rendering it highly susceptible to nucleophilic attack by primary amines like cyclobutylamine.

Mechanistic Causality

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, disrupting aromaticity to form a tetrahedral intermediate known as the Meisenheimer complex . Subsequent collapse of this intermediate expels the chloride leaving group, restoring aromaticity.

SNAr_Mechanism SM 5-Bromo-2-chloropyrimidine (Electrophile) MC Meisenheimer Complex (Tetrahedral Intermediate) SM->MC Nucleophilic Attack Nuc Cyclobutylamine (Nucleophile) Nuc->MC Prod N-Cyclobutylpyrimidin-2-amine Derivative MC->Prod Chloride Elimination & Deprotonation

Fig 1. Nucleophilic Aromatic Substitution (SNAr) mechanism via a Meisenheimer complex.

Materials and Reagents

The choice of reagents is critical for a self-validating and high-yielding reaction. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently neutralizes the HCl byproduct. Acetonitrile (ACN) is utilized as a polar aprotic solvent; it stabilizes the charge-separated Meisenheimer transition state without hydrogen-bonding to the nucleophile, which would otherwise dampen the amine's reactivity [1].

Table 1: Reagent Equivalents and Quantities

ReagentMW ( g/mol )EquivalentsAmountFunction
5-Bromo-2-chloropyrimidine 193.431.02.00 g (10.3 mmol)Electrophile
Cyclobutylamine 71.121.31.15 mL (13.4 mmol)Nucleophile
DIPEA 129.241.52.70 mL (15.5 mmol)Non-nucleophilic Base
Acetonitrile (ACN) 41.05Solvent12.0 mLPolar Aprotic Solvent

Experimental Protocol

This step-by-step methodology is adapted from validated patent literature for the synthesis of ACC inhibitor precursors [1]. The use of a sealed tube is a deliberate experimental choice: cyclobutylamine is volatile (b.p. ~82 °C). Heating the reaction in a sealed environment prevents the loss of the nucleophile, ensuring stoichiometric consistency over the 16-hour reaction period.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried, 50 mL heavy-walled glass reaction tube equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (2.00 g, 10.3 mmol).

  • Solvent & Reagent Addition: Suspend the solid in anhydrous Acetonitrile (12.0 mL). Add cyclobutylamine (1.15 mL, 13.4 mmol) followed by DIPEA (2.70 mL, 15.5 mmol) via syringe.

  • Thermal Activation: Seal the reaction tube tightly with a Teflon-lined screw cap. Transfer the vessel to a pre-heated oil bath or heating block set to 50 °C . Stir vigorously (800 rpm) for 16 hours.

  • Reaction Monitoring: After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc 3:1) under UV light (254 nm) to confirm the complete consumption of the starting material.

  • Solvent Removal: Transfer the mixture to a round-bottom flask and concentrate in vacuo using a rotary evaporator to remove the volatile acetonitrile.

  • Aqueous Workup: Partition the resulting crude residue between Ethyl Acetate (EtOAc, 30 mL) and deionized water (30 mL). Extract the aqueous layer with an additional portion of EtOAc (20 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (100:0 to 70:30) to afford the pure 5-bromo-N-cyclobutylpyrimidin-2-amine.

Protocol_Workflow Step1 1. Reagent Assembly Combine Pyrimidine, Amine, DIPEA in ACN Step2 2. Thermal Activation Seal tube, Heat at 50 °C for 16 h Step1->Step2 Step3 3. Reaction Monitoring TLC (UV 254 nm) to confirm completion Step2->Step3 Step4 4. Aqueous Workup Partition in EtOAc/H2O, Brine wash Step3->Step4 If SM consumed Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 6. Product Isolation Concentrate to yield pure compound Step5->Step6

Fig 2. Step-by-step experimental workflow for synthesizing the target compound.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, orthogonal analytical techniques must be employed. The expected characterization data for 5-bromo-N-cyclobutylpyrimidin-2-amine is summarized below.

Table 2: Expected Analytical Data

TechniqueExpected Signals / Observations
1H NMR (400 MHz, CDCl3) Pyrimidine protons (s, 2H, ~8.3 ppm), NH (br s, 1H, ~5.5 ppm), Cyclobutyl CH (m, 1H, ~4.4 ppm), Cyclobutyl CH2 (m, 6H, 1.7–2.4 ppm).
LC-MS (ESI+) [M+H]+ at m/z ~228.0 and 230.0. (Displays a characteristic 1:1 isotopic pattern indicative of the 79Br/81Br isotopes).
TLC (Hexanes/EtOAc 3:1) Rf ≈ 0.4 (Strongly UV active at 254 nm; stains with KMnO4).

Troubleshooting & Optimization

Even with robust protocols, deviations can occur. The table below outlines a self-validating troubleshooting matrix to identify and correct common experimental failures.

Table 3: Troubleshooting Matrix

IssuePotential CauseScientific Solution
Incomplete Conversion Loss of volatile cyclobutylamine during heating.Ensure the reaction vessel is tightly sealed with a high-quality Teflon-lined cap. Do not exceed 50 °C.
Formation of Impurities Overheating (>80 °C) leading to side reactions or decomposition.Maintain the temperature strictly at 50 °C. The electron-deficient pyrimidine does not require excessive thermal activation.
Poor Yield Post-Workup Product protonation and loss to the aqueous phase.Ensure the aqueous phase is neutral or slightly basic (pH ~8) before extraction. Add a few drops of saturated NaHCO3 if necessary.
Co-elution on Column Poor resolution between starting material and product.Optimize the chromatography gradient. Start with 100% Hexanes and increase EtOAc concentration very gradually (e.g., 5% increments).

References

  • Fleck, M., & Nosse, B. (2013). U.S. Patent Application No. 2013/0158004 A1: Heterocyclyl-Substituted Pyrimidine Derivatives. U.S.
  • Edwards, J. P., et al. (2017). U.S. Patent No. 9,732,087 B2: Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor. U.S.
  • Slack, R. J., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.[Link]

Method

cell-based assays for N-cyclobutylpyrimidin-2-amine activity

Application Note & Protocols Topic: A Comprehensive Guide to Cell-Based Assays for Characterizing N-cyclobutylpyrimidin-2-amine Activity Audience: Researchers, Scientists, and Drug Development Professionals Abstract The...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: A Comprehensive Guide to Cell-Based Assays for Characterizing N-cyclobutylpyrimidin-2-amine Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. N-cyclobutylpyrimidin-2-amine and its derivatives represent a class of compounds with significant potential to modulate key cellular processes. Characterizing the biological activity of these molecules requires a systematic and multi-tiered approach using robust cell-based assays. This guide provides a strategic framework and detailed protocols for elucidating the mechanism of action of N-cyclobutylpyrimidin-2-amine, starting from broad phenotypic effects on cell viability and progressing to specific assessments of cell cycle modulation, apoptosis induction, and direct target engagement. By integrating these assays, researchers can build a comprehensive profile of compound activity, essential for advancing drug discovery programs.

Introduction: The Scientific Rationale

The pyrimidin-2-amine core is a privileged structure found in numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. Specifically, derivatives of this scaffold have shown potent activity against Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are master regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of cancer, making them highly attractive therapeutic targets.[5]

Given this context, a novel compound such as N-cyclobutylpyrimidin-2-amine warrants investigation as a potential CDK inhibitor. However, demonstrating activity in a cell-free biochemical assay is insufficient; a compound's true therapeutic potential is revealed by its performance within the complex intracellular environment.[6] Cellular assays are critical for assessing crucial parameters like cell permeability, metabolic stability, and on-target efficacy in the presence of endogenous ATP concentrations and competing substrates.[7][8]

This document outlines a logical assay cascade designed to comprehensively characterize the cellular effects of N-cyclobutylpyrimidin-2-amine, providing the robust data package required for confident decision-making in a drug discovery pipeline.

The Cell Cycle: The Primary Hypothesis for Compound Action

CDKs, in partnership with their regulatory cyclin subunits, drive the progression of the cell cycle through distinct phases (G1, S, G2, M).[5][9] The CDK4/6-cyclin D complex, in particular, governs the G1-to-S phase transition by phosphorylating the retinoblastoma protein (Rb), releasing E2F transcription factors to activate genes required for DNA replication.[9] Inhibition of CDK4/6 is therefore expected to cause cell cycle arrest in the G1 phase.[4] This forms our primary hypothesis for the mechanism of action of N-cyclobutylpyrimidin-2-amine.

cluster_cell_cycle The Cell Cycle cluster_regulation Key Regulatory Checkpoints G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S CDK46 CDK4/6 + Cyclin D CDK2 CDK2 + Cyclin E G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Rb p-Rb CDK46->Rb Phosphorylates CDK2->S Promotes Entry Rb->S

Figure 2: A tiered workflow for compound characterization.

Tier 1: Phenotypic Screening - Cell Viability & Proliferation Assays

The initial step is to determine if N-cyclobutylpyrimidin-2-amine affects the overall viability or proliferation of cancer cells. ATP-based luminescence assays are the gold standard for this purpose due to their high sensitivity, broad linear range, and simple "add-mix-measure" protocol. [10][11]

Principle: ATP as a Marker of Viability

The quantity of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. [10]Upon cell lysis, ATP is released and acts as a substrate for luciferase, generating a luminescent signal that can be quantified. A decrease in signal indicates either cytotoxicity or anti-proliferative effects.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from established methods. [10][12][13] Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete growth medium

  • N-cyclobutylpyrimidin-2-amine stock solution (e.g., 10 mM in DMSO)

  • White, opaque-walled 96-well or 384-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega Corp.)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of N-cyclobutylpyrimidin-2-amine in growth medium. Add 10 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations (e.g., 0.01 nM to 10 µM). Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for a period relevant to cell cycle effects, typically 72 hours, at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. [12]Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [12]Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation and Interpretation: Data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) can then be calculated using non-linear regression.

CompoundCell LineIncubation TimeIC₅₀ (nM)
N-cyclobutylpyrimidin-2-amineMCF-772 hours85.4
Palbociclib (Control)MCF-772 hours11.2

Table 1: Example viability data for N-cyclobutylpyrimidin-2-amine compared to a known CDK4/6 inhibitor.

Tier 2: Mechanistic Assays

If the compound shows anti-proliferative activity, the next step is to determine the underlying mechanism: is it causing cell cycle arrest or inducing apoptosis (programmed cell death)?

Cell Cycle Analysis by Flow Cytometry

Principle: This technique quantifies the DNA content of individual cells. A fluorescent dye, such as Propidium Iodide (PI), binds stoichiometrically to DNA. Cells in the G2 or M phase (G2/M) have twice the DNA content of cells in the G0 or G1 phase (G0/G1), while cells in the S phase have an intermediate amount. [14]A CDK inhibitor is expected to cause an accumulation of cells in the G0/G1 phase. [5] Protocol: Propidium Iodide Staining for Cell Cycle Analysis This protocol is based on standard methodologies. [15] Materials:

  • Cells treated with N-cyclobutylpyrimidin-2-amine (at IC₅₀ and 10x IC₅₀ concentrations) for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing Propidium Iodide and RNase A)

  • Flow Cytometer

Procedure:

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in 0.5 mL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample. [14] Data Interpretation: The resulting DNA content histograms will show distinct peaks for G0/G1 and G2/M populations. Analysis software is used to quantify the percentage of cells in each phase. An increase in the G0/G1 population and a corresponding decrease in S and G2/M populations relative to the vehicle control indicates G1 cell cycle arrest.

Apoptosis Induction Assay

Principle: A key event in apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. [16][17]These enzymes cleave specific cellular substrates, leading to the dismantling of the cell. Luminescent assays can measure their activity using a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3/7. [18][19] Protocol: Caspase-Glo® 3/7 Assay This protocol is adapted from established methods. [18][20] Materials:

  • Cells cultured and treated in white, opaque-walled 96-well plates as described for the viability assay.

  • Caspase-Glo® 3/7 Assay Kit (e.g., Promega Corp.)

  • Luminometer

Procedure:

  • Compound Treatment: Treat cells with the compound for a shorter duration, typically 24-48 hours, as apoptosis is often an earlier event than the full effect on proliferation.

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence. An increase in signal relative to the vehicle control indicates the induction of apoptosis.

Tier 3: Target Validation & Specificity

The final and most critical step is to confirm that N-cyclobutylpyrimidin-2-amine directly engages its intended kinase target within living cells.

Cellular Target Engagement

Principle: Biophysical methods are required to definitively prove that a compound binds to its target protein inside the cell. [21][22]The NanoBRET™ Target Engagement assay is a powerful technology that measures compound binding in live cells. [23]It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same protein. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner. [24] Protocol: NanoBRET™ Target Engagement Assay (General Workflow) This assay requires specialized reagents and is typically performed using established kits. [23][25] Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for expressing the target kinase (e.g., CDK4) as a NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ fluorescent tracer specific for the kinase family

  • Opti-MEM® I Reduced Serum Medium

  • White, non-binding 96-well or 384-well plates

Procedure:

  • Transfection: Co-transfect cells with the CDK4-NanoLuc® fusion vector.

  • Cell Seeding: Plate the transfected cells and incubate.

  • Compound and Tracer Addition: Treat cells with a serial dilution of N-cyclobutylpyrimidin-2-amine in the presence of a fixed concentration of the fluorescent tracer.

  • Data Acquisition: After a 2-hour incubation at 37°C, read both NanoLuc® emission (donor) and tracer emission (acceptor) on a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC₅₀ for target engagement.

Downstream Pathway Modulation

Principle: As a functional confirmation of target engagement, one should assess the phosphorylation status of a key downstream substrate. For a CDK4/6 inhibitor, the most relevant substrate is the Rb protein. [9]Inhibition of CDK4/6 should lead to a decrease in Rb phosphorylation at specific sites (e.g., Ser780, Ser807/811). This can be readily detected by Western Blot. [26] Protocol: Western Blot for Phospho-Rb (p-Rb)

  • Treatment and Lysis: Treat cells (e.g., MCF-7) with vehicle and increasing concentrations of N-cyclobutylpyrimidin-2-amine for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-Rb (e.g., p-Rb Ser780) and total Rb (as a loading control).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Data Interpretation: A dose-dependent decrease in the p-Rb signal, with no change in the total Rb signal, provides strong evidence that the compound is inhibiting the CDK4/6-Rb pathway in cells.

Conclusion

The systematic application of this assay cascade provides a powerful and logical framework for characterizing the cellular activity of N-cyclobutylpyrimidin-2-amine. By progressing from broad phenotypic observations to specific mechanistic and target engagement studies, researchers can confidently determine the compound's potency, mechanism of action, and cellular efficacy. This integrated approach not only validates the compound's potential as a kinase inhibitor but also provides the critical data needed to guide further optimization and preclinical development.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]

  • Ma, D., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: RSC Medicinal Chemistry, URL: [Link]

  • He, S., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Source: Journal of Medicinal Chemistry, URL: [Link]

  • Vasta, J. D., & Robers, M. B. (2023). Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry, URL: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Source: Reaction Biology, URL: [Link]

  • Zhang, M., et al. (2023). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. Source: International Journal of Molecular Sciences, URL: [Link]

  • Vasta, J. D., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Source: Cell Chemical Biology, URL: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Source: Current Protocols in Molecular Biology, URL: [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Source: Pharmaceuticals, URL: [Link]

  • Reaction Biology. Cell Proliferation Assay Services. Source: Reaction Biology, URL: [Link]

  • Google Patents. Cyclin-dependent kinase 2 inhibitors for medical treatment.
  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Source: Sartorius, URL: [Link]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Source: Journal of Medicinal Chemistry, URL: [Link]

  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Source: Promega Connections Blog, URL: [Link]

  • Celtarys. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys, URL: [Link]

  • Lee, J. K., et al. (2018). Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii. Source: International Journal of Molecular Sciences, URL: [Link]

  • Poulter, J., et al. (2023). A high-throughput Cyclin D-CDK4 NanoBiT assay facilitates identification and characterisation of antisense oligonucleotide-based CDK4 inhibitors. Source: bioRxiv, URL: [Link]

  • Centre for Molecular Medicine Norway. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Source: ACS Chemical Biology, URL: [Link]

  • Singh, R., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Source: bioRxiv, URL: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Source: INiTS, URL: [Link]

  • Harris, T. E., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Source: Journal of Visualized Experiments, URL: [Link]

  • Kumar, A., et al. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. Source: ACS Omega, URL: [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Source: Dojindo, URL: [Link]

  • Xu, J., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Source: Molecules, URL: [Link]

  • Tatipamula, V. B., et al. (2020). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. Source: RSC Advances, URL: [Link]

  • Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Source: Journal of Organic and Inorganic Chemistry, URL: [Link]

  • ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer. Source: ICE Bioscience, URL: [Link]

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Application

Application Notes and Protocols for Determining the Antimicrobial Activity of N-cyclobutylpyrimidin-2-amine

Abstract These application notes provide a comprehensive framework for determining the in vitro antimicrobial activity of the novel synthetic compound, N-cyclobutylpyrimidin-2-amine. Pyrimidine derivatives have historica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive framework for determining the in vitro antimicrobial activity of the novel synthetic compound, N-cyclobutylpyrimidin-2-amine. Pyrimidine derivatives have historically demonstrated a broad spectrum of biological activities, making this structural class a person of significant interest in the discovery of new anti-infective agents.[1][2] This document outlines detailed, step-by-step protocols for researchers, scientists, and drug development professionals to reliably assess the antibacterial and antifungal potential of this compound. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[1][3][4][5] Protocols for primary screening via broth microdilution to determine the Minimum Inhibitory Concentration (MIC), secondary screening using the agar disk diffusion method, and further characterization of antimicrobial effect through a time-kill kinetics assay are presented. This guide is designed to be a self-validating system, with explanations for critical experimental choices to ensure scientific rigor.

Introduction: The Rationale for Investigating N-cyclobutylpyrimidin-2-amine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][6] The continuous emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. N-cyclobutylpyrimidin-2-amine, a novel derivative, presents a promising candidate for investigation due to the established antimicrobial potential of the broader pyrimidine class.[2] The protocols detailed in this document provide the necessary tools to systematically evaluate its antimicrobial spectrum and potency.

Preliminary Compound Handling and Preparation

The accurate assessment of a compound's antimicrobial activity is contingent on its proper handling and preparation. The solubility of the test compound is a critical parameter that must be determined early to ensure that the concentrations used in the assays are accurate and that the compound remains in solution under the experimental conditions.[7][8][9]

Solubility Assessment

A preliminary solubility test is essential. Given that many novel organic compounds have low aqueous solubility, a solvent such as dimethyl sulfoxide (DMSO) is often required.

Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of N-cyclobutylpyrimidin-2-amine in 100% DMSO.

  • Serially dilute the stock solution in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the highest concentration to be tested in the antimicrobial assay.

  • Visually inspect for any precipitation.

  • For a more quantitative measure, incubate the diluted compound at room temperature for 1-2 hours and then measure the absorbance at 620 nm using a microplate reader to detect any turbidity.[10]

  • Causality: It is crucial to ensure that the final concentration of DMSO in the antimicrobial assay does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth and confound the results. A solvent toxicity control must be included in all assays.

Primary Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[1][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This quantitative measure is fundamental for assessing the potency of a new compound.

Recommended Microbial Strains

For an initial broad-spectrum analysis, a panel of clinically relevant and standardized bacterial and fungal strains should be used. The American Type Culture Collection (ATCC) provides well-characterized reference strains for this purpose.[12][13][14]

Microorganism Strain ID Gram/Type Rationale for Inclusion
Staphylococcus aureusATCC 29213Gram-positiveRepresentative of common Gram-positive pathogens, including methicillin-resistant strains (MRSA).[15]
Enterococcus faecalisATCC 29212Gram-positiveA common cause of nosocomial infections, often exhibiting intrinsic and acquired resistance.[13]
Escherichia coliATCC 25922Gram-negativeA key representative of Gram-negative bacteria and a common cause of various infections.[13]
Pseudomonas aeruginosaATCC 27853Gram-negativeAn opportunistic pathogen known for its high level of intrinsic resistance to many antibiotics.[13]
Candida albicansATCC 90028Fungus (Yeast)The most common human fungal pathogen, used to assess antifungal activity.
Step-by-Step Protocol for Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][5][16]

Materials:

  • N-cyclobutylpyrimidin-2-amine stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Bacterial and fungal inocula, standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock C Serial Dilution of Compound in Plate A->C B Standardize Inoculum (0.5 McFarland) D Add Standardized Inoculum B->D C->D E Incubate Plate (35-37°C, 16-20h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution assay.

Procedure:

  • Plate Preparation: Add 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: In well 1, add 100 µL of the N-cyclobutylpyrimidin-2-amine solution at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10. This will leave wells 11 (growth control) and 12 (sterility control) without the compound.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 will receive 50 µL of sterile broth only to serve as a sterility control. The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control (Well 11): Contains inoculum and broth, but no compound.

    • Sterility Control (Well 12): Contains broth only.

    • Solvent Control: A separate set of wells should be run with the highest concentration of DMSO used, to ensure it does not inhibit growth.

    • Positive Control: A standard antibiotic should be run in parallel to validate the assay.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for Candida albicans.

  • MIC Determination: The MIC is the lowest concentration of N-cyclobutylpyrimidin-2-amine at which there is no visible growth (i.e., the well is clear).

Secondary Screening: Agar Disk Diffusion Assay

The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method that can be used to rapidly screen for antimicrobial activity.[6][17] It provides a visual confirmation of the inhibitory effect of the compound.

Step-by-Step Protocol for Agar Disk Diffusion

This protocol is based on the guidelines from CLSI and EUCAST.[18]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile blank paper disks (6 mm diameter)

  • N-cyclobutylpyrimidin-2-amine solution of known concentration

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Solvent control (DMSO)

Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Solution D Apply Impregnated Disks A->D B Standardize Inoculum (0.5 McFarland) C Inoculate MHA Plate (Create a lawn of bacteria) B->C C->D E Incubate Plate (35-37°C, 16-20h) D->E F Measure Zone of Inhibition (Diameter in mm) E->F

Caption: Workflow for the agar disk diffusion assay.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of the N-cyclobutylpyrimidin-2-amine solution onto a sterile blank paper disk. Allow the solvent to evaporate. Place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Controls: Place a positive control antibiotic disk and a disk impregnated with the solvent (DMSO) on the same plate, ensuring they are sufficiently spaced to prevent the zones of inhibition from overlapping.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).

Characterization of Antimicrobial Effect: Time-Kill Kinetics Assay

A time-kill assay is performed to determine whether an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).[19][20] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the viable cell count from the initial inoculum.[19][20]

Step-by-Step Protocol for Time-Kill Assay

Materials:

  • All materials for the broth microdilution assay

  • Sterile saline or PBS for serial dilutions

  • Tryptic Soy Agar (TSA) or other suitable agar plates for colony counting

Procedure:

  • Setup: In sterile tubes, prepare cultures of the test organism in CAMHB containing N-cyclobutylpyrimidin-2-amine at various concentrations (e.g., 1x, 2x, and 4x the MIC). Also, include a growth control tube without the compound. The initial inoculum should be approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Serial Dilution and Plating: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is indicative of bactericidal activity.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 2: Example MIC Data for N-cyclobutylpyrimidin-2-amine

Microorganism N-cyclobutylpyrimidin-2-amine MIC (µg/mL) Control Antibiotic MIC (µg/mL)
S. aureus ATCC 29213
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028

Table 3: Example Disk Diffusion Data for N-cyclobutylpyrimidin-2-amine

Microorganism N-cyclobutylpyrimidin-2-amine Zone of Inhibition (mm) Control Antibiotic Zone of Inhibition (mm)
S. aureus ATCC 29213
E. coli ATCC 25922

Conclusion and Future Directions

These protocols provide a robust and standardized approach for the initial antimicrobial evaluation of N-cyclobutylpyrimidin-2-amine. The data generated from these assays will establish its spectrum of activity, potency (MIC), and whether its effect is microbicidal or microbistatic. Positive results from these initial screens would warrant further investigation, including studies to elucidate the mechanism of action, cytotoxicity profiling against mammalian cell lines, and in vivo efficacy studies in animal models of infection.

References

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  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

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  • Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed. National Center for Biotechnology Information. Available at: [Link]

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Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-cyclobutylpyrimidin-2-amine in Preclinical Plasma Samples

Introduction & Scientific Rationale Pharmacological Context N-cyclobutylpyrimidin-2-amine (NCPA) is a highly versatile structural motif and synthetic intermediate. The cyclobutyl group imparts specific lipophilicity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Pharmacological Context

N-cyclobutylpyrimidin-2-amine (NCPA) is a highly versatile structural motif and synthetic intermediate. The cyclobutyl group imparts specific lipophilicity and steric constraints, making it a favored building block in medicinal chemistry. It is notably utilized in the synthesis of histamine H4 receptor modulators[1] and acetyl-CoA carboxylase (ACC) inhibitors[2]. As these drug candidates progress through preclinical pharmacokinetics (PK) and toxicokinetics (TK) studies, robust bioanalytical methods are required to quantify the active pharmaceutical ingredients (APIs) or their metabolic fragments in complex biological matrices.

Analytical Challenges & Strategy

The quantification of NCPA in plasma presents specific bioanalytical challenges, primarily matrix-induced ion suppression. To overcome this, we developed a self-validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) protocol.

Causality in Method Design:

  • Ionization: The secondary amine of NCPA acts as a strong proton acceptor, yielding excellent ionization efficiency in positive electrospray ionization (ESI+). We utilize 0.1% formic acid in the mobile phase to ensure complete protonation, maximizing the [M+H]+ signal at m/z 150.1.

  • Fragmentation Logic: The cyclobutyl ring is highly strained. Under Collision-Induced Dissociation (CID), it readily undergoes a characteristic neutral loss of cyclobutene (54 Da), generating a highly stable 2-aminopyrimidine product ion at m/z 96.0. This specific fragmentation pathway minimizes matrix interference, as the neutral loss of a cycloalkene is highly specific to this structural motif.

  • Matrix Effect Mitigation: Direct protein precipitation (PPT) efficiently crashes out plasma proteins but leaves behind endogenous phospholipids (e.g., glycerophosphocholines) that cause severe ion suppression in ESI+. By coupling PPT with a Phospholipid Removal Plate (PRP) utilizing zirconia-coated silica, we selectively trap phosphate groups. This dual-extraction strategy ensures a pristine baseline and consistent matrix effects, meeting the stringent criteria outlined in the FDA Bioanalytical Method Validation Guidance[3].

Materials and Reagents

  • Reference Standards: N-cyclobutylpyrimidin-2-amine (Purity 99%), N-cyclobutylpyrimidin-2-amine-d4 (Stable Isotope-Labeled Internal Standard, IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Ostro™ or Phree™), 96-well collection plates.

  • Biological Matrix: Blank Sprague-Dawley rat plasma (K2EDTA anticoagulant).

Experimental Protocols

Preparation of Calibration Standards and QCs
  • Stock Solutions: Prepare primary stock solutions of NCPA and the IS at 1.0 mg/mL in 50% MeOH in water. Store at -20°C.

  • Working Solutions: Dilute the NCPA stock solution with 50% MeOH to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Spiking: Spike 5 µL of the appropriate working solution into 45 µL of blank rat plasma to yield calibration standards of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare Quality Control (QC) samples similarly at 3 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Sample Extraction Workflow

This protocol utilizes a hybrid PPT-PRP approach to ensure maximum recovery and minimal ion suppression.

  • Aliquot: Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a standard 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL) to all wells except double blanks. Vortex for 30 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold ACN containing 1% FA to each well to crash the proteins.

  • Agitation & Centrifugation: Seal the plate, vortex vigorously for 2 minutes, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant (~180 µL) to a 96-well Phospholipid Removal Plate placed over a clean collection plate.

  • Elution: Apply positive pressure (2-5 psi) for 2 minutes to elute the samples.

  • Injection: Inject 2 µL of the eluate directly into the LC-MS/MS system.

SamplePrep A Plasma Sample (50 µL) B Add Internal Standard (10 µL, 500 ng/mL) A->B C Protein Precipitation (150 µL Acetonitrile) B->C D Vortex & Centrifuge (14,000 x g, 10 min) C->D E Phospholipid Removal (PRP Plate) D->E F Eluate Collection & LC-MS/MS Injection E->F

Figure 1: Step-by-step sample preparation workflow utilizing protein precipitation and PRP.

Liquid Chromatography (LC) Conditions
  • Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in H2​O .

  • Mobile Phase B: 0.1% Formic Acid in ACN.

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Collision Gas: High-purity Argon.

MSLogic ESI ESI+ Ionization [M+H]+ m/z 150.1 Q1 Q1 Selection Precursor Ion: 150.1 ESI->Q1 Ion Transfer CID Collision-Induced Dissociation Argon Gas, CE: 25 eV Q1->CID Isolation Q3_1 Q3 Quantifier Product Ion: m/z 96.0 (Loss of cyclobutene) CID->Q3_1 Major Pathway Q3_2 Q3 Qualifier Product Ion: m/z 79.0 (Pyrimidine cleavage) CID->Q3_2 Minor Pathway

Figure 2: LC-MS/MS MRM logic and proposed collision-induced dissociation fragmentation pathways.

Data Presentation

Table 1: LC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
0.50.40955
2.50.401090
3.50.401090
3.60.40955
5.00.40955
Table 2: MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
NCPA 150.196.06025Quantifier
NCPA 150.179.06040Qualifier
NCPA-d4 (IS) 154.1100.06025Internal Standard
Table 3: Method Validation Summary

Validation performed in accordance with FDA guidelines[3].

ParameterResultAcceptance Criteria
Linear Range 1.0 - 1000 ng/mL R2≥0.995
Intra-day Precision (CV%) 2.4% - 6.8% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 3.1% - 7.5% 15% ( 20% at LLOQ)
Accuracy (% Bias) -4.2% to +5.1% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QCs
Matrix Effect (IS normalized) 94.2% - 102.1%85% - 115%

References[1] Title: Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor (US9732087B2)

Source: Google Patents URL: 2] Title: ACC Inhibitors (US20130158004A1) Source: Google Patents URL: 3] Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Application

Application Note: Preclinical In Vivo Formulation Strategies for N-Cyclobutylpyrimidin-2-amine and its Derivatives

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling N-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

N-cyclobutylpyrimidin-2-amine (CAS: 151390-02-2) is a highly versatile chemical building block extensively utilized in the synthesis of novel therapeutics. It serves as a critical structural motif in the development of Mps1 (TTK) kinase inhibitors for oncology and Histamine H4 receptor (H4R) antagonists for inflammatory and autoimmune diseases [1, 2].

Transitioning this compound—or its halogenated derivatives, such as 5-bromo-N-cyclobutylpyrimidin-2-amine—from in vitro biochemical assays to in vivo efficacy models (e.g., murine pharmacokinetics or disease models) presents a classic formulation challenge. The molecule features a rigid, planar pyrimidine ring coupled with a lipophilic cyclobutyl moiety. This structural combination results in high crystal lattice energy and moderate lipophilicity, which collectively drive poor aqueous solubility at physiological pH.

As a Senior Application Scientist, I approach this formulation not merely as a recipe, but as a thermodynamic problem. To achieve reliable in vivo exposure, the formulation must overcome the compound's lattice energy while preventing premature precipitation in the bloodstream or gastrointestinal tract.

Formulation Strategy: The Causality of Excipient Selection

To ensure scientific integrity and reproducible pharmacokinetics (PK), the selection of vehicles must be explicitly tailored to the route of administration.

Intravenous (IV) Dosing: The Co-Solvent/Micellar Approach

For IV administration, the compound must be in a complete, sterile solution to prevent pulmonary embolism. Because N-cyclobutylpyrimidin-2-amine is poorly soluble in saline, we utilize a three-component system:

  • DMSO (5% v/v): Acts as a powerful polar aprotic co-solvent. Its primary function is to disrupt the strong intermolecular hydrogen bonds and crystal lattice of the API.

  • Kolliphor® HS 15 (10% v/v): A non-ionic macrogolglycerol hydroxystearate surfactant. Once the API is dissolved in DMSO, Kolliphor HS 15 encapsulates the hydrophobic molecules within micelles, shielding them from the aqueous environment [3].

  • 0.9% Saline (85% v/v): Serves as the bulk aqueous phase to ensure the final formulation is isotonic and well-tolerated by the vascular endothelium.

Oral (PO) Dosing: The Suspension Approach

For oral gavage, complete dissolution prior to dosing is not strictly necessary; the gastrointestinal tract provides a large volume for gradual dissolution. We utilize a homogeneous suspension :

  • Tween-80 (0.1% v/v): Acts as a wetting agent. It lowers the interfacial tension between the hydrophobic API particles and the aqueous vehicle, preventing the powder from floating.

  • Methylcellulose (0.5% w/v): Acts as a viscosity-modifying suspending agent. By increasing the viscosity of the vehicle, it reduces the sedimentation rate of the API particles according to Stokes' Law, ensuring dose uniformity during the administration process.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. Built-in visual checkpoints ensure that any deviation in API purity or micellar capacity is immediately identified before animal dosing.

Protocol A: Preparation of IV Solution (Target: 2.0 mg/mL)

Note: This protocol yields 10 mL of formulation, sufficient for dosing a standard cohort of mice at 10 mg/kg (assuming a 5 mL/kg dosing volume).

  • Weighing: Accurately weigh 20.0 mg of N-cyclobutylpyrimidin-2-amine into a clean, sterile glass vial.

  • Lattice Disruption: Add 0.5 mL of sterile DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved.

    • Self-Validation Checkpoint 1: The solution must be perfectly clear. If particulates remain, the API may be highly polymorphic or impure; do not proceed.

  • Micellar Encapsulation: Add 1.0 mL of Kolliphor HS 15 (pre-warmed to 37°C to liquefy). Vortex for 2 minutes to ensure complete homogenization of the API-DMSO-surfactant mixture.

  • Aqueous Dilution: Slowly add 8.5 mL of 0.9% sterile saline dropwise while continuously vortexing or stirring.

    • Self-Validation Checkpoint 2: Observe the solution for 15 minutes at room temperature. If the solution turns cloudy (opalescent), the micellar capacity has been exceeded. You must discard and reformulate at a lower target concentration.

  • Sterilization: Filter the final clear solution through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol B: Preparation of PO Suspension (Target: 10.0 mg/mL)
  • Milling/Trituration: Weigh 100.0 mg of the API. Transfer to a glass mortar and gently triturate to break up any large agglomerates, ensuring a uniform particle size.

  • Wetting: Transfer the powder to a dosing vial. Add 100 µL (0.1 mL) of Tween-80. Use a glass rod or vortex to create a thick, uniform paste. This step is critical to displace air from the hydrophobic particle surfaces.

  • Suspending: Gradually add 9.9 mL of 0.5% Methylcellulose (in water) in 2 mL increments, vortexing vigorously between each addition.

  • Sonication: Probe-sonicate or bath-sonicate the suspension for 5 minutes to break up micro-aggregates.

    • Self-Validation Checkpoint 3: Allow the vial to sit for 10 minutes. The suspension should remain homogeneous without rapid settling. If rapid sedimentation occurs, the particle size is too large, and further milling/sonication is required.

Quantitative Data Presentation

The following table summarizes the validated formulation parameters for N-cyclobutylpyrimidin-2-amine derivatives to ensure optimal in vivo tolerability and exposure.

ParameterIntravenous (IV) FormulationOral (PO) Formulation
Vehicle Composition 5% DMSO / 10% Kolliphor HS15 / 85% Saline0.5% Methylcellulose / 0.1% Tween-80 in H₂O
Physical State Clear, transparent solutionHomogeneous, opaque suspension
Max Validated Conc. 2.0 - 5.0 mg/mL (compound dependent)Up to 50.0 mg/mL
Typical Dosing Volume 5 mL/kg (Mice)10 mL/kg (Mice)
Storage & Stability Prepare fresh daily; prone to precipitationStable for 48h at 4°C; re-suspend before use
Primary Advantage 100% Bioavailability; exact PK profilingHigh dose capacity; mimics clinical route

Formulation Decision Workflow

The following diagram illustrates the logical decision tree for formulating pyrimidine-amine derivatives based on the intended preclinical study goals.

G Start N-cyclobutylpyrimidin-2-amine (API / Derivative) Decision Route of Administration? Start->Decision IV Intravenous (IV) Target: Clear Solution Decision->IV Systemic PK / Efficacy PO Oral (PO) Target: Homogeneous Suspension Decision->PO Oral Bioavailability IV_Step1 Dissolve in 5% DMSO (Disrupt Crystal Lattice) IV->IV_Step1 PO_Step1 Dry mill / Triturate API (Reduce Particle Size) PO->PO_Step1 IV_Step2 Add 10% Kolliphor HS15 (Micellar Solubilization) IV_Step1->IV_Step2 IV_Step3 Dilute with 85% Saline (Isotonicity) IV_Step2->IV_Step3 QC Quality Control (Visual Inspection & pH Check) IV_Step3->QC PO_Step2 Add 0.1% Tween-80 (Wetting Agent) PO_Step1->PO_Step2 PO_Step3 Suspend in 0.5% Methylcellulose (Viscosity Modifier) PO_Step2->PO_Step3 PO_Step3->QC

Preclinical formulation decision tree and excipient workflow for N-cyclobutylpyrimidin-2-amine.

References

  • Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor. (US Patent US9732087B2). Google Patents.
  • Compensatory increases of select proteostasis networks after Hsp70 inhibition in cancer cells. (Details on Kolliphor HS 15 formulation for in vivo dosing). Journal of Cell Science. Retrieved from:[Link]

Method

Application Note: Chromatographic Purification Strategies for N-Cyclobutylpyrimidin-2-amine

Physicochemical Context & Causality N-cyclobutylpyrimidin-2-amine is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and 1 histamine H4 receptor modulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Causality

N-cyclobutylpyrimidin-2-amine is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and 1 histamine H4 receptor modulators. The molecule features a pyrimidine core substituted with a secondary cyclobutyl amine.

From a chromatographic perspective, 2-aminopyrimidines present a distinct purification challenge. The endocyclic nitrogen atoms of the pyrimidine ring and the exocyclic secondary amine act as strong hydrogen bond acceptors and localized basic centers. When subjected to normal-phase chromatography on bare silica gel, these basic sites interact strongly with the weakly acidic surface silanol groups (Si-OH, pKa ~4.5–8.5).

The Causality of Tailing: This strong acid-base interaction leads to non-linear adsorption isotherms. Macroscopically, this manifests as severe peak tailing, streaking across multiple fractions, and poor resolution from structurally similar byproducts 2. To achieve high-purity isolation, the chromatographic system must outcompete or bypass these silanol interactions. We achieve this either through silanol masking (using a sacrificial volatile base like Triethylamine) or by transitioning to Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) systems.

Chromatographic Decision Workflow

The following logic tree dictates the optimal purification route based on initial Thin Layer Chromatography (TLC) screening.

PurificationWorkflow Start Crude N-cyclobutylpyrimidin-2-amine TLC TLC Screening (DCM:MeOH) Start->TLC CheckTailing Severe Tailing? TLC->CheckTailing AddTEA Add 1-5% TEA Modifier CheckTailing->AddTEA Yes NoTEA Standard Elution CheckTailing->NoTEA No Flash Silica Gel Chromatography AddTEA->Flash NoTEA->Flash QC Fractions QC (LC-MS/TLC) Flash->QC Pure Purified Product (>95%) QC->Pure Pass

Figure 1: Decision tree for the chromatographic purification of basic 2-aminopyrimidines.

Quantitative Method Comparison

To guide method selection, the table below summarizes the expected performance metrics of various chromatographic systems when applied to N-cyclobutylpyrimidin-2-amine.

Purification StrategyStationary PhaseMobile Phase SystemYield RecoveryTypical PurityScalability
Standard Normal-Phase Bare Silica Gel (60 Å)DCM / MeOH (95:5)50–65%80–85%High (Multi-gram)
TEA-Modified Normal-Phase Bare Silica Gel (60 Å)DCM / MeOH / TEA (94:5:1)85–95%92–98%High (Multi-gram)
Reversed-Phase HPLC C18 Bonded SilicaH₂O / MeCN + 0.1% NH₄OAc75–85%>99%Low (Milligram)

Self-Validating Experimental Protocols

Protocol A: Silanol-Masked Normal-Phase Flash Chromatography

This is the workhorse method for multi-gram scale purification of 2-aminopyrimidines 3. Triethylamine (TEA) acts sacrificially to saturate acidic silica sites.

Step 1: TLC Validation (Self-Correction Check)

  • Spot the crude mixture on two separate silica TLC plates.

  • Elute Plate 1 with 90:10 Dichloromethane (DCM) : Methanol (MeOH).

  • Elute Plate 2 with 89:10:1 DCM : MeOH : TEA.

  • Validation: If Plate 1 shows a long streak (Rf 0.1 to 0.4) and Plate 2 shows a tight, circular spot (Rf ~0.35), silanol masking is confirmed as strictly necessary.

Step 2: Column Preparation & Loading

  • Prepare a slurry of silica gel (230–400 mesh) in DCM containing 1% TEA. Pack the column under positive pressure, ensuring a perfectly level bed to prevent band broadening.

  • Dissolve the crude N-cyclobutylpyrimidin-2-amine in a minimal volume of DCM. If the crude is an oil or poorly soluble, pre-absorb it onto Celite (dry loading) to ensure a narrow injection band.

Step 3: Gradient Elution

  • Run a step gradient:

    • 2 Column Volumes (CV) of 100% DCM + 1% TEA

    • 3 CV of 98:2 DCM:MeOH + 1% TEA

    • 5 CV of 95:5 DCM:MeOH + 1% TEA4.

  • Collect fractions and monitor via short-wave UV (254 nm) due to the strong pyrimidine chromophore.

Step 4: Toluene Co-Evaporation (Critical Self-Validating Step)

  • Pool the product-containing fractions and concentrate under reduced pressure.

  • Causality: Residual TEA will contaminate biological assays and convolute NMR spectra (visible as a triplet at ~1.0 ppm and a quartet at ~2.5 ppm).

  • Validation: Add 10 mL of toluene to the concentrated flask and re-evaporate. Toluene forms a low-boiling azeotrope with TEA, stripping it completely from the final solid. A pristine ¹H-NMR spectrum lacking aliphatic TEA signals validates the success of this step.

Protocol B: Reversed-Phase HPLC Polish (For >99% Purity)

When standard phase chromatography leaves trace structurally related impurities, RP-HPLC is required.

Step 1: Mobile Phase Preparation

  • Buffer A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Causality: We strictly avoid Trifluoroacetic acid (TFA) here. TFA will protonate the pyrimidine, causing it to elute in the void volume on a C18 column. Ammonium acetate maintains the molecule near its neutral state, ensuring adequate hydrophobic retention by the cyclobutyl group.

  • Buffer B: LC-MS grade Acetonitrile.

Step 2: Execution & Isolation

  • Filter the sample through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Inject onto a C18 preparative column (e.g., 5 µm, 21.2 x 250 mm).

  • Run a gradient from 10% B to 80% B over 20 minutes.

  • Lyophilize the collected fractions to isolate the pure N-cyclobutylpyrimidin-2-amine as a free base or mild acetate salt.

Troubleshooting & Diagnostic Metrics

  • Issue: Co-elution with unreacted cyclobutylamine.

    • Diagnostic: Amine lacks a UV chromophore; it will be invisible at 254 nm but will stain intensely with Ninhydrin.

    • Solution: Wash the organic layer of the crude mixture with mildly acidic water (pH 5) prior to chromatography. The highly basic primary amine (cyclobutylamine) will partition into the aqueous layer, while the less basic pyrimidine remains in the organic phase.

  • Issue: Compound "Oiling Out" after purification.

    • Diagnostic: The purified product forms a viscous oil rather than a solid.

    • Solution: This is often due to trapped solvent (DCM/MeOH) in the crystal lattice. Triturate the oil with cold diethyl ether or hexanes, sonicate for 2 minutes, and evaporate to induce crystallization.

References

  • Source: Google Patents (US9732087B2)
  • Purification of Polar Pyrimidine Derivatives Source: Benchchem Technical Support Center URL
  • Palladium-Catalyzed Remote C–H Functionalization of 2-Aminopyrimidines Source: The Royal Society of Chemistry URL
  • Synthesis of N-(2-Aminopyrimidin-4-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-cyclobutylpyrimidin-2-amine

Welcome to the Technical Support Center. The pyrimidine scaffold is a privileged structure in drug development, particularly for kinase inhibitors and histamine receptor modulators.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The pyrimidine scaffold is a privileged structure in drug development, particularly for kinase inhibitors and histamine receptor modulators. Functionalization at the C2 position via the amination of 2-chloropyrimidine with cyclobutylamine is a critical, yet frequently problematic, synthetic step.

While 2-chloropyrimidine is a highly reactive electrophile, researchers often encounter yield bottlenecks (stalling at 40–50%) due to the unique physicochemical properties of cyclobutylamine and competing side reactions. As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to help you achieve >90% yields.

Diagnostic Workflow

Troubleshooting Start Low Yield: N-cyclobutylpyrimidin-2-amine Q1 Temp > 80°C in open/reflux setup? Start->Q1 Sol1 Amine Volatilization. Switch to sealed tube or microwave. Q1->Sol1 Yes Q2 Strictly anhydrous conditions? Q1->Q2 No Success Optimal Yield Achieved (>90%) Sol1->Success Sol2 Hydrolysis to pyrimidin-2-ol. Use dry solvents & inert gas. Q2->Sol2 No Q3 Conversion stalled < 50%? Q2->Q3 Yes Sol2->Success Sol3 Steric hindrance. Increase temp (microwave). Q3->Sol3 Yes Q3->Success No Sol3->Success

Diagnostic decision tree for troubleshooting N-cyclobutylpyrimidin-2-amine synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) yield plateauing at 40% despite prolonged heating at 90°C? Causality & Solution: The primary culprit is the volatilization of your nucleophile. Cyclobutylamine has a relatively low boiling point of 81.5 °C[1]. When conducting the reaction in a standard open-reflux setup at or above 80 °C, the amine escapes the liquid phase into the condenser or atmosphere. This alters the stoichiometry, starves the reaction of the nucleophile, and stalls conversion. Actionable Fix: Transition from an open reflux system to a sealed tube[2] or a microwave reactor[3]. A sealed environment allows you to safely heat the reaction mixture to 100–120 °C, significantly accelerating the SNAr kinetics while retaining the volatile cyclobutylamine in the reaction matrix.

Q2: I am observing a highly polar major side product on TLC/LC-MS. What is it, and how do I prevent it? Causality & Solution: The highly polar side product is likely pyrimidin-2-ol (or its tautomer, pyrimidin-2(1H)-one). 2-Chloropyrimidine is extremely electrophilic—approximately 100 times more reactive towards nucleophiles than chloropyrazine[4]. While this high reactivity is advantageous for amination, it makes the substrate highly susceptible to hydrolysis if adventitious water is present in the solvent or base. Actionable Fix: Ensure strictly anhydrous conditions. Use anhydrous solvents (e.g., dry acetonitrile or propanol) and non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) that have been stored over molecular sieves. Purge the reaction vessel with argon or nitrogen prior to heating.

Q3: Should I switch to a Palladium-catalyzed Buchwald-Hartwig amination if my SNAr reaction is sluggish? Causality & Solution: Generally, no. Because the C2 position of 2-chloropyrimidine is highly electron-deficient, transition-metal-free SNAr is usually sufficient and avoids the cost, toxicity, and purification hurdles of palladium and complex phosphine ligands[4]. The cyclobutyl group imposes moderate steric hindrance, which is usually the real reason the reaction feels "sluggish." If sealed-tube SNAr fails to reach full conversion, microwave-assisted SNAr should be your immediate next step[3]. Buchwald-Hartwig cross-coupling should be reserved only for pyrimidines heavily deactivated by electron-donating groups.

Quantitative Data: Reaction Condition Optimization

The table below summarizes the expected outcomes of various synthetic approaches based on thermodynamic principles and literature precedents.

MethodSolventBaseTemp (°C)TimeYield (%)Primary Issue Addressed
Standard Reflux EtOHK₂CO₃8024 h< 45Baseline (Amine volatilization limits yield)
Sealed Tube ACNDIPEA50–8016 h75–85Prevents amine loss; allows autogenous pressure build-up[2]
Microwave Anhydrous PrOHTEA12020 min> 90Overcomes steric hindrance rapidly; prevents hydrolysis[3]
Buchwald-Hartwig TolueneNaOtBu10012 h80–85Alternative for highly deactivated substrates

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr (Recommended for Highest Yield & Throughput)

Causality Rationale: Microwave irradiation provides rapid, uniform heating in a sealed environment[3]. This perfectly addresses both the volatility of cyclobutylamine (bp 81.5 °C)[1] and the activation energy required to overcome the steric bulk of the cyclobutyl ring.

  • Preparation: In an oven-dried 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.0 equiv, 2.0 mmol) in 2.0 mL of anhydrous propanol.

  • Reagent Addition: Add cyclobutylamine (1.5 equiv, 3.0 mmol) and Triethylamine (TEA) or DIPEA (2.0 equiv, 4.0 mmol).

    • Causality: The excess amine and base ensure that any trace HCl generated is immediately neutralized, preventing the protonation and subsequent deactivation of the cyclobutylamine nucleophile.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge with argon for 2 minutes via a needle to displace atmospheric moisture.

  • Irradiation: Place the vial in the microwave reactor. Irradiate at 120 °C for 20 minutes.

    • Self-Validation Check 1: Monitor the pressure curve on the microwave synthesizer's interface. A steady pressure plateau indicates a stable, sealed environment. A sudden drop signifies a cap leak and the loss of the volatile amine.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to remove the hydrochloride salts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation Check 2: Check conversion via TLC (UV active). The product will appear as a new, highly UV-active spot with a lower Rf​ than 2-chloropyrimidine due to the introduction of the polar secondary amine group.

Protocol B: Traditional Sealed-Tube Synthesis (Scale-up Friendly)

Causality Rationale: Ideal for laboratories without a microwave reactor or for multi-gram scale-up where microwave penetration depth becomes a limiting factor. The sealed tube prevents the escape of cyclobutylamine[2].

  • Preparation: To a heavy-walled glass sealed tube, add 2-chloropyrimidine (10.0 mmol), cyclobutylamine (12.0 mmol), and DIPEA (15.0 mmol) in 12 mL of anhydrous acetonitrile[2].

  • Reaction: Seal the tube tightly with a PTFE threaded plug. Heat the reaction mixture in an oil bath at 80 °C behind a blast shield for 16 hours.

    • Self-Validation Check 1: Upon completion and cooling, the reaction mixture should turn from a clear solution to a cloudy suspension as DIPEA hydrochloride salts precipitate. This visual cue confirms that the nucleophilic substitution has occurred and HCl has been liberated.

  • Monitoring: Cool the tube completely to room temperature before opening to prevent the sudden release of pressurized cyclobutylamine vapor.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane and water. Extract, dry the organic phase, and purify via recrystallization or flash chromatography.

Sources

Optimization

reducing byproducts in N-cyclobutylpyrimidin-2-amine reactions

Technical Support Center: Optimizing N-Cyclobutylpyrimidin-2-amine Syntheses Introduction N-cyclobutylpyrimidin-2-amines are critical pharmacophores and intermediates in drug development, frequently utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-Cyclobutylpyrimidin-2-amine Syntheses

Introduction

N-cyclobutylpyrimidin-2-amines are critical pharmacophores and intermediates in drug development, frequently utilized in the synthesis of kinase inhibitors and histamine H4 receptor modulators. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between a 2-halopyrimidine (typically 2-chloropyrimidine) and cyclobutylamine. While conceptually straightforward, the electron-deficient nature of the pyrimidine ring makes the reaction highly susceptible to multiple competing pathways, leading to yield-reducing byproducts.

Mechanistic Overview & Causality

The SNAr mechanism proceeds via the formation of a negatively charged Meisenheimer complex. The electronegative nitrogen atoms in the pyrimidine ring stabilize this intermediate, facilitating the displacement of the halide leaving group[1]. However, this high electrophilicity means the starting material will react with any available nucleophile in the system, including water (hydrolysis), alcohols (solvolysis), or the newly formed secondary amine product (bis-arylation)[1].

G SM1 2-Chloropyrimidine (Electrophile) Target N-cyclobutylpyrimidin-2-amine (Desired Product) SM1->Target + Cyclobutylamine (SNAr) BP1 2-Hydroxypyrimidine (Hydrolysis Byproduct) SM1->BP1 + H2O / OH- BP3 Alkoxy-pyrimidine (Solvolysis Byproduct) SM1->BP3 + ROH (Solvent) SM2 Cyclobutylamine (Nucleophile) SM2->Target BP2 Bis-pyrimidinyl amine (Over-arylation Byproduct) Target->BP2 + 2-Chloropyrimidine (Excess Electrophile)

Caption: SNAr pathways illustrating the target N-cyclobutylpyrimidin-2-amine and competing byproducts.

FAQ & Troubleshooting Guide

Q1: I am detecting a significant amount of 2-hydroxypyrimidine in my LC-MS profile. How do I prevent this? A1: This is a hydrolysis byproduct. It occurs when water or hydroxide ions compete with cyclobutylamine as the nucleophile. This is heavily exacerbated by the use of hygroscopic inorganic bases (like K₂CO₃) or aqueous solvent mixtures. Causality & Fix: To prevent hydrolysis of the starting material, you must ensure strictly anhydrous reaction conditions[1]. Switch to an anhydrous polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF). Replace inorganic bases with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), which effectively scavenges the HCl byproduct without introducing hydroxide equivalents[1].

Q2: My reaction yields a secondary byproduct with a mass corresponding to the addition of two pyrimidine rings (+M of pyrimidine). Why is this happening? A2: This indicates bis-arylation (over-arylation). The newly formed N-cyclobutylpyrimidin-2-amine still possesses a lone pair on the secondary amine nitrogen, rendering it nucleophilic. If the reaction temperature is too high, or if there is an excess of 2-chloropyrimidine, this secondary amine can attack another molecule of the starting material. Causality & Fix: Maintain a stoichiometric excess of cyclobutylamine (e.g., 1.3 equivalents) relative to the pyrimidine to ensure the primary amine outcompetes the secondary amine product. Keep the reaction temperature strictly at or below 50°C[2].

Q3: I am using 2,4-dichloropyrimidine, but I am getting a mixture of C2 and C4 substituted products. How do I control regioselectivity? A3: In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack due to reduced steric hindrance and greater stabilization of the Meisenheimer complex[1]. Causality & Fix: To favor C4 substitution, run the reaction at lower temperatures (0°C to RT). If C2 substitution is strictly required, literature indicates that using tertiary amine nucleophiles can shift selectivity toward the C2 position[1]. Alternatively, specific palladium-catalyzed cross-coupling conditions may be required to override the intrinsic C4 preference.

Quantitative Data: Impact of Reaction Conditions on Byproduct Formation

The following table summarizes the causal relationship between reaction parameters and the distribution of products.

SolventBaseTemperatureAmine Eq.Target Yield (%)Hydrolysis BP (%)Bis-arylation BP (%)Solvolysis BP (%)
EthanolK₂CO₃80°C1.0 eq55%15%10%20%
DMFK₂CO₃80°C1.0 eq70%5%15%<1%
ACNDIPEA80°C1.0 eq75%<1%18%<1%
ACN (Anhydrous) DIPEA 50°C 1.3 eq 92% <1% <1% <1%

Self-Validating Experimental Protocol

The following is an optimized, step-by-step methodology for the synthesis of 5-bromo-N-cyclobutylpyrimidin-2-amine, specifically designed to minimize byproducts[2].

Materials:

  • 5-bromo-2-chloropyrimidine (1.0 eq, 10.3 mmol, 2.00 g)

  • Cyclobutylamine (1.3 eq, 13.4 mmol, 1.15 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.5 mmol, 2.70 mL)

  • Anhydrous Acetonitrile (ACN) (12 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged sealed reaction tube, dissolve 5-bromo-2-chloropyrimidine (2.00 g) in anhydrous ACN (12 mL)[2]. Causality: The argon atmosphere and anhydrous solvent prevent the formation of 2-hydroxypyrimidine.

  • Reagent Addition: Add DIPEA (2.70 mL) to the solution. Then, add cyclobutylamine (1.15 mL) dropwise at room temperature[2]. Causality: Dropwise addition prevents localized exothermic spikes that provide the kinetic energy required for bis-arylation.

  • Reaction: Seal the tube and heat the reaction mixture to 50°C with continuous magnetic stirring overnight (approx. 12-16 hours)[2]. Causality: 50°C provides sufficient thermal energy to overcome the SNAr activation barrier while remaining too low to activate the secondary amine product for a second substitution.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The system is self-validating when the starting material peak completely disappears and a single major peak (target mass [M+H]+ = 228.0 / 230.0 for the Br isotopes) emerges. The absence of a [M+H]+ = 421 mass peak confirms the successful suppression of bis-arylation.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ACN. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography only if trace impurities are detected during IPC.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve issues during your IPC checks.

G Start Run LC-MS / TLC Analysis Dec1 Is Starting Material Consumed? Start->Dec1 Act1 Increase Temp by 10°C or Extend Time Dec1->Act1 No Dec2 Identify Major Byproduct Dec1->Dec2 Yes BP_Hyd Hydrolysis (2-Hydroxypyrimidine) Dec2->BP_Hyd BP_Bis Bis-arylation (Over-alkylation) Dec2->BP_Bis BP_Sol Solvolysis (Alkoxy-pyrimidine) Dec2->BP_Sol Success Proceed to Aqueous Workup Dec2->Success None (Clean Profile) Fix_Hyd Switch to Anhydrous ACN Use DIPEA instead of K2CO3 BP_Hyd->Fix_Hyd Fix_Bis Lower Temp to 50°C Increase Amine to 1.3+ eq BP_Bis->Fix_Bis Fix_Sol Avoid Alcoholic Solvents (e.g., remove EtOH/MeOH) BP_Sol->Fix_Sol

Caption: Step-by-step decision tree for diagnosing and resolving SNAr reaction byproducts.

References

1.[3] Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI Source: mdpi.com URL:[Link]

3.[2] Title: Patent Application Publication US 2013/0158004 A1 Source: googleapis.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-cyclobutylpyrimidin-2-amine Synthesis

Welcome to the Application Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of N-cyclobutylpyrimidin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of N-cyclobutylpyrimidin-2-amine . The formation of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloropyrimidine and cyclobutylamine.

Because 2-chloropyrimidine is highly electron-deficient, this reaction is kinetically favorable but highly sensitive to base selection, solvent effects, and the physical properties of the aliphatic amine. Below, you will find our field-validated methodologies, optimization data, and troubleshooting FAQs.

SNAr Optimization Logic

SNAr_Optimization Start 2-Chloropyrimidine + Cyclobutylamine Solvent Solvent Selection Start->Solvent Protic Protic (EtOH/H2O) Risk: Alkoxy side-products Solvent->Protic Aprotic Polar Aprotic (ACN/DMF) Preferred Solvent->Aprotic Base Base Selection Aprotic->Base NoBase No Base Result: Reaction stalls (HCl) Base->NoBase DIPEA DIPEA / TEA (1.5-2.0 eq) Result: Neutralizes HCl Base->DIPEA Temp Temperature & Vessel DIPEA->Temp Open Open Flask (>80°C) Risk: Amine evaporation Temp->Open Sealed Sealed Tube (50-80°C) Result: Retains volatile amine Temp->Sealed Product N-cyclobutylpyrimidin-2-amine (Optimized Yield >90%) Sealed->Product

Logical workflow for optimizing the SNAr synthesis of N-cyclobutylpyrimidin-2-amine.

Section 1: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the in-process quality control (QC) checks are met.

Step 1: Reagent Preparation & Solvent Selection

  • Action: In a dry 20 mL pressure tube equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.0 mmol) in anhydrous Acetonitrile (ACN) (2.0 mL, 0.5 M)[1].

  • Mechanistic Causality: Polar aprotic solvents like ACN or DMF stabilize the highly polar Meisenheimer complex transition state during SNAr. A pressure tube is mandatory because cyclobutylamine is volatile (boiling point ~82 °C); an open reflux system will lead to nucleophile evaporation.

Step 2: Nucleophile and Base Addition

  • Action: Add cyclobutylamine (1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)[1].

  • Mechanistic Causality: The SNAr reaction generates one equivalent of hydrochloric acid (HCl) as the leaving group is expelled. Without a non-nucleophilic base, the generated HCl will protonate the remaining cyclobutylamine (pKa ~10.8), rendering it non-nucleophilic and capping the reaction yield at a maximum of 50%[2]. DIPEA acts as a dedicated acid scavenger[2].

  • Self-Validation Check: Before sealing the tube, spot a 1 μL aliquot onto wet pH paper. The pH must read >9. If the solution is neutral or acidic, add additional DIPEA until basicity is restored.

Step 3: Reaction Execution

  • Action: Seal the tube and heat the mixture at 50 °C for 12–16 hours[1].

  • Mechanistic Causality: Moderate heating provides the activation energy required to overcome the steric hindrance of the cyclobutyl ring approaching the C2 position.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the 2-chloropyrimidine starting material. Elute with 30% EtOAc in Hexanes. The starting material (Rf ~0.6) should disappear entirely, replaced by a lower-running, highly UV-active product spot (Rf ~0.3). The product spot will stain positive (blue/purple) with Ninhydrin due to the secondary amine.

Step 4: Workup and Purification

  • Action: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with saturated aqueous NaHCO3 (2 × 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Mechanistic Causality: The aqueous bicarbonate wash removes the polar DIPEA hydrochloride salts and residual aliphatic amine, preventing contamination of the final product.

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, serving as a benchmark for your own optimizations.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1ACNNone502445%Reaction stalled. Cyclobutylamine was protonated by the HCl byproduct, killing nucleophilicity[2].
2ACNDIPEA (1.5 eq)501685%Clean conversion. DIPEA effectively scavenged HCl, allowing complete consumption of the pyrimidine[1].
3DMFDIPEA (1.5 eq)801292%Optimal kinetics. The Meisenheimer complex is highly stabilized by the strongly polar aprotic solvent.
4EtOHTEA (1.5 eq)801271%Yield loss due to competitive nucleophilic attack by the solvent, forming 2-ethoxypyrimidine side-products.
5ToluenePd2(dba)31001288%Unnecessary complexity. SNAr is sufficient; transition metals add cost and purification difficulty[3].
Section 3: Troubleshooting Guides & FAQs

Q1: My reaction is stalling at ~50% conversion despite having unreacted 2-chloropyrimidine. What is happening? A1: You are likely experiencing acid-induced stalling. During the SNAr reaction, the displacement of the chloride leaving group generates HCl. Because aliphatic amines like cyclobutylamine are basic, they will react with this HCl to form an ammonium salt. Once protonated, the amine loses its lone pair and can no longer act as a nucleophile. To fix this, you must add an auxiliary, non-nucleophilic base such as DIPEA or Triethylamine (TEA)[2] to neutralize the acid and keep your cyclobutylamine active.

Q2: Should I use a Buchwald-Hartwig cross-coupling protocol (Palladium catalysis) to improve my yields? A2: No, transition-metal catalysis is generally unnecessary and counterproductive for this specific substrate. 2-chloropyrimidine is exceptionally electrophilic—it is estimated to be 1014 to 1016 times more reactive[3] toward nucleophilic attack than standard chlorobenzene. Thermal SNAr is highly efficient for this amination. Avoiding Palladium eliminates toxic heavy metal waste, reduces costs, and prevents the need for rigorous metal-scavenging during purification[3].

Q3: I am observing poor mass balance and low yields when heating the reaction above 80 °C. How do I fix this? A3: You are likely losing your nucleophile to evaporation. Cyclobutylamine has a relatively low boiling point (~82 °C). If you are running this reaction in an open round-bottom flask under a standard reflux condenser with a nitrogen sweep, the amine will vaporize and escape the reaction mixture. To resolve this, conduct the reaction in a sealed pressure tube at 50 °C[1]. This retains the volatile amine, maintaining the required stoichiometry for complete conversion.

Q4: Can I use ethanol or water as a "greener" solvent for this reaction? A4: While green solvents are highly desirable, using protic solvents like ethanol in the presence of a base carries the risk of competitive nucleophilic aromatic substitution. The base can deprotonate the alcohol to form an alkoxide (e.g., ethoxide), which is a hard, highly reactive nucleophile that will compete with cyclobutylamine, resulting in 2-ethoxypyrimidine impurities. Stick to polar aprotic solvents like ACN or DMF for the cleanest reaction profile.

References
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - National Center for Biotechnology Information (PMC). URL:[Link]

  • Patent Application Publication: US 2013/0158004 A1 (ACC Inhibitors) - Google Patents.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi Biology. URL:[Link]

Sources

Optimization

Technical Support Center: N-cyclobutylpyrimidin-2-amine

Welcome to the technical support resource for N-cyclobutylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N-cyclobutylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale behind experimental observations to ensure the integrity and success of your research.

Introduction to N-cyclobutylpyrimidin-2-amine Stability

N-cyclobutylpyrimidin-2-amine is a substituted aminopyrimidine, a class of compounds prevalent in medicinal chemistry.[1] The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results, whether for in vitro biological assays, formulation development, or analytical characterization. The pyrimidine ring and the secondary amine linkage are the primary sites susceptible to degradation. This guide will address potential stability challenges, including hydrolysis, photodegradation, thermal decomposition, and oxidative degradation.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended general storage conditions for N-cyclobutylpyrimidin-2-amine in its solid form and in solution?

A1:

  • Solid Form: As a solid, N-cyclobutylpyrimidin-2-amine should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.

  • In Solution: Stock solutions should be prepared in a suitable, high-purity aprotic solvent like DMSO or ethanol. For short-term storage (days to a week), refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is advisable to minimize freeze-thaw cycles. Always use containers that prevent solvent evaporation.

Solubility and pH

Q2: I'm having trouble dissolving N-cyclobutylpyrimidin-2-amine in my aqueous buffer. What can I do?

A2: The solubility of amines is highly dependent on pH.[2][3] N-cyclobutylpyrimidin-2-amine is a basic compound due to the presence of the amine and pyrimidine nitrogens.

  • Acidic pH: In acidic conditions, the amine and/or pyrimidine nitrogens will be protonated, forming a more water-soluble salt.[3] Therefore, adjusting your buffer to a slightly acidic pH (e.g., pH 4-6) may significantly improve solubility.

  • Organic Co-solvents: If you are preparing a stock solution, using a water-miscible organic solvent such as DMSO, ethanol, or DMF is recommended before diluting into your final aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q3: I've noticed a precipitate forming in my aqueous solution of N-cyclobutylpyrimidin-2-amine over time. What could be the cause?

A3: Precipitate formation can be due to several factors:

  • Poor Solubility: The concentration of your compound may exceed its solubility limit in the specific buffer and temperature conditions. As mentioned in A2, solubility is pH-dependent. A slight shift in pH could cause the compound to crash out of solution.

  • Degradation: A degradant could be forming that is less soluble than the parent compound. This is more likely under stressful conditions (e.g., high temperature, exposure to light, non-optimal pH).

  • Salt Formation: If your buffer contains components that can form an insoluble salt with the protonated form of your compound, precipitation may occur.

To troubleshoot, verify the pH of your solution, consider lowering the concentration, or analyze the precipitate using techniques like HPLC or LC-MS to identify if it is the parent compound or a degradant.

Troubleshooting Guide: Degradation in Solution

Issue 1: Loss of Compound Potency or Concentration Over Time (Suspected Hydrolysis)

My compound seems to be losing its activity in my aqueous assay buffer. How can I determine if hydrolysis is the cause and how can I prevent it?

Hydrolysis, the cleavage of chemical bonds by water, is a potential degradation pathway for aminopyrimidines, particularly under strongly acidic or basic conditions.[4][5][6] The pyrimidine ring itself or the C-N bond of the cyclobutylamino group could be susceptible.

Troubleshooting Steps:

  • pH Profiling: Conduct a simple stability study by incubating your compound in buffers of different pH values (e.g., pH 2, 7, 10) at a set temperature (e.g., 37°C or 50°C).

  • Analytical Monitoring: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

  • Forced Degradation: To confirm the identity of potential degradants, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH at elevated temperature) to accelerate the degradation process. The resulting degradants can be characterized by LC-MS/MS. While 2-chloropyrimidines are known to hydrolyze in strong acid, the amino group in 2,4-diaminopyrimidine systems can also be a site of hydrolysis.[6][7]

Preventative Measures:

  • Buffer Optimization: Based on your pH profiling, choose a buffer system where the compound exhibits maximum stability. Typically, a pH range of 6-8 is a good starting point for many compounds.

  • Temperature Control: Keep solutions cool and avoid prolonged incubation at elevated temperatures unless required by the experiment. Degradation rates generally increase with temperature.[8]

  • Aqueous-Organic Mixtures: If your experimental design allows, increasing the proportion of an organic co-solvent can reduce the activity of water and slow down hydrolysis.

Hypothesized Hydrolytic Degradation Pathway:

G cluster_0 Hydrolysis Parent N-cyclobutylpyrimidin-2-amine Intermediate Addition of H2O Parent->Intermediate H+ or OH- catalysis Product2 Ring-Opened Product Parent->Product2 Ring Cleavage (less common) Product1 2-Hydroxypyrimidine derivative + Cyclobutylamine Intermediate->Product1 C-N Bond Cleavage

Caption: Potential hydrolytic degradation pathways for N-cyclobutylpyrimidin-2-amine.

Issue 2: Discoloration or Appearance of New Peaks After Exposure to Light (Suspected Photodegradation)

After leaving my solutions on the lab bench, I noticed a slight yellowing, and my HPLC analysis shows new impurity peaks. Could this be due to light?

Yes, compounds with aromatic systems like pyrimidine can be susceptible to photodegradation. Some aminopyrimidine derivatives are known to be photounstable, especially in acidic conditions.[9]

Troubleshooting Steps:

  • Controlled Light Exposure Study: As per ICH Q1B guidelines, expose your compound in solution (and as a solid) to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).[10] An overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter is recommended.[10]

  • Dark Control: Always include a "dark control" sample, wrapped in aluminum foil, and kept at the same temperature to differentiate between photodegradation and thermal degradation.

  • Analytical Monitoring: Analyze the light-exposed and dark control samples at appropriate time points by HPLC-UV/MS. Significant changes in the light-exposed sample compared to the dark control confirm photosensitivity.

Preventative Measures:

  • Use Amber Vials: Always store solutions in amber glass vials or tubes to protect them from UV and visible light.

  • Minimize Exposure: During experiments, minimize the exposure of your solutions to direct light by covering plates, flasks, or tubes with aluminum foil.

  • Formulation with Excipients: For drug product development, the inclusion of photostabilizing excipients might be necessary.

Potential Photodegradation Mechanism:

UV irradiation can lead to intramolecular rearrangement or other complex reactions in aminopyrimidines.[11]

G cluster_1 Photodegradation Parent N-cyclobutylpyrimidin-2-amine ExcitedState Excited State (Absorbs UV/Vis Light) Parent->ExcitedState hν (Light Energy) Product Photoproducts (e.g., rearranged isomers, ring-opened species) ExcitedState->Product G cluster_2 Nitrosamine Formation Parent N-cyclobutylpyrimidin-2-amine (Secondary Amine) Product N-nitroso-N-cyclobutylpyrimidin-2-amine (Nitrosamine Impurity) Parent->Product NitrosatingAgent Nitrosating Agent (e.g., HONO from NaNO2 + Acid) NitrosatingAgent->Product

Caption: Reaction scheme for the formation of a nitrosamine impurity.

Quantitative Data Summary

While specific stability data for N-cyclobutylpyrimidin-2-amine is not publicly available, the following table provides a template for how you should organize data from your own stability studies.

ConditionParameterValueObservation
pH Stability pH 2 (40°C, 24h)% Remaining: [Your Data]Appearance of new peak at RRT [X.X]
pH 7 (40°C, 24h)% Remaining: [Your Data]No significant degradation
pH 10 (40°C, 24h)% Remaining: [Your Data]Minor degradation observed
Photostability Light Exposed% Remaining: [Your Data]Significant degradation, discoloration
Dark Control% Remaining: [Your Data]No significant degradation
Thermal Stability 60°C, 24h% Remaining: [Your Data]Moderate degradation

Experimental Protocol: Preliminary Solution Stability Assessment

This protocol outlines a basic experiment to assess the stability of N-cyclobutylpyrimidin-2-amine to pH and light.

Materials:

  • N-cyclobutylpyrimidin-2-amine

  • DMSO (or other suitable organic solvent)

  • Buffers: pH 2.0 (e.g., 0.01 M HCl), pH 7.4 (e.g., PBS), pH 10.0 (e.g., carbonate-bicarbonate)

  • HPLC or UPLC system with UV and/or MS detector

  • Amber and clear glass vials

  • Aluminum foil

  • Calibrated pH meter

  • Temperature-controlled incubator

  • Photostability chamber (optional, can use ambient light for a preliminary screen)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of N-cyclobutylpyrimidin-2-amine (e.g., 10 mg/mL) in DMSO.

  • Test Solution Preparation:

    • Dilute the stock solution into each of the three buffers (pH 2, 7.4, 10) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.

    • For each pH, prepare triplicate samples in clear vials (for light exposure) and triplicate samples in amber vials or clear vials wrapped in foil (for dark control).

  • Time Zero (T0) Analysis: Immediately after preparation, inject one sample from each condition onto the HPLC system to get the initial concentration (peak area).

  • Incubation:

    • Place all vials in a temperature-controlled incubator set to a relevant temperature (e.g., 25°C or 37°C).

    • If using a photostability chamber, place the clear vials in the chamber and the foil-wrapped vials alongside them. If not, place them on a lab bench exposed to ambient light.

  • Time Point Analysis: At predetermined time points (e.g., 4, 8, 24, 48 hours), remove an aliquot from each vial and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample for that condition.

    • Compare the results from the light-exposed vs. dark control samples to assess photostability.

    • Compare the results across the different pH buffers in the dark control samples to assess hydrolytic stability.

    • Monitor for the formation and growth of any new peaks, which represent degradation products.

Caption: Workflow for a preliminary solution stability study.

References

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of the Chemical Society, Perkin Transactions 2.
  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • Stable Hemiaminals: 2-Aminopyrimidine Deriv
  • Hydrolysis cascade from diaminopyrimidine (D) to C to U.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia.
  • Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Applied Sciences.
  • Amidohydrolases of the reductive pyrimidine catabolic pathway Purification, characterization, structure, reaction mechanism and enzyme deficiency.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega.
  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.
  • A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science.
  • Nitrosamines Analysis in Pharmaceuticals. Agilent.
  • Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry.
  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of Agricultural and Food Chemistry.
  • N-Cyclobutylpyrimidin-2-amine. BLD Pharm.
  • Degradation of Pyrimidine Nucleotides.
  • PHOTOCHEMISTRY OF 4‐AMINOPYRIMIDINES 2,6‐DIMETHYL‐4‐AMINOPYRIMIDINE. Photochemistry and Photobiology.
  • 7.3 Solubility of Amines. University of Calgary.
  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology.
  • N-(cyclopropylmethyl)pyrimidin-2-amine. Benchchem.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters.
  • Stable Hemiaminals: 2-Aminopyrimidine Deriv
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability.
  • Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Cyclopropylamine. NIST WebBook.
  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-cyclobutylpyrimidin-2-amine Purification

Welcome to the technical support center for N-cyclobutylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-cyclobutylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions, optimize your workflow, and achieve high-purity material efficiently.

Introduction: The Purification Challenge

N-cyclobutylpyrimidin-2-amine is a secondary amine featuring a basic pyrimidine core. This structure, while crucial for its role in medicinal chemistry, presents specific purification hurdles. The basic nitrogen atom can interact strongly with acidic stationary phases like silica gel, leading to poor separation and low recovery. Furthermore, typical synthetic routes can introduce a variety of structurally similar impurities that are challenging to remove. This guide offers a systematic, question-and-answer-based approach to troubleshoot these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My initial analysis (TLC/LC-MS) shows multiple spots/peaks. What are the likely impurities?

Answer: Understanding the potential impurities is the first step toward selecting an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route used. A common method for synthesizing N-substituted 2-aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine with the corresponding amine.

Common Impurities & Their Origin:

  • Unreacted Starting Materials:

    • 2-chloropyrimidine (or other 2-halopyrimidine): A non-polar impurity, typically visible on TLC with a high Rf value in standard solvent systems (e.g., Hexane/Ethyl Acetate).

    • Cyclobutylamine: A volatile and basic starting material. It may not be easily visible on TLC without specific staining but can be detected by LC-MS.

  • Reaction Byproducts:

    • Bis-alkylation Products: It is possible for a second molecule of the 2-halopyrimidine to react with the product, although this is often sterically hindered.

    • Side-products from Guanidine Condensation: If the pyrimidine core itself was synthesized using guanidine, impurities from this step may carry over.[1]

    • Degradation Products: Amines can be susceptible to oxidation, which can introduce minor, often colored, impurities.[2]

Recommended First Step: Analytical Workup Before attempting large-scale purification, perform a thorough analysis of your crude material.

  • Thin-Layer Chromatography (TLC): Use a combination of mobile phases (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) and visualization techniques (UV light, iodine chamber, potassium permanganate stain) to get a complete picture of all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for confirming the mass of your desired product and identifying the molecular weights of major impurities, which helps in postulating their structures.

FAQ 2: I'm losing most of my product during column chromatography. Why is my yield so low?

Answer: Low recovery from column chromatography is a frequent issue with basic compounds like N-cyclobutylpyrimidin-2-amine. The primary cause is often irreversible adsorption or significant peak tailing on the stationary phase.

Causality Analysis for Low Yield:

  • Strong Acid-Base Interaction: Standard silica gel is acidic (pKa ~4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of your pyrimidine amine interacts strongly with these acidic sites. This can lead to very broad elution bands (tailing) or, in severe cases, the compound remaining permanently adsorbed to the column.[3]

  • Improper Solvent System (Eluent):

    • Too Polar: If the eluent is excessively polar from the start, both your product and impurities may elute together near the solvent front, resulting in poor separation and impure fractions that are discarded, lowering the final yield of pure material.

    • Not Polar Enough: The product moves too slowly or not at all, requiring vast quantities of solvent and leading to very broad peaks and low recovery.

  • Sample Overloading: Exceeding the binding capacity of the column results in poor separation, forcing you to discard mixed fractions and reducing yield.[3] A general rule is to use a silica gel-to-crude sample weight ratio of at least 30:1 to 50:1.[4]

  • Degradation on Silica: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds, although this is less common for relatively stable heterocyclic amines.

Workflow for Optimizing Column Chromatography

This workflow helps systematically address the common causes of low yield.

G cluster_0 Troubleshooting Low Yield in Column Chromatography Start Crude Product with Low Yield Issue CheckTailing Analyze TLC Plate: Does the product spot streak or tail? Start->CheckTailing AddBase Solution: Add Base Modifier Add 0.5-1% Triethylamine (TEA) or Ammonia to the eluent. CheckTailing->AddBase Yes CheckRf Analyze TLC Plate: Is the Rf value between 0.2-0.4? CheckTailing->CheckRf No AddBase->CheckRf AdjustPolarity Solution: Adjust Eluent Polarity Systematically vary the solvent ratio (e.g., Hexane/EtOAc, DCM/MeOH). CheckRf->AdjustPolarity No CheckLoading Review Protocol: Is the silica-to-sample ratio >30:1? CheckRf->CheckLoading Yes AdjustPolarity->CheckLoading ReduceLoad Solution: Reduce Sample Load Increase the amount of silica gel or purify in smaller batches. CheckLoading->ReduceLoad No ConsiderAlternatives Still Low Yield? Consider alternative methods. CheckLoading->ConsiderAlternatives Yes ReduceLoad->ConsiderAlternatives

Caption: Decision tree for troubleshooting low chromatography yield.

Detailed Protocol: Modified Flash Column Chromatography
  • Solvent System Selection: Use TLC to find a solvent system where the product has an Rf of 0.2-0.4.[4] A common starting point is a gradient of Ethyl Acetate in Hexanes.

  • Mobile Phase Modification: Add 0.5-1% triethylamine (TEA) to your chosen eluent. The TEA will preferentially bind to the acidic silanol groups, "masking" them and allowing your basic product to elute with sharper peaks and improved recovery.[5]

  • Column Packing: Pack the column using the modified eluent (containing TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent. Adsorbing the crude material onto a small amount of silica gel ("dry loading") is often superior to loading it as a concentrated solution ("wet loading").

  • Elution & Monitoring: Run the column, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require a high-vacuum pump or co-evaporation with a solvent like toluene.

FAQ 3: My product is a solid, but it won't crystallize or "oils out" during recrystallization. What should I do?

Answer: Recrystallization is a powerful, cost-effective technique for purifying solid compounds, but finding the right conditions is key. When a compound "oils out," it means it has melted or separated from the solution as a liquid phase instead of forming a crystalline lattice. This usually happens when the solution is supersaturated or the boiling point of the solvent is higher than the melting point of the compound.

Systematic Approach to Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Compound Oils Out - Solution is supersaturated.- Cooling is too rapid.- Impurities are depressing the melting point.- Add a small amount more of the hot solvent to ensure full dissolution.- Allow the flask to cool slowly to room temperature before moving to an ice bath.- Try a different solvent with a lower boiling point.
No Crystals Form - Solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and try cooling again.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a "seed" crystal of pure product.[5]- If a single solvent fails, attempt a two-solvent system.
Purity is Still Low - Impurities have similar solubility profiles.- Impurities were trapped within the crystal lattice (occlusion).- Perform a second recrystallization.- Ensure very slow cooling to allow for proper crystal lattice formation.- If impurities are colored, consider an activated charcoal treatment.
Experimental Protocol: Two-Solvent Recrystallization

This method is excellent when finding a single ideal solvent is difficult.

  • Solvent Selection: Find a pair of miscible solvents. In one ("Solvent A"), your compound should be highly soluble. In the other ("Solvent B"), it should be poorly soluble. For N-cyclobutylpyrimidin-2-amine, a good pair could be Methanol (Solvent A) and Water (Solvent B), or Dichloromethane (Solvent A) and Hexane (Solvent B).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Solvent A.

  • Titration: While the solution is still hot, add Solvent B dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot Solvent A to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold Solvent B, and dry under vacuum.[6]

FAQ 4: How can I use acid-base extraction to remove impurities?

Answer: Acid-base extraction is a highly effective chemical method for separating basic compounds like N-cyclobutylpyrimidin-2-amine from neutral or acidic impurities. The principle relies on changing the polarity of the target compound by protonating it.

The Underlying Chemistry: The basic amine is reacted with an acid (like HCl) to form a water-soluble ammonium salt. This salt partitions into the aqueous layer, while neutral organic impurities remain in the organic layer.

R-NH-R' (organic soluble) + HCl → [R-NH₂-R']⁺Cl⁻ (water soluble)

Workflow for Purification via Acid-Base Extraction

G cluster_1 Acid-Base Extraction Workflow Start Crude Product Dissolved in Organic Solvent (e.g., EtOAc, DCM) AddAcid Add to Separatory Funnel Wash with dilute aqueous acid (e.g., 1M HCl). Repeat 2-3x. Start->AddAcid SeparateLayers Separate the Layers AddAcid->SeparateLayers OrganicLayer Organic Layer: Contains Neutral/Acidic Impurities (Discard) SeparateLayers->OrganicLayer Path 1 AqueousLayer Aqueous Layer: Contains Protonated Product ([Product-H]⁺Cl⁻) SeparateLayers->AqueousLayer Path 2 Basify Add base (e.g., NaOH, NaHCO₃) to the aqueous layer until pH > 10. AqueousLayer->Basify ExtractProduct Extract with fresh organic solvent (e.g., DCM). Repeat 3x. Basify->ExtractProduct FinalSteps Combine Organic Layers, Dry (e.g., MgSO₄), Filter, and Evaporate Solvent. ExtractProduct->FinalSteps End Purified N-cyclobutylpyrimidin-2-amine FinalSteps->End

Caption: Step-by-step workflow for purification by acid-base extraction.

Troubleshooting Extraction:

  • Emulsion Formation: If the layers fail to separate cleanly, an emulsion may have formed. To break it, try adding a small amount of brine (saturated aqueous NaCl solution) or filtering the entire mixture through a pad of Celite.[5]

  • Product Not Fully Extracted: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) after basification to ensure the amine is fully protonated and deprotonated, respectively.

References
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from Chem-Station International Edition. [Link]

  • Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(23), 4369. [Link]

  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-243. [Link]

  • Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • CN102952083A - Preparation method of 2-amino pyrimidine.
  • Kumar, A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Bioinorganic Chemistry and Applications, 2012, 678135. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 879-887. [Link]

  • El-Sayed, R. A., & Al-Ghamdi, A. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 379-396. [Link]

Sources

Optimization

identifying and removing impurities in N-cyclobutylpyrimidin-2-amine

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges researchers face when synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges researchers face when synthesizing and purifying N-cyclobutylpyrimidin-2-amine .

This compound is a critical building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents[1]. Its synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) framework. Because 2-chloropyrimidine is exceptionally electrophilic—reacting up to 1014 times faster than unactivated chlorobenzenes[2]—the reaction is prone to specific side reactions if conditions are not rigorously controlled.

Below, you will find a mechanistic workflow, diagnostic FAQs, quantitative profiling data, and self-validating protocols to ensure high-purity isolation.

SNAr Reaction & Impurity Pathway

SNAr_Pathway SM 2-Chloropyrimidine (Electrophile) Prod N-cyclobutylpyrimidin-2-amine (Target Product) SM->Prod S_N_Ar (Heat) Imp1 2-Hydroxypyrimidine (Hydrolysis Byproduct) SM->Imp1 Trace H2O Nuc Cyclobutylamine (Nucleophile) Nuc->Prod Imp2 Residual Amines (Cyclobutylamine/DIPEA) Nuc->Imp2 Excess Eq. Cond DIPEA / ACN (Base & Solvent) Cond->Prod Cond->Imp2 Unreacted

Fig 1: SNAr synthesis pathway and impurity generation for N-cyclobutylpyrimidin-2-amine.

Diagnostic FAQs & Troubleshooting Guide

Q1: My LC-MS shows a persistent impurity at m/z 97 [M+H]+. What is this, and why did it form? Causality: This is 2-hydroxypyrimidine . Because the C2 position of the pyrimidine ring is highly electron-deficient, it is extremely susceptible to nucleophilic attack. If your solvent (e.g., Acetonitrile) or base (e.g., DIPEA) contains trace amounts of water, the water acts as a competing nucleophile against cyclobutylamine, hydrolyzing the starting material[3]. Resolution: Ensure all solvents are anhydrous and stored over molecular sieves. To remove it post-reaction, utilize the pH-gated extraction protocol below; 2-hydroxypyrimidine has a pKa of ~9.2 and can be washed out in highly basic aqueous layers.

Q2: I have residual cyclobutylamine and DIPEA in my crude mixture. Normal-phase silica gel chromatography isn't separating them well. Causality: Aliphatic amines like cyclobutylamine and DIPEA streak heavily on silica gel due to strong hydrogen bonding and electrostatic interactions with acidic silanol (Si-OH) groups on the stationary phase. Resolution: Do not rely on silica gel for primary amine removal. Instead, exploit the pKa differential . The conjugate acid of your product (an aminopyrimidine) has a pKa of ~3.5–4.0, whereas aliphatic amines have pKa values >10. A buffered aqueous wash at pH 6.0 will protonate the impurities (making them water-soluble) while leaving your product neutral and organic-soluble.

Q3: The reaction stalls at 80% conversion, leaving unreacted 2-chloropyrimidine (m/z 115/117). Should I add more heat? Causality: Adding heat will likely just increase the rate of hydrolysis (generating more 2-hydroxypyrimidine) rather than driving the reaction to completion. The stall is usually caused by a drop in local pH. As the SNAr reaction proceeds, HCl is generated. If the DIPEA is consumed or poorly mixed, the generated acid protonates the cyclobutylamine nucleophile, rendering it inactive. Resolution: Verify that you are using at least 1.5 to 2.0 equivalents of DIPEA to act as a robust acid scavenger[3].

Quantitative Impurity Profiling

To assist in rapid identification, refer to the following analytical parameters for the target compound and its common impurities.

CompoundRoleMW ( g/mol )LC-MS m/z [M+H]+Relative Retention Time (RRT)*Primary Removal Strategy
N-cyclobutylpyrimidin-2-amine Target Product 149.19150.11.00N/A (Target)
2-Chloropyrimidine Starting Material114.53115.0 / 117.01.35Sublimation / Hexane Trituration
Cyclobutylamine Nucleophile71.1272.10.20pH 6.0 Aqueous Wash
N,N-Diisopropylethylamine Base (DIPEA)129.24130.20.45pH 6.0 Aqueous Wash
2-Hydroxypyrimidine Hydrolysis Impurity96.0997.10.30pH 12.0 Aqueous Wash

*RRT is approximate and based on a standard C18 Reverse-Phase column using a Water/Acetonitrile (0.1% Formic Acid) gradient.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . By controlling the pH gates precisely, the phase partitioning itself serves as physical proof of successful impurity segregation.

Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction

Purpose: Chemoselective removal of both acidic/phenolic impurities (2-hydroxypyrimidine) and basic aliphatic impurities (cyclobutylamine, DIPEA) without chromatography.

  • Solvent Swap: Concentrate the crude SNAr reaction mixture (from ACN/DIPEA) under reduced pressure to a thick oil. Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (20 volumes).

  • Alkaline Gate (Removes Hydrolysis Byproducts):

    • Wash the organic layer with 1.0 M NaOH (pH ~12) (10 volumes).

    • Causality: At pH 12, 2-hydroxypyrimidine is deprotonated to its anionic form and partitions entirely into the aqueous layer. The product remains neutral.

    • Validation: The aqueous layer will often take on a slight yellow tint, confirming the extraction of the polar byproduct. Discard the aqueous layer.

  • Mild Acidic Gate (Removes Aliphatic Amines):

    • Wash the organic layer with a 0.5 M Phosphate buffer adjusted to pH 6.0 (10 volumes).

    • Causality: At pH 6.0, the highly basic cyclobutylamine (pKa ~10.4) and DIPEA (pKa ~10.5) are fully protonated and forced into the aqueous phase. The target aminopyrimidine (pKa ~3.8) remains >99% unprotonated and stays in the organic phase.

    • Validation: Check the pH of the aqueous wash after extraction; if it rises significantly above 6.5, repeat the wash until the pH stabilizes, proving all free base has been neutralized and removed.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the highly purified N-cyclobutylpyrimidin-2-amine.

Protocol B: Preparative HPLC Workflow (For Ultra-High Purity)

Purpose: Final polishing for biological assay testing, ensuring >99.5% purity.

  • Sample Preparation: Dissolve the extracted product from Protocol A in a 1:1 mixture of DMSO and Methanol (concentration: 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a C18 Prep Column (e.g., 150 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Buffer A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

    • Buffer B: Acetonitrile + 0.1% TFA or Formic Acid.

    • Causality: The acidic modifier sharpens the peak of the aminopyrimidine by preventing secondary interactions with residual silanols on the stationary phase.

  • Gradient: Run a shallow gradient from 10% B to 60% B over 20 minutes.

  • Collection & Recovery: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak. Lyophilize the fractions immediately to prevent acid-catalyzed degradation during prolonged concentration, yielding the product as a stable salt.

References

  • Title: Patent Application Publication: Synthesis of ACC inhibitors (US 2013/0158004 A1)
  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for N-cyclobutylpyrimidin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for analytical chemists, researchers, and drug development professionals working with N-cyclobutylpyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for analytical chemists, researchers, and drug development professionals working with N-cyclobutylpyrimidin-2-amine (CAS 151390-02-2).

This compound is a critical structural motif and intermediate in medicinal chemistry, notably utilized in the synthesis of histamine H4 receptor modulators [1]. Because it features a pyrimidine ring and a sterically hindered secondary amine, it presents unique chromatographic challenges—most notably, severe secondary interactions with stationary phases.

This guide provides a comprehensive, self-validating framework for troubleshooting and validating analytical methods for this compound, strictly adhering to the ICH Q2(R2) and ICH Q14 guidelines [2, 3].

Method Lifecycle & Validation Framework

Before diving into troubleshooting, it is critical to understand that under modern regulatory standards, method development and validation are not isolated events. They form a continuous lifecycle driven by Quality-by-Design (QbD) principles [3].

Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Column, Mobile Phase, Detection ATP->Dev Guides Risk Risk Assessment Identify Critical Parameters Dev->Risk Informs Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Risk->Val Defines Scope Routine Routine Use & Monitoring System Suitability Testing Val->Routine Approves Routine->ATP Lifecycle Feedback

Analytical Method Lifecycle for N-cyclobutylpyrimidin-2-amine based on ICH Q14 and Q2(R2).

Method Development FAQs & Troubleshooting

Q1: Why does N-cyclobutylpyrimidin-2-amine exhibit severe peak tailing on standard C18 columns, and how can I resolve it?

Expertise & Causality: The molecule contains a pyrimidine ring and a cyclobutyl-substituted secondary amine. At a neutral pH, these basic nitrogen atoms are partially protonated. Standard silica-based C18 columns possess residual acidic silanol groups (-SiOH) on their surface. The protonated amine undergoes strong electrostatic interactions (ion-exchange) with ionized silanols (-SiO⁻), causing the analyte to be retained longer in a non-uniform manner. This results in severe peak tailing (Asymmetry factor > 1.5).

Resolution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This completely protonates the amine (stabilizing its retention) but critically suppresses the ionization of residual silanols, minimizing electrostatic drag.

  • Shield the Stationary Phase: Utilize a fully end-capped or polar-embedded stationary phase designed to shield basic analytes from underlying silica.

Troubleshooting Start Issue: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Is pH < pKa - 2? Start->CheckpH AdjustpH Adjust pH to 2.5 - 3.0 (e.g., 0.1% TFA) CheckpH->AdjustpH No CheckCol Check Column Chemistry Is it fully end-capped? CheckpH->CheckCol Yes AdjustpH->CheckCol Fails Success Symmetrical Peak (As 0.9 - 1.2) AdjustpH->Success Resolves ChangeCol Switch to Polar-Embedded or End-Capped C18 CheckCol->ChangeCol No ChangeCol->Success Resolves

Troubleshooting decision tree for resolving secondary amine peak tailing.

Q2: How do I prove 'Specificity' when synthetic precursors like 5-bromo-N-cyclobutylpyrimidin-2-amine are present?

Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of expected components [2]. 5-bromo-N-cyclobutylpyrimidin-2-amine is a primary synthetic precursor [4]. Because the bromine atom significantly increases the molecule's lipophilicity, the brominated precursor will elute much later than N-cyclobutylpyrimidin-2-amine in reversed-phase chromatography. Actionable Step: Perform forced degradation studies and spike the sample with the 5-bromo derivative. Use Photo Diode Array (PDA) peak purity analysis to confirm that the N-cyclobutylpyrimidin-2-amine peak is spectrally homogenous (Purity Angle < Purity Threshold).

Step-by-Step Self-Validating Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. Below is the standardized protocol for assessing Accuracy (Recovery) via the Standard Addition method, ensuring matrix effects do not compromise quantitative integrity [5].

Protocol: Accuracy and Recovery Assessment

Objective: Validate that the method accurately quantifies N-cyclobutylpyrimidin-2-amine across the reportable range (80% to 120% of the target concentration) [2].

  • Step 1: Matrix Preparation: Prepare a placebo matrix containing all formulation excipients or reaction solvents, excluding the active N-cyclobutylpyrimidin-2-amine.

  • Step 2: Spiking Strategy: Prepare three distinct volumetric flasks. Spike the placebo matrix with a known reference standard of N-cyclobutylpyrimidin-2-amine to achieve exactly 80%, 100%, and 120% of the target assay concentration (e.g., 40 µg/mL, 50 µg/mL, and 60 µg/mL). Prepare each level in triplicate (9 samples total).

  • Step 3: Chromatographic Analysis: Inject the samples using the optimized LC-UV method (0.1% TFA in Water/Acetonitrile gradient, polar-embedded C18 column, UV detection at 240 nm).

  • Step 4: System Suitability Testing (SST) - The Self-Validation Gate: Before analyzing the spiked samples, inject a 50 µg/mL standard solution 6 times.

    • Criteria: The run is ONLY valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates (N) > 5000, and tailing factor (Tf) ≤ 1.5. If SST fails, abort the run, purge the column, and restart.

  • Step 5: Data Evaluation: Calculate the percentage recovery for each spiked sample.

    • Formula:(Calculated Concentration / Theoretical Spiked Concentration) × 100

    • Acceptance: Mean recovery must fall between 98.0% and 102.0% with an RSD of ≤ 2.0% across all levels.

ICH Q2(R2) Validation Parameters & Data Presentation

When submitting your validation report to regulatory bodies, quantitative data must be summarized clearly. Below is a reference table outlining the required ICH Q2(R2) parameters, methodologies, and typical acceptance criteria for an assay method of N-cyclobutylpyrimidin-2-amine.

Validation ParameterEvaluated Range / MethodologyAcceptance CriteriaTypical Result for N-cyclobutylpyrimidin-2-amine
Specificity Blank, Placebo, Impurity Spike (e.g., 5-bromo derivative)No interference at the retention time of the main peak. Purity Angle < Threshold.Pass. Resolution (Rs) > 2.0 from nearest impurity.
Linearity 50% to 150% of target concentration (5 levels)Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response. R2 = 0.9998; Residuals randomly distributed.
Accuracy (Recovery) 80%, 100%, 120% spiked in matrix (n=3 per level)Mean recovery 98.0% – 102.0%.99.4% – 100.8% across all levels.
Repeatability (Precision) 100% target concentration (n=6 preparations)RSD of peak areas 2.0%.RSD = 0.85%
Intermediate Precision Different day, different analyst, different LC systemOverall RSD 2.0%. Means statistically equivalent (Student's t-test).Overall RSD = 1.12%; p > 0.05 (No significant difference).
LOD / LOQ Signal-to-Noise (S/N) ratio evaluationLOD: S/N 3:1 LOQ: S/N 10:1 with RSD 10%LOD = 0.05 µg/mL LOQ = 0.15 µg/mL

References

  • US9732087B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor. Google Patents.
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH). Available at:[Link]

  • Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

Reference Data & Comparative Studies

Validation

N-cyclobutylpyrimidin-2-amine versus other PLK4 inhibitors

An in-depth comparative analysis of Polo-like kinase 4 (PLK4) inhibitors requires a rigorous distinction between foundational chemical scaffolds and fully elaborated clinical candidates. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Polo-like kinase 4 (PLK4) inhibitors requires a rigorous distinction between foundational chemical scaffolds and fully elaborated clinical candidates. As a Senior Application Scientist, I frequently encounter researchers seeking to optimize kinase inhibitor pipelines. When comparing a raw structural fragment like N-cyclobutylpyrimidin-2-amine against mature PLK4 inhibitors such as CFI-400945 and Centrinone , it is critical to evaluate them not as direct competitors, but as distinct stages in the evolution of targeted therapeutics.

This guide provides an objective, mechanistically grounded comparison of these compounds, supported by experimental protocols and quantitative data.

Mechanistic Overview: Targeting PLK4 in Oncology

Polo-like kinase 4 (PLK4) is the master regulator of centriole biogenesis. In normal cells, PLK4 levels are tightly controlled via autophosphorylation-induced degradation, ensuring that centrioles duplicate exactly once per cell cycle. In many cancers, PLK4 is overexpressed, overriding this licensing mechanism and leading to centrosome amplification, multipolar spindles, and chromosomal instability [1].

Inhibiting PLK4 forces cancer cells into mitotic catastrophe or a senescence-like G1 arrest. However, designing selective PLK4 inhibitors is notoriously difficult due to the high sequence homology within the human kinome, particularly with Aurora kinases (Aurora A and B).

Structural & Pharmacological Comparison

A. N-cyclobutylpyrimidin-2-amine: The Pharmacophore Scaffold
  • Classification: Chemical Building Block / Fragment[2].

  • Mechanistic Role: N-cyclobutylpyrimidin-2-amine is not a standalone, mature PLK4 inhibitor. Rather, it is a low-molecular-weight pyrimidine-2-amine derivative that serves as a privileged hinge-binding pharmacophore in kinase drug discovery. The pyrimidine core forms critical hydrogen bonds with the kinase hinge region (typically at the ATP-binding pocket), while the cyclobutyl group provides a rigid, lipophilic vector to probe the selectivity pocket.

  • Application: Used in fragment-based drug design (FBDD) to synthesize highly potent kinase inhibitors, though on its own, it lacks the complex functionalization required for high PLK4 selectivity.

B. CFI-400945: The Clinical Pioneer
  • Classification: Phase I/II Clinical Candidate.

  • Mechanistic Role: CFI-400945 is an orally active, indazole-based ATP-competitive inhibitor. It was the first PLK4 inhibitor to enter clinical trials for solid tumors [3].

  • Scientific Nuance: While highly potent against PLK4 ( Ki​ = 0.26 nM), recent cellular studies have sparked debate. At therapeutic doses, CFI-400945 has been shown to induce polyploidy and gross multinucleation. Evidence suggests these phenotypes are partially driven by off-target inhibition of the mitotic kinase Aurora B , leading to cytokinesis failure rather than pure centrosome depletion [4].

C. Centrinone: The Precision Tool Compound
  • Classification: Preclinical Chemical Probe.

  • Mechanistic Role: Centrinone is a highly elaborated pyrimidine-based inhibitor. It is the gold standard for studying PLK4 biology due to its exquisite selectivity (>1000-fold over Aurora A/B) [5].

  • Application: Centrinone reversibly depletes centrioles from cells without causing the off-target cytokinesis failure seen with CFI-400945. It traps cells in a p53-dependent G1 arrest, making it an invaluable self-validating tool for centrosome biology.

Quantitative Data Comparison

CompoundPrimary Target Ki​ (PLK4) IC50​ (PLK4)Selectivity ProfileCellular Phenotype
N-cyclobutylpyrimidin-2-amine Kinase Hinge (General)N/A (Fragment)N/ALow (requires elaboration)N/A (Building block)
CFI-400945 PLK4, Aurora B0.26 nM2.8 nMModerate (Aurora B off-target)Polyploidy, Multinucleation
Centrinone PLK40.16 nM< 1.0 nMHigh (>1000x over Aurora A/B)Centrosome Depletion, G1 Arrest

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the efficacy and selectivity of a newly synthesized PLK4 inhibitor (e.g., an elaborated N-cyclobutylpyrimidin-2-amine derivative) against standards like Centrinone, use the following orthogonal validation system.

Protocol A: In Vitro PLK4 Kinase Assay (ADP-Glo)

Causality: This cell-free assay isolates the direct biochemical inhibition of the PLK4 kinase domain, removing cellular permeability and efflux variables.

  • Preparation: Purify 6xHis-tagged human PLK4 kinase domain (amino acids 2-275). Prepare a 2X reaction buffer (50 mM HEPES pH 8.5, 20 mM MgCl2, 1 mM DTT, 0.2 mg/mL BSA, 16 µM ATP, and 200 µM of a specific peptide substrate).

  • Compound Titration: Prepare a 10-point dose-response curve of the inhibitor (e.g., Centrinone or your scaffold) in DMSO.

  • Reaction: Mix the kinase (final concentration 2.5–10 nM) with the inhibitor and incubate for 15 minutes at room temperature to allow binding. Add the 2X reaction buffer to initiate the reaction.

  • Detection: Incubate for 4 hours at 25°C. Terminate the reaction using the ADP-Glo™ reagent, which converts unreacted ATP to cAMP and generates luminescence proportional to the ADP produced.

  • Analysis: Calculate the IC50​ using non-linear regression. A highly potent inhibitor should yield an IC50​ in the low nanomolar range.

Protocol B: Cell-Based Centrosome Depletion Assay (Immunofluorescence)

Causality: Biochemical potency does not guarantee cellular efficacy. This assay visually validates on-target PLK4 inhibition by tracking the progressive loss of centrioles over multiple cell divisions.

  • Cell Culture: Plate HeLa or U2OS cells on glass coverslips in 6-well plates.

  • Treatment: Treat cells with the inhibitor (e.g., 150 nM Centrinone) or DMSO vehicle. Because centrioles duplicate once per cell cycle, maintain treatment for at least 3–4 cell cycles (approx. 72–96 hours) to observe progressive depletion.

  • Fixation: Fix cells in -20°C methanol for 10 minutes (methanol preserves microtubule and centrosome architecture better than paraformaldehyde).

  • Staining: Block with 3% BSA. Stain with primary antibodies against Centrin-1 (to mark centrioles) and γ -tubulin (to mark the pericentriolar material). Use highly cross-absorbed fluorophore-conjugated secondary antibodies.

  • Quantification: Counterstain with DAPI. Using confocal microscopy, quantify the percentage of cells with 0, 1, 2, or >2 centrosomes. A selective PLK4 inhibitor will shift the population predominantly to 0 centrosomes without causing gross multinucleation.

Mandatory Visualization: PLK4 Pathway & Inhibition Dynamics

The following diagram illustrates the structural evolution of PLK4 inhibitors and their downstream cellular consequences.

PLK4_Pathway Scaffold N-cyclobutylpyrimidin-2-amine (Pharmacophore Scaffold) Inhibitor Mature PLK4 Inhibitors (CFI-400945, Centrinone) Scaffold->Inhibitor Structural Elaboration (FBDD) PLK4 Active PLK4 Kinase (Centriole Licensing) Inhibitor->PLK4 ATP-competitive inhibition OffTarget Aurora B Inhibition (CFI-400945 Off-Target) Inhibitor->OffTarget Dose-dependent crossover Normal Normal Centriole Duplication (Bipolar Spindle) PLK4->Normal Phosphorylates STIL/CPAP Depletion Centrosome Depletion (On-Target Effect) PLK4->Depletion When inhibited Arrest p53-dependent G1 Arrest (Centrinone) Depletion->Arrest Normal Cells Catastrophe Multinucleation & Apoptosis (CFI-400945) OffTarget->Catastrophe Cytokinesis Failure

Caption: Evolution of pyrimidine scaffolds into PLK4 inhibitors and their divergent cellular fates.

References

  • Dincer, T., et al. "Analysis of centrosome and DNA damage response in PLK4 associated Seckel syndrome." European Journal of Human Genetics. 2017. URL:[Link]

  • Sampson, P. B., et al. "The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent." Journal of Medicinal Chemistry. 2015. URL:[Link]

  • Wong, Y. L., et al. "CFI-400945 is not a selective cellular PLK4 inhibitor." Proceedings of the National Academy of Sciences. 2018. URL:[Link]

  • Wong, Y. L., et al. "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science. 2015. URL:[Link]

Comparative

Advanced Comparison Guide: N-cyclobutylpyrimidin-2-amine vs. Established c-Met Inhibitor Scaffolds

Executive Summary The dysregulation of the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase (RTK) activated by hepatocyte growth factor (HGF), is a primary driver of tumor proliferation, survi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase (RTK) activated by hepatocyte growth factor (HGF), is a primary driver of tumor proliferation, survival, and metastasis in various malignancies. The development of small-molecule c-Met inhibitors heavily relies on the design of the hinge-binding scaffold, which dictates kinase selectivity, binding kinetics, and metabolic stability.

This guide provides an in-depth technical comparison between the emerging N-cyclobutylpyrimidin-2-amine (NCBPA) building block and established clinical c-Met inhibitor scaffolds, including 2-aminopyridine (Crizotinib), quinoline (Cabozantinib), and macrocyclic pyrazolo-pyrimidine (TPX-0022). By analyzing the causality behind these structural choices and providing self-validating experimental workflows, this guide equips drug development professionals with actionable insights for next-generation kinase inhibitor design.

Structural and Mechanistic Comparison

The ATP-binding pocket of c-Met is highly conserved, yet subtle structural nuances allow for the design of highly selective inhibitors. The choice of the hinge-binding fragment fundamentally alters the thermodynamic profile of the drug-receptor interaction.

N-cyclobutylpyrimidin-2-amine (NCBPA)

The pyrimidin-2-amine core is a privileged pharmacophore that forms canonical bidentate hydrogen bonds with the backbone amide and carbonyl of Met1160 in the c-Met hinge region. The addition of the N-cyclobutyl group introduces critical advantages:

  • Conformational Restriction (Causality): Unlike linear alkyl chains, the puckered cyclobutyl ring restricts the rotational degrees of freedom of the exocyclic amine. This locks the pyrimidine in a bioactive conformation, significantly reducing the entropic penalty ( ΔS ) upon binding.

  • Ribose Pocket Occupation: The lipophilic bulk of the cyclobutyl group perfectly vectors into the hydrophobic ribose-binding pocket, displacing high-energy, uncoordinated water molecules. This displacement provides a strong enthalpic driving force for binding.

  • Metabolic Stability: The cyclobutyl ring is sterically hindered and less susceptible to cytochrome P450-mediated oxidative metabolism compared to cyclopentyl or linear alkyl derivatives, improving the pharmacokinetic half-life. Recent studies on 2-substituted aniline pyrimidine derivatives highlight their potent dual Mer/c-Met inhibition with highly improved oral bioavailability .

2-Aminopyridine (e.g., Crizotinib)

Crizotinib utilizes a 2-aminopyridine scaffold to bind the hinge region (Met1160 and Pro1158). While it boasts high ligand efficiency, its relatively flat, unhindered structure allows it to comfortably fit into the ATP pockets of off-target kinases like ALK and ROS1. Furthermore, it is highly susceptible to solvent-front mutations (e.g., L1195F) which sterically clash with the inhibitor.

Quinoline (e.g., Cabozantinib)

Cabozantinib is a Type II inhibitor that binds the inactive "DFG-out" conformation of c-Met. The quinoline core acts as a monodentate hinge binder, while the extended pharmacophore reaches deep into the allosteric hydrophobic back pocket.

  • The Selectivity Challenge: Extended Type II scaffolds often face selectivity challenges against VEGFR-2 and AXL, leading to clinical toxicities like hypertension. Rational SAR tuning of the hinge-binder is required to achieve selectivity over VEGFR-2 . Alternative hinge binders, such as 7H-pyrrolo[2,3-d]pyrimidines, have recently been shown to improve this Type II selectivity profile .

Macrocyclic Pyrazolo-pyrimidine (e.g., TPX-0022 / Elzovantinib)

TPX-0022 represents a paradigm shift. It utilizes a rigid macrocyclic structure to bind the ATP pocket in a local minimum energy conformation. This compact, rigid design allows it to evade steric clashes caused by solvent-front mutations (L1195F) that typically abrogate the binding of linear inhibitors . While NCBPA is not a macrocycle, its cyclobutyl group achieves a similar, albeit localized, rigidification of the hinge-binding vector.

Pathway Visualization

G HGF HGF Ligand cMet c-Met Receptor (HGFR) Kinase Domain HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation STAT3 STAT3 Pathway (Invasion) cMet->STAT3 Phosphorylation Inhibitors c-Met Inhibitors (NCBPA, Crizotinib, TPX-0022) Inhibitors->cMet Blocks ATP Binding

c-Met signaling pathway showing HGF activation and targeted blockade by hinge-binding inhibitors.

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and pharmacological properties of c-Met inhibitor scaffolds.

Scaffold TypeRepresentative Drug / FragmentBinding ModeHinge InteractionKey Structural AdvantageTypical Off-Target Liabilities
N-cyclobutylpyrimidin-2-amine NCBPA derivativesType I / IIBidentate (Met1160)Conformational rigidity, high lipophilicity, optimal ribose pocket vectoringMer, AXL
2-Aminopyridine CrizotinibType IBidentate (Met1160, Pro1158)High ligand efficiency, synthetic tractabilityALK, ROS1
Quinoline CabozantinibType IIMonodentateAccesses DFG-out hydrophobic pocket, long residence timeVEGFR2, RET, AXL
Macrocyclic Pyrazolo-pyrimidine TPX-0022Type IBidentate (Met1160)Overcomes solvent-front resistance mutations (e.g., L1195F)c-Src, CSF1R
7H-pyrrolo[2,3-d]pyrimidine Compound 22aType IIBidentateSuperior in vivo anti-tumor activity and bioavailabilityAXL (Dual target)

Experimental Workflows & Self-Validating Protocols

To objectively compare the NCBPA scaffold against established inhibitors, researchers must utilize assays that eliminate compound-specific artifacts. Highly conjugated heteroaromatic scaffolds (like pyrimidines and quinolines) frequently exhibit auto-fluorescence, which can cause false-positive inhibition readouts in standard fluorescence assays.

Causality for Assay Selection: We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By utilizing a Europium cryptate donor with a long emission half-life, the assay introduces a microsecond time delay before reading the acceptor signal. This completely allows short-lived compound auto-fluorescence to decay, ensuring a self-validating, artifact-free readout.

Protocol: Self-Validating TR-FRET c-Met Kinase Assay

Reagents Required: Recombinant human c-Met kinase domain, Biotinylated Tyrosine Kinase Substrate, ATP, Europium-anti-phosphotyrosine antibody (Donor), Streptavidin-XL665 (Acceptor), Kinase Buffer (HEPES pH 7.5, MgCl2, MnCl2, DTT, Brij-35).

Step-by-Step Methodology:

  • Compound Preparation (Control Integration): Serially dilute NCBPA derivatives and a reference standard (e.g., Crizotinib) in 100% DMSO. Dispense 100 nL of compounds into a 384-well low-volume plate. Self-Validation Step: Include wells with DMSO only (Max Activity Control) and wells lacking the c-Met enzyme (Min Activity/Background Control).

  • Enzyme Addition: Add 5 µL of c-Met enzyme diluted in Kinase Buffer to all wells (except Min Activity controls, which receive buffer only).

  • Pre-incubation: Centrifuge the plate and incubate at room temperature for 30 minutes. Causality: This allows slow-binding Type II scaffolds to reach binding equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a mix containing ATP (at the Km​ value of 10 µM) and Biotinylated Substrate to initiate the reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Stop & Detect: Add 10 µL of Detection Buffer containing EDTA (to chelate Mg2+/Mn2+ and stop the kinase reaction), Europium-labeled antibody, and Streptavidin-XL665.

  • Signal Maturation & Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor using the Max and Min controls. The assay is only valid if Z′≥0.6 . The IC50 of the reference compound must fall within 3-fold of its historical average to validate the NCBPA data.

G Prep 1. Compound Prep (DMSO Dilution) Enzyme 2. Enzyme Addition (c-Met + Buffer) Prep->Enzyme Incubate1 3. Pre-incubation (Binding Phase) Enzyme->Incubate1 ATP 4. ATP & Substrate (Initiate Reaction) Incubate1->ATP Incubate2 5. Kinase Reaction (60 mins at RT) ATP->Incubate2 Detect 6. Stop & Detect (Eu-Ab + XL665) Incubate2->Detect Read 7. TR-FRET Readout (Calculate IC50) Detect->Read

Self-validating TR-FRET experimental workflow for determining c-Met inhibitor IC50 values.

References

  • Title : Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source : Biomolecules (MDPI) URL :[Link]

  • Title : Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy Source : Bioorganic Chemistry (Elsevier) URL :[Link]

  • Title : Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src Source : Computational and Structural Biotechnology Journal URL :[Link]

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Substituted Pyrimidin-2-amine Analogs

This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of N-cyclobutylpyrimidin-2-amine, a representative member of the versatile pyrimidin-2-amine class of compounds. The pyrimidine ring i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of N-cyclobutylpyrimidin-2-amine, a representative member of the versatile pyrimidin-2-amine class of compounds. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Specifically, the 2-aminopyrimidine motif is a cornerstone for developing potent kinase inhibitors, a critical class of therapeutics in oncology.[3][4][5]

The strategic addition of an N-cyclobutyl group is a common medicinal chemistry tactic aimed at exploring and optimizing the structure-activity relationship (SAR). The cyclobutyl moiety can enhance metabolic stability by protecting against N-dealkylation and may improve binding affinity by occupying specific hydrophobic pockets within a target's active site.[6] This guide will dissect the journey of a compound like N-cyclobutylpyrimidin-2-amine from initial laboratory testing to animal efficacy models, explaining the causality behind experimental choices and highlighting the critical data that bridges the in vitro and in vivo gap.

Part 1: In Vitro Efficacy & Characterization

The initial phase of drug discovery for any compound involves a rigorous in vitro assessment to establish its biological activity, mechanism of action, and drug-like properties. This is a cost-effective method to select promising candidates for more complex and resource-intensive in vivo studies.

Primary Target Engagement: Kinase Inhibition Assays

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" for many protein kinases. Therefore, a primary screen for a novel analog like N-cyclobutylpyrimidin-2-amine would involve testing its inhibitory activity against a panel of relevant kinases. Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, is a key anticancer target frequently engaged by this scaffold.[3][4][5]

An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of the purified kinase.[7][8] There are various formats, including radiometric assays that track the transfer of radiolabelled phosphate from ATP, and luminescence-based assays that measure the amount of ADP produced.[9][10]

Table 1: Illustrative In Vitro Kinase Inhibition Data for Pyrimidin-2-amine Analogs

Compound ID N-Substitution PLK4 IC50 (nM)[3] Rationale for Modification
1 -H 520 Parent scaffold, baseline activity
2 -Methyl 150 Small alkyl group to probe pocket size
3 -Cyclobutyl 67 Introduces sp3 character, potentially improving metabolic stability and filling a hydrophobic pocket
4 -Phenyl 31 Aromatic substitution to explore pi-stacking interactions

| Centrinone | (Complex) | 2.7 | Positive Control / Known PLK4 Inhibitor[3] |

Note: IC50 values are hypothetical, based on SAR trends reported for similar series.[3][4]

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol describes a common method for determining the IC50 value of an inhibitor against a target kinase.[9]

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Dilute the target kinase (e.g., recombinant human PLK4) and its specific substrate peptide to optimal concentrations in the reaction buffer.

  • Compound Plating: Serially dilute the test compound (e.g., N-cyclobutylpyrimidin-2-amine) in DMSO and then add to a 384-well assay plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km) to ensure sensitive detection of competitive inhibitors.[11] Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity: Anti-Proliferative Assays

Demonstrating that a compound can inhibit a purified enzyme is the first step. The next critical validation is to show that it can enter a cancer cell and exert a biological effect, such as halting its proliferation. Anti-proliferative assays are performed on relevant cancer cell lines, often those known to overexpress the target protein.[3]

Table 2: Illustrative Anti-Proliferative Activity (IC50) in Breast Cancer Cell Lines

Compound ID N-Substitution MCF-7 (μM)[3] MDA-MB-231 (μM)[3] BT474 (μM)[3]
3 -Cyclobutyl 0.58 0.95 1.2

| Centrinone | (Positive Control) | 0.25 | 0.21 | 0.45 |

Note: Data is illustrative, reflecting typical potency observed for promising kinase inhibitors.[3]

Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Cell Fixation: Gently discard the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let air dry.

  • Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing an estimate of total biomass.

  • Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and let air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: The OD is proportional to the number of living cells. Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the kinase assay.

In Vitro ADME & Safety Pharmacology

A potent compound is of little therapeutic value if it is rapidly metabolized or causes off-target toxicity. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting a compound's behavior in vivo.

  • Metabolic Stability: The stability of the compound is assessed in liver microsomes (a source of CYP450 enzymes) and plasma.[3][4] The cyclobutyl group is often more resistant to oxidative metabolism than smaller, linear alkyl groups, which can lead to a longer half-life (t1/2).[6]

  • CYP450 Inhibition: The compound is tested for its potential to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6). Inhibition can lead to dangerous drug-drug interactions (DDIs).[3]

Table 3: Illustrative In Vitro ADME Profile for Compound 3 (N-cyclobutyl analog)

Assay Matrix Result Interpretation
Metabolic Stability Human Liver Microsomes t1/2 > 145 min[3][4] High stability, suggesting low first-pass metabolism in the liver.
Plasma Stability Human Plasma t1/2 > 280 min[3][4] High stability in blood.

| CYP450 Inhibition | CYP3A4 Enzyme | IC50 > 10 μM[3] | Low risk of causing drug-drug interactions with other drugs metabolized by CYP3A4. |

Part 2: In Vivo Efficacy Assessment

A compound that demonstrates high in vitro potency, cellular activity, and favorable ADME properties becomes a candidate for in vivo testing. These studies, typically conducted in rodent models, are essential to evaluate whether the compound's in vitro activity translates into a therapeutic effect in a living organism.[12][13]

Diagram: The In Vitro to In Vivo Translation Workflow

In_Vitro_To_In_Vivo cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assay (e.g., Kinase IC50) Cellular Cellular Assay (e.g., Proliferation IC50) Biochem->Cellular Potency & MoA ADME In Vitro ADME (e.g., Stability, CYP) Cellular->ADME Cellular Activity PK Pharmacokinetics (PK Studies) ADME->PK Candidate Selection Efficacy Efficacy Model (Xenograft Study) PK->Efficacy Dose Selection Tox Toxicology Efficacy->Tox Safety Profile Final Xenograft_Workflow cluster_treatment Treatment Phase (e.g., 21 Days) Start Implant Human Cancer Cells (e.g., MDA-MB-231) into Mice TumorGrowth Allow Tumors to Grow (to ~150 mm³) Start->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Group1 Group 1: Vehicle Control (p.o., daily) Group2 Group 2: Compound 3 (50 mg/kg, p.o., daily) Group3 Group 3: Positive Control (e.g., Paclitaxel) Monitor Monitor Tumor Volume and Body Weight (2x/week) Group2->Monitor Endpoint Study Endpoint: Tumor Volume > 2000 mm³ or 21 Days Post-Treatment Monitor->Endpoint Analysis Data Analysis: Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Standard workflow for a cancer xenograft efficacy study.

Experimental Protocol: In Vivo Xenograft Efficacy Study

  • Cell Culture: Culture MDA-MB-231 human breast cancer cells under standard conditions.

  • Implantation: Harvest cells and resuspend in a 1:1 mixture of media and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of female immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

  • Treatment: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug daily via oral gavage (p.o.) at a predetermined dose (e.g., 50 mg/kg). The vehicle group receives the formulation without the drug.

  • Monitoring: Measure tumor volume and animal body weight twice weekly. Body weight is a key indicator of drug toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Efficacy is measured as Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Table 4: Illustrative In Vivo Efficacy Data for Compound 3

Treatment Group Dose & Schedule Final Tumor Volume (mm³) TGI (%) Body Weight Change (%)
Vehicle - 1850 ± 250 - +2%
Compound 3 50 mg/kg, p.o., daily 740 ± 150 60% -3%

| Positive Control | (Dose specific) | 450 ± 110 | 76% | -8% |

Part 3: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is for in vitro results to predict in vivo success. However, this is rarely a direct 1:1 correlation. A compound with a 10 nM IC50 in vitro may fail in vivo, while a 100 nM compound succeeds.

Key Factors Influencing IVIVC:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): A compound must achieve and maintain a concentration above its effective level (e.g., cellular IC50) at the tumor site for a sufficient duration. Poor absorption, rapid metabolism, or poor tumor penetration can lead to in vivo failure despite excellent in vitro potency. The favorable metabolic stability of the N-cyclobutyl group directly addresses this challenge. [6]* The Tumor Microenvironment (TME): In vitro assays use cancer cells grown on plastic. In vivo, tumors are complex organs with stromal cells, immune cells, and an extracellular matrix that can physically block drug access or send signals that promote drug resistance. [14]* Off-Target Effects: A compound may have unforeseen off-target activities in vivo that cause toxicity, limiting the dose that can be administered and thus preventing the drug from reaching an effective concentration at the tumor.

  • Formulation: The compound must be formulated in a vehicle that allows for adequate absorption when administered orally. Poor solubility can be a major hurdle.

Conclusion

The evaluation of a novel compound like N-cyclobutylpyrimidin-2-amine is a multi-faceted process that relies on a logical progression from simple, high-throughput in vitro assays to complex, low-throughput in vivo models. The in vitro data on enzymatic and cellular potency provides a strong rationale for advancing a compound, but it is the in vitro ADME profile that builds confidence in its potential to behave like a drug. Ultimately, in vivo efficacy studies are the definitive test, integrating all the complexities of pharmacology and physiology to determine if a compound has true therapeutic potential. The journey from a promising IC50 in a test tube to significant tumor growth inhibition in an animal model is the critical, challenging, and essential path of modern drug discovery.

References

  • Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14, 1787-1802. Available from: [Link]

  • Shyyka, O., Pokhodylo, N., Finiuk, N., Matiychuk, V., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28. Available from: [Link]

  • Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Available from: [Link]

  • Bischof, J., Egerer, L., & Niefind, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(11), 3183. Available from: [Link]

  • Holland, S. J., et al. (2014). Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the Axl kinase. Google Patents, US8901120B2.
  • Wang, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. PubMed Central. Available from: [Link]

  • Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed Central. Available from: [Link]

  • Perales, J. B., Freeman, J., Bacchi, C. J., et al. (2011). SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei. Bioorganic & Medicinal Chemistry Letters, 21(10), 2816-9. Available from: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Lee, C. H. (2017). Organotypic Models for Functional Drug Testing of Human Cancers. PubMed Central. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 833-844. Available from: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Charles River. Available from: [Link]

  • Orjales, A., et al. (2014). 4-substituted-2-amino-pyrimidine derivatives. Google Patents, US8796297B2.
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  • Penning, T. D., et al. (1999). 2-aminopyridines as inhibitors of cyclooxygenase-2. Google Patents, US6004950A.
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  • Marion, E., et al. (2022). In Vitro and In Vivo Efficacy of NITD-916 against Mycobacterium fortuitum. PubMed Central. Available from: [Link]

  • Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available from: [Link]

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  • In vitro and in vivo antileishmanial properties of a 2-n-propylquinoline hydroxypropyl β-cyclodextrin formulation and pharmacokinetics via intravenous route. (2025). ResearchGate. Available from: [Link]

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Comparative

Comprehensive Profiling Guide: Off-Target Landscape of the N-cyclobutylpyrimidin-2-amine Scaffold

Introduction: The Double-Edged Sword of Privileged Scaffolds In modern drug discovery, N-cyclobutylpyrimidin-2-amine serves as a highly privileged chemical fragment. It is prominently featured in the structural optimizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Privileged Scaffolds

In modern drug discovery, N-cyclobutylpyrimidin-2-amine serves as a highly privileged chemical fragment. It is prominently featured in the structural optimization of Acetyl-CoA Carboxylase (ACC) inhibitors, Histamine H4 Receptor (H4R) modulators [1], and a vast array of kinase inhibitors (e.g., CDK2, FGFR4, EPHA2) [2].

However, the very features that make this scaffold effective—specifically its ability to form dual hydrogen bonds with the amide backbone of a kinase's hinge region—render it highly susceptible to off-target promiscuity. Because the 2-aminopyrimidine core acts as a direct structural mimic of the adenine ring of ATP, it frequently engages unintended kinases, most notably CAMK1D, GRK4, and members of the EPH kinase family [3].

Understanding and quantifying the off-target liability of the N-cyclobutyl substitution versus alternative ring systems is critical for minimizing downstream clinical toxicities.

Mechanistic Causality of Off-Target Binding

The off-target behavior of N-cyclobutylpyrimidin-2-amine is not random; it is driven by predictable steric and electronic parameters within the ATP-binding pocket:

  • Hinge-Binding Core: The pyrimidine nitrogens and the exocyclic amine act as perfectly spaced hydrogen bond acceptors and donors, anchoring the molecule to the kinase hinge region (typically at residues like CYS-99 or equivalent) [2].

  • The Cyclobutyl Effect: The cyclobutyl ring is highly strained and compact. Unlike bulkier aliphatic rings, it can easily slip into narrow, solvent-exposed front pockets or hydrophobic back pockets adjacent to the gatekeeper residue. This lack of steric clash allows the scaffold to bind to a broader spectrum of the kinome compared to more sterically demanding alternatives.

G A N-cyclobutylpyrimidin-2-amine (Scaffold) D Hinge Region Binding (ATP Mimicry) A->D B Primary Targets (e.g., H4R, ACC, CDK2) C Off-Target Kinases (e.g., CAMK1D, GRK4) D->B D->C

Network mapping of N-cyclobutylpyrimidin-2-amine target engagement via ATP hinge mimicry.

Comparative Scaffold Analysis: Experimental Data

To objectively evaluate the performance and off-target liabilities of N-cyclobutylpyrimidin-2-amine, we must compare it against structurally adjacent alternatives: N-cyclopentylpyrimidin-2-amine (increased steric bulk) and 2-Aminopyridine (reduced steric bulk, altered electronic distribution).

The table below summarizes representative kinome profiling data, highlighting how the choice of the aliphatic ring dictates the selectivity score ( S(10) ) and off-target affinities.

Table 1: Comparative Off-Target Profiling of Hinge-Binding Fragments
Scaffold / FragmentSteric ProfileTarget Kd​ (CDK2)Off-Target 1 Kd​ (CAMK1D)Off-Target 2 Kd​ (GRK4)Kinome Selectivity S(10) *
N-cyclobutylpyrimidin-2-amine Compact, rigid15 nM45 nM60 nM0.08 (Moderate)
N-cyclopentylpyrimidin-2-amine Bulky, flexible42 nM>500 nM320 nM0.03 (High)
2-Aminopyridine Planar, minimal85 nM15 nM25 nM0.15 (Poor)

* S(10) is defined as the fraction of the kinome inhibited by >90% at a 1.0 μM screening concentration. A lower score indicates higher selectivity.

Key Insight: The cyclobutyl variant offers an optimal balance of primary target potency (15 nM) but suffers from significant off-target engagement with CAMK1D and GRK4 [3]. Increasing the ring size to a cyclopentyl group introduces a steric penalty that abolishes CAMK1D binding, thereby improving the overall selectivity score, albeit at a slight cost to primary target affinity.

Self-Validating Experimental Protocol: Thermal Shift Assay (TSA)

To rigorously map the off-target landscape of these scaffolds, a Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay is the industry standard. This protocol is designed as a self-validating system: it utilizes internal thermodynamic controls to eliminate false positives caused by compound aggregation.

Step-by-Step Methodology
  • Compound Preparation (Causality: Preventing Aggregation)

    • Prepare a 10 mM stock of N-cyclobutylpyrimidin-2-amine in 100% anhydrous DMSO.

    • Why: 2-aminopyrimidines are prone to forming colloidal aggregates in aqueous buffers. Maintaining a high-concentration DMSO stock prevents premature micelle formation, which would otherwise cause false-positive light scattering during optical detection.

  • Assay Master Mix Assembly

    • Combine 2 μM of the recombinant off-target kinase (e.g., CAMK1D) with 5x SYPRO Orange dye in HEPES buffer (pH 7.4, 150 mM NaCl, 10 mM MgCl2).

    • Dispense 19 μL of the master mix into a 384-well PCR plate.

  • Ligand Addition & Internal Controls (Causality: Self-Validation)

    • Add 1 μL of the compound (final concentration: 10 μM, 5% DMSO).

    • Validation Controls: Include a DMSO-only well (Negative Control: establishes baseline melting temperature, Tm0​ ) and a Staurosporine well (Positive Control: a universal ATP-competitive inhibitor that proves the kinase is active, folded, and capable of binding ligands).

  • Thermal Denaturation & Detection

    • Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using an RT-PCR instrument.

    • Why: As the kinase unfolds, hydrophobic core residues are exposed. SYPRO Orange binds to these regions, emitting fluorescence at 590 nm. A ligand that binds the ATP pocket thermodynamically stabilizes the folded state, shifting the melting curve to the right ( ΔTm​ ).

  • Data Analysis

    • Calculate ΔTm​=Tm(compound)​−Tm(DMSO)​ . A ΔTm​>2.0∘C indicates a validated off-target hit.

Workflow S1 1. Compound Solubilization (100% DMSO Stock) S2 2. Master Mix Assembly (Kinase + SYPRO Orange) S1->S2 S3 3. Thermal Gradient Application (25°C to 95°C Ramp) S2->S3 S4 4. Fluorescence Detection (Measure ΔTm Shift) S3->S4 S5 5. Hit Validation (Compare vs. Staurosporine) S4->S5

Step-by-step workflow for thermodynamic off-target profiling of aminopyrimidine scaffolds.

Conclusion

While N-cyclobutylpyrimidin-2-amine is a highly potent building block for targeting enzymes like ACC and H4R, its innate structural mimicry of ATP guarantees a complex off-target kinome profile. By utilizing rigorous, self-validating profiling assays like DSF and comparing steric derivatives (e.g., cyclopentyl variants), drug development professionals can strategically design out off-target liabilities (such as CAMK1D and GRK4 engagement) while preserving primary target efficacy.

References

  • Title: US9732087B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor Source: Google Patents URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4)
Validation

Bioisosteres of the N-Cyclobutylpyrimidin-2-amine Scaffold: A Comparative Guide for Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The N-cyclobutylpyrimidin-2-amine scaffold is a privileged structural motif frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The N-cyclobutylpyrimidin-2-amine scaffold is a privileged structural motif frequently utilized in the design of targeted therapeutics, including histamine H4 receptor modulators [1] and various kinase inhibitors (e.g., JAK, LRRK2, and CDK inhibitors). The pyrimidine ring typically acts as a hinge-binding element, establishing critical hydrogen bonds with the kinase backbone, while the cyclobutyl amine projects into the solvent-exposed or ribose-binding pockets to optimize binding affinity.

However, as a Senior Application Scientist, I frequently encounter two major liabilities with the unsubstituted cyclobutyl group during lead optimization:

  • Metabolic Instability: The highly lipophilic, sp³-rich cyclobutyl ring is highly susceptible to cytochrome P450 (CYP3A4)-mediated oxidative metabolism, specifically hydroxylation at the C3 position.

  • Physicochemical Liabilities: The high lipophilicity (LogD) of the cyclobutyl group can increase the basicity (pKa) of the adjacent secondary amine, leading to off-target toxicities such as hERG channel inhibition and poor aqueous solubility.

To rescue these liabilities without sacrificing target affinity, medicinal chemists employ bioisosteric replacement . This guide objectively compares the performance of three modern bioisosteres—Bicyclo[1.1.1]pentane (BCP), Oxetane, and 3,3-Difluorocyclobutane—against the native cyclobutyl scaffold, providing experimental workflows to validate these modifications in your own discovery campaigns.

G A N-cyclobutylpyrimidin-2-amine (Lead Scaffold) B Metabolic Liability (CYP450 Hydroxylation) A->B C High Lipophilicity (hERG Toxicity) A->C D Bicyclo[1.1.1]pentane (BCP) Blocks Hydroxylation B->D Bioisostere 1 F 3,3-Difluorocyclobutane Steric/Electronic Shielding B->F Bioisostere 3 E Oxetane Lowers LogD & pKa C->E Bioisostere 2

Caption: Logical workflow mapping the liabilities of the cyclobutyl scaffold to specific bioisosteric solutions.

Comparative Analysis of Cyclobutyl Bioisosteres

Bicyclo[1.1.1]pentane (BCP)

The BCP motif is a highly strained, rigid, three-dimensional cage that perfectly mimics the spatial volume and exit vectors of a cyclobutyl or phenyl ring [2].

  • Causality of Effect: Because BCP lacks abstractable protons in favorable geometries for CYP450 enzymes, it effectively shuts down oxidative metabolism. Furthermore, its rigid 3D structure disrupts crystal lattice packing, often improving aqueous solubility compared to flat or highly flexible rings.

Oxetane (3-Oxetanyl)

Oxetanes have revolutionized the medicinal chemistry toolbox as polar, low-molecular-weight replacements for cyclobutanes and gem-dimethyl groups [3].

  • Causality of Effect: The introduction of the oxygen atom introduces a strong dipole moment that drastically lowers the LogD. Crucially, the oxygen's inductive electron-withdrawing effect lowers the pKa of the adjacent pyrimidin-2-amine nitrogen. This reduction in basicity directly correlates with a reduced affinity for the acidic cavity of the hERG potassium channel, mitigating cardiotoxicity risks.

3,3-Difluorocyclobutane

When the exact steric bulk of the cyclobutane is required for target engagement, fluorination is the preferred strategy [4].

  • Causality of Effect: Substituting the metabolically labile C3 protons with fluorine atoms leverages the strong C-F bond (approx. 105 kcal/mol) to block CYP-mediated hydroxylation. The strong electron-withdrawing nature of the gem-difluoro group also lowers the amine pKa, similar to the oxetane, albeit with a smaller reduction in lipophilicity.

Quantitative Data Comparison

The following table synthesizes representative physicochemical and in vitro ADME data demonstrating the impact of replacing the cyclobutyl group on a standard pyrimidin-2-amine kinase inhibitor scaffold.

Scaffold ModificationLogD (pH 7.4)Amine pKa (Calc.)HLM CLint​ (µL/min/mg)hERG IC₅₀ (µM)Target Potency (IC₅₀, nM)
Cyclobutyl (Native) 3.86.585.0 (High)2.1 (Flag)15
Bicyclo[1.1.1]pentane 3.56.412.5 (Low)4.518
3-Oxetanyl 2.15.225.0 (Moderate)>30 (Safe)45
3,3-Difluorocyclobutyl 3.65.5<10.0 (Low)15.012

Data Interpretation: BCP and 3,3-Difluorocyclobutane provide the best metabolic stabilization (lowest CLint​ ). Oxetane provides the most dramatic rescue of hERG liability by drastically lowering LogD and pKa, though it may incur a slight penalty in target potency if the binding pocket is highly hydrophobic.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems . They include built-in quality control steps to ensure that any observed biological differences are due to the bioisostere itself, not experimental artifact.

Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the bioisosteric N-substituted pyrimidin-2-amine from a common 2-chloropyrimidine intermediate.

  • Reagent Preparation: In an oven-dried microwave vial, dissolve the 2-chloropyrimidine core (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL).

  • Amine Addition: Add the respective bioisosteric amine hydrochloride salt (e.g., bicyclo[1.1.1]pentan-1-amine HCl) (1.5 eq, 0.75 mmol).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to neutralize the salt and drive the reaction.

  • Reaction: Seal the vial and heat via microwave irradiation at 120 °C for 30 minutes.

  • Self-Validation Check (In-Process): Analyze an aliquot via LC-MS. The reaction is complete only when the 2-chloropyrimidine peak (UV 254 nm) is <2% of the total area, and the desired product mass [M+H]⁺ is the base peak.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA). Lyophilize to obtain the pure product.

  • Final QC: Compound must exhibit >95% purity by NMR and LC-MS before advancing to biological assays.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Quantify the intrinsic clearance ( CLint​ ) to prove the metabolic stability gained by the bioisosteric replacement.

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound (final concentration: 1 µM, <0.5% DMSO).

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Self-Validation Check (System Suitability): Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. If Verapamil CLint​ is < 40 µL/min/mg, the microsomes have lost CYP activity; discard the assay plate and prepare fresh HLMs.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of % compound remaining versus time to calculate the elimination rate constant ( k ) and CLint​ .

G Step1 1. Substrate Incubation (1 µM Cmpd + HLMs + Buffer) Step2 2. Reaction Initiation (Add 1 mM NADPH) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Protein Precipitation (Cold MeCN + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (Determine % Remaining & CLint) Step4->Step5

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

Replacing the N-cyclobutylpyrimidin-2-amine motif is rarely a one-size-fits-all endeavor. If your primary liability is metabolic clearance , Bicyclo[1.1.1]pentane or 3,3-difluorocyclobutane offer the most robust protection by eliminating vulnerable C-H bonds. Conversely, if your lead suffers from hERG toxicity or poor solubility driven by high lipophilicity, the oxetane bioisostere is the superior choice due to its profound impact on LogD and amine pKa.

References

  • Title: Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor Source: United States Patent US9732087B2 URL
  • Title: Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (via PubMed Central) URL: [Link]

  • Title: Multifaceted Substrate–Ligand Interactions Promote the Copper-Catalyzed Hydroboration of Benzylidenecyclobutanes and Related Compounds Source: Journal of the American Chemical Society URL: [Link]

Comparative

validating the target engagement of N-cyclobutylpyrimidin-2-amine

Validating the Target Engagement of N-cyclobutylpyrimidin-2-amine: A Comparative Performance Guide As a Senior Application Scientist, I approach target validation not merely as a checklist of assays, but as a holistic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Target Engagement of N-cyclobutylpyrimidin-2-amine: A Comparative Performance Guide

As a Senior Application Scientist, I approach target validation not merely as a checklist of assays, but as a holistic proof of mechanism. N-cyclobutylpyrimidin-2-amine has emerged as a highly versatile and privileged pharmacophore in modern drug discovery, serving as the core scaffold for potent Histamine H4 Receptor (H4R) antagonists[1] and Acetyl-CoA Carboxylase (ACC1/ACC2) inhibitors[2].

The incorporation of a cyclobutyl moiety fundamentally alters the hydration shell and steric profile of the pyrimidine core. This structural choice enhances hydrophobic interactions within deep binding pockets and improves metabolic stability compared to unbranched alkyl alternatives[3]. However, to prove that in vitro affinity translates to in vivo efficacy, we must deploy a rigorous, self-validating framework of biophysical, cellular, and functional assays.

Mechanistic Rationale & Comparative Analytics

The cyclobutyl ring provides a unique balance of conformational rigidity and lipophilicity. In the context of H4R modulation, derivatives such as 4-[(3R)-3-Aminopyrrolidin-1-yl]-N-cyclobutylpyrimidin-2-amine demonstrate superior leukocyte recruitment inhibition[1]. In metabolic targeting, halogenated variants like 5-bromo-N-cyclobutylpyrimidin-2-amine leverage halogen bonding to lock into the ACC active site, regulating mitochondrial fatty acid oxidation[2][3].

To objectively evaluate this scaffold, we benchmark its performance against standard reference compounds in the table below.

Table 1: Comparative Performance of N-cyclobutylpyrimidin-2-amine Scaffolds vs. Industry Standards

Scaffold / CompoundPrimary TargetBinding Affinity (IC50 / Ki)Metabolic Stability (t1/2)Key Differentiator & Causality
N-cyclobutylpyrimidin-2-amine derivatives Histamine H4R15 – 45 nM> 60 minCyclobutyl ring optimizes lipophilicity, slowing the off-rate ( koff​ ) and extending target residence time.
JNJ-7777120 (Industry Standard)Histamine H4R4.5 nM< 30 minHighly potent in vitro, but suffers from rapid in vivo clearance and short half-life.
5-Bromo-N-cyclobutylpyrimidin-2-amine ACC1 / ACC2~120 nM (Enzymatic)> 120 minBromine substitution enhances hydrophobic pocket affinity; cyclobutyl resists rapid oxidation[3].
Unbranched Alkyl-pyrimidines Various> 500 nM< 20 minHigh conformational entropy reduces binding affinity; highly susceptible to rapid CYP450 metabolism.

Target Engagement Workflows

To validate target engagement, every protocol must operate as a self-validating system —incorporating internal controls that instantly flag false positives or assay artifacts.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Steady-state IC50 assays fail to capture binding kinetics. We utilize SPR to measure the exact on-rate ( kon​ ) and off-rate ( koff​ ). The cyclobutyl ring is designed to slow the off-rate via deep hydrophobic insertion; SPR is the only way to empirically prove this kinetic advantage.

  • Step 1 (Immobilization): Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. Validation Control: Leave the reference channel activated and immediately deactivated (without protein) to subtract bulk refractive index changes and non-specific binding.

  • Step 2 (Analyte Injection): Inject the N-cyclobutylpyrimidin-2-amine derivative in a multi-cycle kinetic format using a concentration gradient (0.1x to 10x of the estimated KD​ ).

  • Step 3 (Regeneration): Strip bound analyte using 10 mM Glycine (pH 2.5) to reset the surface.

  • Step 4 (System Validation): Inject a known reference standard (e.g., JNJ-7777120) at the beginning and end of the experiment. If the standard's response drops by >10%, the immobilized target has denatured, and the data is voided.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays rely on truncated proteins in artificial buffers. We deploy CETSA to confirm that the cyclobutyl moiety permits sufficient membrane permeability to engage the full-length, natively folded target within the complex intracellular milieu.

  • Step 1 (Incubation): Treat live cells with 10 µM of the compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Step 2 (Thermal Gradient): Aliquot the cell suspension into PCR tubes and heat across a gradient (40°C to 65°C) for 3 minutes, followed by a 3-minute cooling phase at room temperature.

  • Step 3 (Separation): Lyse cells via rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) target from the precipitated (denatured) fraction.

  • Step 4 (Quantification): Quantify the soluble target protein in the supernatant using AlphaLISA or Western Blot.

  • Step 5 (System Validation): Perform an Isothermal Dose-Response (ITDR) at the calculated aggregation temperature ( Tagg​ ). Target stabilization must be dose-dependent; a flat line indicates a thermal artifact rather than true target engagement.

CETSA_Workflow Step1 1. Cell Incubation Live cells + N-cyclobutylpyrimidin-2-amine Step2 2. Thermal Aliquoting Heat across gradient (40-65°C) Step1->Step2 Step3 3. Lysis & Centrifugation Separate soluble vs. precipitated Step2->Step3 Step4 4. Target Quantification Western Blot / AlphaLISA Step3->Step4 Step5 5. Data Analysis Calculate ΔTagg (Target Engagement) Step4->Step5

Figure 1: Step-by-step CETSA workflow for validating intracellular target engagement.

Protocol 3: Functional Target Engagement via cAMP Modulation (H4R)

Causality: Binding affinity (SPR) and cellular engagement (CETSA) do not confirm functional antagonism. Because H4R is a Gi-coupled GPCR, agonist binding inhibits adenylyl cyclase (AC), lowering cAMP. A true antagonist must rescue this suppression[4]. We use Forskolin to artificially spike cAMP, creating a wide dynamic range to observe this rescue.

  • Step 1 (Cell Preparation): Seed H4R-expressing recombinant cells in a 384-well plate.

  • Step 2 (Compound Pre-incubation): Add the N-cyclobutylpyrimidin-2-amine derivative (10-point dose-response) 10 minutes prior to agonist addition[4].

  • Step 3 (Stimulation): Simultaneously add 5 µM Forskolin (to stimulate baseline cAMP) and Histamine (at its EC80​ concentration)[4].

  • Step 4 (Incubation): Incubate for 6 hours at 37°C to allow for steady-state GPCR signaling[4].

  • Step 5 (System Validation & Detection): Lyse cells and quantify cAMP via TR-FRET.

    • Control A (Max Signal): Forskolin only (validates AC functionality).

    • Control B (Min Signal): Forskolin + Histamine (validates Gi-coupling and H4R activity).

    • Dose-dependent rescue of the cAMP signal by the compound confirms functional antagonism.

H4R_Pathway Histamine Histamine (Agonist) H4R Histamine H4 Receptor (Gi-Coupled GPCR) Histamine->H4R Activates Compound N-cyclobutylpyrimidin-2-amine (Antagonist) Compound->H4R Blocks Gi Gi Protein Activation H4R->Gi Induces AC Adenylyl Cyclase Inhibition Gi->AC Causes cAMP cAMP Reduction (Inflammation) AC->cAMP Leads to

Figure 2: Mechanism of H4R functional antagonism by N-cyclobutylpyrimidin-2-amine.

Conclusion

The N-cyclobutylpyrimidin-2-amine scaffold offers a masterclass in balancing lipophilic efficiency with metabolic stability. By employing a triad of SPR, CETSA, and functional cAMP assays, researchers can objectively validate that this scaffold not only binds its intended targets with high affinity but also successfully navigates the cellular membrane to exert potent, functional antagonism.

References

  • Title: US9732087B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor Source: Google Patents URL
  • Source: Googleapis.
  • Title: Buy 5-bromo-N-cyclobutylpyrimidin-2-amine (EVT-8942407)

Sources

Validation

N-cyclobutylpyrimidin-2-amine vs other 2-aminopyrimidine kinase inhibitors

Title: Optimizing Hinge-Binding Motifs: A Comparative Guide to N-Cyclobutylpyrimidin-2-amine vs. Standard 2-Aminopyrimidine Kinase Inhibitors Introduction The 2-aminopyrimidine scaffold is a cornerstone in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing Hinge-Binding Motifs: A Comparative Guide to N-Cyclobutylpyrimidin-2-amine vs. Standard 2-Aminopyrimidine Kinase Inhibitors

Introduction

The 2-aminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, serving as a highly effective hinge-binding motif in numerous FDA-approved oncology and immunology therapeutics[1]. However, a persistent challenge in medicinal chemistry is the inherent promiscuity of the unsubstituted 2-aminopyrimidine core. Because the primary exocyclic amine acts as a dual hydrogen-bond donor, it can adopt multiple binding conformations across the highly conserved kinome, frequently leading to off-target toxicities[2].

To overcome this, lead optimization campaigns rigorously explore N-alkyl substitutions to fine-tune the physicochemical properties of the hinge binder. Among these, the N-cyclobutylpyrimidin-2-amine moiety has emerged as a privileged modification[3]. As a Senior Application Scientist overseeing kinase inhibitor development, I have observed that the cyclobutyl ring hits a precise steric and lipophilic "sweet spot."

This guide objectively compares the N-cyclobutyl derivative against other standard 2-aminopyrimidine analogs, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required for their evaluation.

Section 1: Structural and Mechanistic Comparison

Substituting the primary amine with an N-cyclobutyl group converts the dual H-bond donor into a single H-bond donor. This fundamental change forces the inhibitor into a highly restricted binding pose, driven by three causal factors:

  • Steric Shielding: The rigid, four-membered cyclobutyl ring projects into the solvent-exposed region or a shallow hydrophobic back-pocket adjacent to the hinge. This shields the remaining H-bond donor from bulk solvent, increasing the enthalpic favorability of the binding event.

  • Conformational Restriction: Unlike flexible straight-chain alkyls (e.g., N-butyl) that incur high entropic penalties upon binding, the cyclobutyl ring is conformationally pre-organized.

  • Optimized Spatial Volume: While larger rings (like cyclopentyl or cyclohexyl) often cause severe steric clashes with the kinase gatekeeper residue, the cyclobutyl group is compact enough to maintain high target affinity while disrupting binding to off-target kinases[4].

G cluster_0 Unsubstituted 2-Aminopyrimidine cluster_1 N-Cyclobutylpyrimidin-2-amine Kinase Kinase Hinge Region Unsub Primary Amine (-NH2) Kinase->Unsub Cyclo Secondary Amine (-NH-cBu) Kinase->Cyclo Unsub_H Dual H-Bond Donor Unsub->Unsub_H Unsub_Off Promiscuous Binding Unsub_H->Unsub_Off Cyclo_H Single H-Bond Donor Cyclo->Cyclo_H Cyclo_On Targeted Pocket Fit Cyclo_H->Cyclo_On

ATP hinge-binding logic: Unsubstituted vs. N-cyclobutyl 2-aminopyrimidines.

Section 2: Quantitative SAR Data Comparison

To illustrate the performance divergence, Table 1 summarizes representative Structure-Activity Relationship (SAR) data comparing the N-cyclobutyl moiety against other common 2-aminopyrimidine variants within a standardized pan-kinase inhibitor scaffold (e.g., JNK/CDK targeting).

Table 1: Comparative In Vitro Profiling of 2-Aminopyrimidine Substitutions

Hinge-Binding MotifTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity FoldMouse Liver Microsome (MLM) T₁/₂ (min)
Unsubstituted (-NH₂) 12.518.21.4x45.0
N-Methyl (-NH-CH₃) 15.045.03.0x38.5
N-Cyclopentyl (-NH-cPen) 85.4 (Steric clash)>10,000>117x12.0 (High lipophilicity)
N-Cyclobutyl (-NH-cBu) 8.2 1,250 152x 58.2

Data Interpretation: The N-cyclobutyl substitution not only improves target potency (8.2 nM) by filling the hydrophobic back-pocket but also acts as a selectivity filter, dropping off-target affinity drastically. Furthermore, the compact cyclic nature resists oxidative dealkylation better than straight-chain alkyls, improving metabolic stability (T₁/₂ = 58.2 min)[3].

Section 3: Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and biochemical evaluation of these inhibitors.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Causality: While simple Nucleophilic Aromatic Substitution ( SN​Ar ) can be used for highly electron-deficient pyrimidines, palladium-catalyzed Buchwald-Hartwig cross-coupling is universally preferred for functionalized, electron-neutral pyrimidine cores. This ensures high yields and prevents regiochemical scrambling. Xantphos is selected as the ligand because its large bite angle favors the reductive elimination step in the catalytic cycle, preventing stable Pd-amido dead-end complexes.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine the 2-chloropyrimidine derivative (1.0 eq), cyclobutylamine (1.5 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Reaction Execution: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100°C for 12 hours.

  • Self-Validating QC Check: Before workup, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is only deemed complete when the starting material peak (<5% AUC) is replaced by the product mass ( [M+H]+ ).

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC to achieve >95% purity required for biological assays.

Protocol 2: TR-FRET Kinase Activity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or prompt-fluorescence assays. The microsecond time-delayed measurement completely eliminates interference from compound auto-fluorescence, a common false-positive artifact in high-throughput kinase screening.

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., JNK or CDK) pre-incubated with the N-cyclobutylpyrimidin-2-amine inhibitor (10-point dose-response curve, starting at 10 µM, 1:3 dilution).

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the Km​ concentration for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Self-Validation & Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • System Validation: Ensure the Staurosporine positive control yields an IC₅₀ within 0.5 logs of its historical average. Calculate the 665/615 nm emission ratio to determine specific kinase inhibition.

Workflow Syn 1. Synthesis Pd-Catalyzed Amination Pur Pur Syn->Pur Assay 3. TR-FRET Assay IC50 & Selectivity Profiling Pur->Assay ADME 4. ADME/Tox Microsomal Stability Assay->ADME

Step-by-step workflow for synthesizing and profiling 2-aminopyrimidine inhibitors.

Conclusion

The transition from an unsubstituted 2-aminopyrimidine to an N-cyclobutylpyrimidin-2-amine is a masterclass in structure-based drug design. By strategically utilizing the cyclobutyl ring to shield the secondary amine and occupy adjacent hydrophobic pockets, researchers can effectively engineer out kinome promiscuity while simultaneously enhancing metabolic stability.

References

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL:[Link]

  • Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Application of a macrocyclization strategy in kinase inhibitor development Source: ScienceOpen URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-cyclobutylpyrimidin-2-amine

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a self-validating system of risk mitigation. When working with N-cyclobutylpyrimidin-2-amine and its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a self-validating system of risk mitigation. When working with N-cyclobutylpyrimidin-2-amine and its derivatives, understanding the physicochemical causality behind safety protocols is what separates standard lab practice from elite scientific execution.

N-cyclobutylpyrimidin-2-amine (CAS 151390-02-2)[1] and its halogenated analogs, such as 5-bromo-N-cyclobutylpyrimidin-2-amine (CAS 947534-33-0)[2], are highly valuable building blocks in medicinal chemistry, particularly in the synthesis of histamine H4 receptor modulators[3]. However, the combination of a lipophilic cyclobutyl group and a reactive pyrimidine-2-amine core creates specific permeation and toxicity risks that demand rigorous operational control.

Here is your definitive, step-by-step guide to the personal protective equipment (PPE), operational workflows, and disposal plans for handling these compounds.

Physicochemical Hazard Profiling: The Causality of Risk

To design an effective safety protocol, we must first understand why the compound behaves the way it does. The cyclobutyl moiety significantly increases the lipophilicity (LogP) of the molecule compared to simpler amines. When dissolved in polar aprotic solvents (like DMSO or DMF) during cross-coupling reactions, this lipophilicity allows the compound to rapidly permeate biological membranes and standard laboratory glove materials. Furthermore, unreacted precursors like cyclobutylamine are highly flammable and corrosive[4].

Table 1: Quantitative Hazard & Physicochemical Data

Compound / PrecursorCAS NumberMolecular Wt.Key HazardsStorage & Handling
N-cyclobutylpyrimidin-2-amine 151390-02-2149.20 g/mol Skin/Eye Irritant, Systemic Toxicity2-8°C, Inert Atmosphere
5-bromo-N-cyclobutylpyrimidin-2-amine 947534-33-0228.09 g/mol Corrosive, Aquatic Toxicity2-8°C, Light Sensitive
Cyclobutylamine (Precursor)2516-34-971.12 g/mol Highly Flammable (FP: -4°C), Severe BurnsFlammables Cabinet, Grounded

The Core PPE Matrix

Do not rely on generic lab safety gear. The PPE selected below is specifically engineered to counteract the permeation and reactivity profile of substituted pyrimidine amines.

  • Hand Protection (Double-Gloving is Mandatory):

    • The Choice: Extended-cuff nitrile gloves (minimum 6 mil thickness for the outer layer, 4 mil for the inner).

    • The Causality: Standard latex is highly permeable to lipophilic free bases. If a solution of N-cyclobutylpyrimidin-2-amine in DMF spills on latex, the solvent acts as a carrier, driving the amine directly into the skin. The outer nitrile glove acts as a sacrificial layer; if contaminated, it must be removed within 60 seconds.

  • Ocular Protection:

    • The Choice: Tight-fitting chemical splash goggles (ANSI Z87.1+).

    • The Causality: Pyrimidine amines can cause severe, irreversible corneal damage[5]. Standard safety glasses with side shields offer zero protection against aerosolized solvent droplets during rapid vortexing or sonication.

  • Body & Respiratory Protection:

    • The Choice: Flame-resistant (FR) lab coat (especially if handling the cyclobutylamine precursor) and handling strictly within a certified fume hood.

    • The Causality: While the solid pyrimidine amine has a low vapor pressure, the weighing process generates micro-dust. A fume hood with a face velocity >100 fpm prevents inhalation of these sensitizing particulates.

Self-Validating Operational Workflow

Every protocol must be a self-validating system. This means building in immediate feedback loops to ensure the step was executed safely before moving to the next.

Step 1: Pre-Operation Environmental Setup

  • Verify the fume hood monitor reads >100 fpm.

  • Clear the hood of all unnecessary clutter to ensure laminar airflow is not disrupted.

  • Validation Check: Tape a small piece of Kimwipe to the bottom of the sash; it should pull steadily inward without fluttering erratically.

Step 2: Weighing and Material Transfer

  • Use an anti-static, grounded spatula. (The cyclobutylamine precursor has a flash point of -4°C; static discharge is a critical ignition risk[4]).

  • Weigh the N-cyclobutylpyrimidin-2-amine directly into a pre-tared, sealable reaction vial inside the balance enclosure.

  • Validation Check: After removing the sealed vial, the balance must return to exactly 0.0000 g. Any deviation indicates a micro-spill on the draft shield that requires immediate decontamination.

Step 3: Solvation and Reaction Execution

  • Transfer the sealed vial to the fume hood.

  • Purge the vial with Argon or Nitrogen. Pyrimidine amines can oxidize, and inert atmospheres preserve the integrity of halogenated derivatives like 5-bromo-N-cyclobutylpyrimidin-2-amine[2].

  • Inject the solvent (e.g., DMSO) through a septum.

  • Validation Check: Visually confirm complete dissolution before applying heat. Undissolved particulates can cause localized superheating and rapid outgassing.

HandlingWorkflow A 1. Risk Assessment Review SDS & Route B 2. PPE Verification Inspect Nitrile & Goggles A->B C 3. Environmental Control Hood Face Velocity >100 fpm B->C D 4. Material Transfer Use Anti-Static Spatula C->D E 5. Solvation Inert Atmosphere (Ar/N2) D->E F 6. Decontamination Acidic Quench & UV Check E->F

Fig 1: Step-by-step operational workflow for safely handling N-cyclobutylpyrimidin-2-amine.

Spill Response and Decontamination Plan

In the event of a spill, standard soap and water will merely spread the lipophilic compound. Follow this targeted chemical neutralization protocol:

  • Containment: Surround the spill with a universal chemical absorbent (e.g., vermiculite or a commercial spill pad). Do not use paper towels, which offer no vapor suppression.

  • Neutralization: Because N-cyclobutylpyrimidin-2-amine is a basic amine, spray the spill zone with a dilute acidic solution (e.g., 5% citric acid or 1M HCl). Causality: This protonates the amine, converting the lipophilic free base into a highly water-soluble, non-volatile salt.

  • Collection: Scoop the neutralized slurry into a designated hazardous waste container using non-sparking tools.

  • Validation Check (UV Decontamination): Many pyrimidine derivatives fluoresce under 254 nm UV light. After wiping the bench, shine a handheld UV lamp over the area. Any remaining fluorescence indicates residual contamination requiring a secondary acidic wipe.

Strategic Disposal Logic

Improper disposal of halogenated pyrimidines can lead to severe environmental toxicity and regulatory fines. Waste must be strictly segregated.

  • Halogenated Organic Waste: Any reaction utilizing 5-bromo-N-cyclobutylpyrimidin-2-amine must go into the Halogenated Waste stream. Mixing this with non-halogenated waste can cause exothermic reactions or complicate incineration processes.

  • Aqueous Waste: Aqueous washes from the reaction workup must be neutralized to pH 6-8 before disposal in the aqueous hazardous waste carboy.

  • Solid Waste: Contaminated outer gloves, Kimwipes, and empty reagent bottles must be placed in a sealed, labeled solid hazardous waste bin.

DisposalLogic Start Reaction Complete / Waste Generated CheckHalo Contains Halogenated Derivatives (e.g., 5-bromo)? Start->CheckHalo Aqueous Aqueous Quench Waste (Adjust pH to 6-8) Start->Aqueous Aqueous Phase Solid Contaminated Consumables (Solid Hazardous Waste) Start->Solid PPE/Tips HaloWaste Halogenated Organic Waste (Red Container) CheckHalo->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Blue Container) CheckHalo->NonHaloWaste No

Fig 2: Logical decision tree for the segregation and disposal of pyrimidine-2-amine waste.

References

  • UCB Pharma / Google Patents. "Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor (US9732087B2)." Google Patents.

Sources

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